3-(3-Bromophenyl)acrylaldehyde
Description
BenchChem offers high-quality 3-(3-Bromophenyl)acrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)acrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)acrylaldehyde, a member of the cinnamaldehyde analogue family, has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring an α,β-unsaturated aldehyde (enal) moiety and a bromine-substituted phenyl ring, imparts a versatile reactivity profile that is keenly exploited in the development of novel therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-(3-Bromophenyl)acrylaldehyde, detailed synthetic protocols, characteristic reactions, and its burgeoning applications in the field of drug development.
Core Properties of 3-(3-Bromophenyl)acrylaldehyde
The utility of any chemical compound in a research and development setting is fundamentally dictated by its intrinsic properties. A thorough understanding of these characteristics is paramount for designing synthetic routes, predicting reactivity, and ensuring safe handling.
Chemical and Physical Data Summary
The key physicochemical properties of 3-(3-Bromophenyl)acrylaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15185-59-8 | [1][2][3] |
| Molecular Formula | C₉H₇BrO | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2][3] |
| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1][2] |
| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |
| Density | 1.466 g/cm³ | [1] |
| LogP (Partition Coefficient) | 2.66 | [1] |
| Polar Surface Area | 17.07 Ų | [1] |
| Solubility | Soluble in organic solvents. | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | [3] |
Spectroscopic and Structural Information
The structural integrity and purity of 3-(3-Bromophenyl)acrylaldehyde are typically confirmed using a suite of spectroscopic techniques.
Synthesis and Manufacturing
The synthesis of 3-(3-Bromophenyl)acrylaldehyde can be achieved through several established organic chemistry methodologies. The choice of a particular synthetic route often depends on factors such as desired yield, scalability, and stereochemical control.
Common Synthetic Pathways
Three prevalent methods for the synthesis of 3-(3-Bromophenyl)acrylaldehyde and its analogues are the Wittig reaction, Heck coupling, and Aldol condensation.[1]
A comparative analysis of these methods is presented below:
| Method | Typical Yield | Cost | Scalability | Complexity |
| Aldol Condensation | 57% | Low | Moderate | Low |
| Heck Coupling | 88% | High | High | Moderate |
| Wittig Reaction | ~83%* | Moderate | Moderate | High |
*Reported for analogous substrates.[1]
Detailed Experimental Protocol: Heck Coupling
The Heck coupling reaction offers an efficient route to 3-(3-Bromophenyl)acrylaldehyde with high yields.
Reaction: 3-Bromoiodobenzene + Acrolein diethyl acetal → 3-(3-Bromophenyl)acrylaldehyde
Procedure: [1]
-
Reactants:
-
3-Bromoiodobenzene (1 mmol)
-
Acrolein diethyl acetal (3 mmol)
-
-
Catalyst System:
-
Pd(OAc)₂ (3 mol%)
-
Bu₄N⁺OAc⁻ (2 mmol)
-
K₂CO₃ (1.5 mmol)
-
-
Conditions:
-
Solvent: DMF (4 mL)
-
Temperature: 90°C under a nitrogen atmosphere
-
Reaction time: Monitored by Thin Layer Chromatography (TLC)
-
-
Hydrolysis:
-
2 N HCl (10 mL), stirred at room temperature for 30 minutes.
-
-
Workup:
-
Extraction with Ethyl Acetate (EtOAc)
-
Drying of the organic phase with Sodium Sulfate (Na₂SO₄)
-
Purification by column chromatography.
-
Sources
Introduction: A Versatile Cinnamaldehyde Analogue in Modern Chemistry
An In-depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde: Synthesis, Reactivity, and Applications
3-(3-Bromophenyl)acrylaldehyde, a brominated analogue of cinnamaldehyde, has emerged as a significant building block and research compound in synthetic organic chemistry and drug discovery. Its unique trifecta of functional groups—a reactive α,β-unsaturated aldehyde, a versatile aryl bromide, and a conjugated π-system—renders it a highly valuable intermediate for constructing complex molecular architectures. The retention of the α,β-unsaturated aldehyde (enal) moiety is often a critical structural feature for biological activity, enabling the molecule to act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] This positions 3-(3-Bromophenyl)acrylaldehyde and its derivatives as a promising scaffold for developing targeted therapies, particularly in oncology.[1]
This guide provides an in-depth exploration of 3-(3-Bromophenyl)acrylaldehyde, detailing its core physicochemical properties, established synthetic methodologies, characteristic chemical transformations, and key applications for researchers in chemistry and drug development.
Core Compound Properties and Identifiers
A comprehensive understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical data for 3-(3-Bromophenyl)acrylaldehyde are summarized below.
| Property | Value |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.05 - 211.06 g/mol |
| CAS Number | 15185-59-8 |
| IUPAC Name | (2E)-3-(3-bromophenyl)prop-2-enal |
| Synonyms | 3-Bromocinnamaldehyde |
| Appearance | Pale yellow solid |
| Boiling Point | 309.7 °C (at 760 mmHg) |
| Density | 1.466 g/cm³ |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC=O |
| InChI Key | QICJGJJHIQBWJR-DUXPYHPUSA-N |
Synthesis Methodologies: A Comparative Analysis
The synthesis of 3-(3-Bromophenyl)acrylaldehyde can be accomplished through several established organic chemistry reactions. The choice of method often depends on factors such as desired yield, scalability, cost, and tolerance of other functional groups. The most common routes include Aldol Condensation (specifically the Claisen-Schmidt variant), the Wittig reaction, and Heck coupling.[1]
Comparative Overview of Synthetic Methods
| Method | Typical Yield | Relative Cost | Scalability | Key Advantages |
| Aldol Condensation | ~57% | Low | Moderate | Operationally simple, uses inexpensive reagents. |
| Wittig Reaction | ~83% | Moderate | Moderate | Excellent stereochemical control (predominantly E). |
| Heck Coupling | ~88% | High | High | High yield and functional group tolerance. |
| Yields reported for analogous substrates.[1] |
Experimental Protocol: Claisen-Schmidt Condensation
This protocol details a reliable lab-scale synthesis via a base-catalyzed Aldol condensation between 3-bromobenzaldehyde and acetaldehyde.
Causality: The mechanism involves the deprotonation of acetaldehyde by a base (sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated α,β-unsaturated aldehyde product.
Step-by-Step Methodology: [1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL).
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
-
Base Addition: Slowly add sodium hydroxide (1 M aqueous solution, 1 mL) to the stirred solution.
-
Acetaldehyde Addition: Add acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 6 hours.
-
Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent system to yield the pure product.
Applications in Scientific Research and Drug Development
The structural features of 3-(3-Bromophenyl)acrylaldehyde make it a valuable tool in several scientific domains.
-
Synthetic Chemistry: It is widely used as an intermediate or building block for synthesizing more complex organic molecules and polymers. [1]Its defined stereochemistry and multiple reaction sites allow for the controlled construction of intricate scaffolds.
-
Medicinal Chemistry: As a cinnamaldehyde analogue, it is a key precursor in the development of novel therapeutic agents. Researchers are actively exploring its derivatives as covalent inhibitors for enzymes implicated in diseases like cancer. [1]The α,β-unsaturated system acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins.
-
Biology and Biochemistry: The compound has been utilized as a substrate analogue for enzyme studies. For instance, it has been employed to investigate and inhibit hydroxypyruvate reductase, an enzyme involved in the glyoxylate cycle and dicarboxylic acid metabolism. [1][2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(3-Bromophenyl)acrylaldehyde.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][4]It may also be harmful if swallowed. [3][4]* Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5] * Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4][5] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [3][4] * Wash hands thoroughly after handling. [5] * Store in a cool, dry, well-ventilated place in a tightly sealed container. [5]
-
References
- Safety Data Sheet for (E)-3-(4-Bromophenyl)acrylaldehyde. (2024).
Sources
Introduction: The Strategic Importance of 3-(3-Bromophenyl)acrylaldehyde
An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde
3-(3-Bromophenyl)acrylaldehyde, a halogenated analog of cinnamaldehyde, has emerged as a molecule of significant interest for researchers in medicinal chemistry and organic synthesis. Its chemical architecture, featuring an α,β-unsaturated aldehyde (enal) moiety and a strategically placed bromine atom on the phenyl ring, provides a unique combination of reactivity. The enal group is a critical structural feature for biological activity, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues in proteins, making it a valuable scaffold for developing targeted therapies and covalent inhibitors.[1] As an intermediate, it serves as a versatile building block for constructing more complex molecular frameworks through reactions involving either the aldehyde or the aryl bromide functionality.[1][2]
This guide offers a comprehensive exploration of the primary synthetic pathways to 3-(3-Bromophenyl)acrylaldehyde. It is designed for researchers and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. We will dissect three core methodologies—the Claisen-Schmidt Condensation, the Wittig Reaction, and the Heck Reaction—offering a comparative analysis to inform strategic decisions in the laboratory.
Pathway 1: The Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation, a variant of the aldol condensation, is a direct and atom-economical route for forming α,β-unsaturated aldehydes and ketones.[3] This pathway is often favored for its operational simplicity and use of readily available, low-cost starting materials. The reaction proceeds by the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an enolizable aliphatic aldehyde or ketone.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of acetaldehyde by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting β-hydroxy aldehyde intermediate, known as the aldol adduct, rapidly undergoes base-catalyzed dehydration to yield the more thermodynamically stable, conjugated α,β-unsaturated aldehyde product, 3-(3-bromophenyl)acrylaldehyde. The elimination of water drives the reaction to completion.
Caption: Workflow for Claisen-Schmidt Condensation.
Experimental Protocol: Claisen-Schmidt Synthesis
-
Reactants & Reagents:
-
3-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 µL)
-
Sodium hydroxide (1 M aqueous solution, 1.0 mL)
-
Tetrahydrofuran (THF, 3 mL)
-
Ethyl acetate and Petroleum ether (for chromatography)
-
-
Procedure:
-
Dissolve 3-bromobenzaldehyde (1.0 mmol) in THF (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the 40% aqueous acetaldehyde solution (1.2 mmol) to the flask while stirring.
-
Add the 1 M sodium hydroxide solution (1.0 mL) dropwise to the reaction mixture.
-
Maintain the temperature at 0°C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 5-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether:ethyl acetate (6:1) eluent system to yield 3-(3-bromophenyl)acrylaldehyde as a pale yellow solid.[1]
-
-
Expected Yield: Approximately 57%.[1]
Pathway 2: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[4] It offers excellent control over the location of the newly formed double bond. The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[5] For synthesizing 3-(3-bromophenyl)acrylaldehyde, this pathway provides high stereoselectivity, predominantly yielding the E-isomer.[1]
Mechanistic Rationale
The synthesis of the Wittig reagent begins with the Sₙ2 reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt.[5] This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium), yielding the nucleophilic phosphorus ylide.
The ylide attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a betaine intermediate. This intermediate rapidly collapses to a four-membered ring structure called an oxaphosphetane, which then decomposes to give the desired alkene and triphenylphosphine oxide.[5][6] The formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.
Caption: Workflow for the Wittig Reaction.
Experimental Protocol: Wittig Synthesis (Generalized)
-
Reactants & Reagents:
-
3-Bromobenzaldehyde (1.0 mmol)
-
(Triphenylphosphoranylidene)acetaldehyde or a suitable precursor phosphonium salt
-
Strong base (e.g., n-butyllithium, sodium amide) if starting from the salt
-
Anhydrous solvent (e.g., Toluene, THF)
-
-
Procedure:
-
Ylide Preparation (if not using a stabilized ylide): In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0°C or -78°C. Add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.
-
Reaction: To the prepared ylide solution, add a solution of 3-bromobenzaldehyde (1.0 mmol) in the same anhydrous solvent dropwise at low temperature.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. For stabilized ylides, heating (e.g., to 80°C in toluene) may be necessary.[1]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: After concentrating the solvent, the primary challenge is removing the triphenylphosphine oxide byproduct.[1] Purification is typically achieved via column chromatography on silica gel, often with a gradient eluent system of petroleum ether and ethyl acetate.
-
-
Expected Yield: Yields for Wittig reactions are generally good, often exceeding 80% for analogous substrates.[1]
Pathway 3: The Heck Reaction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[7][8] It is a highly versatile method for C-C bond formation that tolerates a wide range of functional groups and often proceeds with high regio- and stereospecificity.[7] A variation, the oxidative Heck reaction, can also be employed, starting from arylboronic acids and acrolein.[9]
Mechanistic Rationale
The catalytic cycle of the Heck reaction typically involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of an aryl bromide (e.g., 3-bromoiodobenzene), forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene (e.g., acrolein or a protected form) coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and regenerating the C=C double bond in the product. This step determines the regioselectivity and typically favors the formation of the more stable E-alkene.
-
Reductive Elimination: The palladium-hydride species eliminates H-Br (in the presence of a base) to regenerate the active Pd(0) catalyst, completing the cycle.
Caption: Catalytic cycle of the Heck Reaction.
Experimental Protocol: Heck Synthesis (Generalized)
-
Reactants & Reagents:
-
3-Bromoiodobenzene or 3-Bromophenylboronic acid
-
Acrolein diethyl acetal (to protect the aldehyde during coupling)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (if not using a pre-formed complex)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (1-5 mol%), and ligand (if required).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the anhydrous solvent, followed by the base and the acrolein diethyl acetal (1.2-1.5 mmol).
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate. The resulting residue contains the acetal-protected product.
-
Hydrolysis: Dissolve the crude acetal in a solvent mixture like THF/water and add a catalytic amount of acid (e.g., HCl). Stir until the deprotection is complete (monitored by TLC).
-
Neutralize the acid and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Purify the final product by column chromatography.
-
-
Expected Yield: Heck couplings are often high-yielding, with reports of up to 88% for similar transformations.[1]
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as available equipment, cost of reagents, desired scale, and required stereochemical purity.
| Method | Typical Yield | Cost | Scalability | Complexity | Key Advantages | Key Disadvantages |
| Claisen-Schmidt Condensation | ~57%[1] | Low | Moderate | Low | Simple procedure, inexpensive reagents. | Moderate yield, potential for side reactions. |
| Wittig Reaction | >80%[1] | Moderate | Moderate | High | Excellent stereocontrol (E-isomer), high functional group tolerance.[1] | Requires air-free techniques for ylide generation; triphenylphosphine oxide byproduct complicates purification.[1] |
| Heck Reaction | ~88%[1] | High | High | Moderate | High yield, excellent functional group tolerance, highly scalable. | Requires expensive and air-sensitive palladium catalysts; may require protected aldehydes.[1] |
*Yields reported for analogous substrates.
Conclusion
The synthesis of 3-(3-bromophenyl)acrylaldehyde can be effectively achieved through several robust chemical methodologies. The Claisen-Schmidt condensation offers a straightforward, cost-effective approach suitable for initial exploration, albeit with modest yields. For syntheses demanding high stereochemical purity, the Wittig reaction is a superior choice, consistently delivering the E-isomer in high yields. However, it requires more stringent reaction conditions and presents a purification challenge. For large-scale production where efficiency and yield are paramount, the Heck reaction stands out as a powerful and scalable option, despite the higher initial cost associated with palladium catalysts. The selection of the optimal pathway is a strategic decision, balancing trade-offs between yield, cost, operational simplicity, and the specific purity requirements of the final application.
References
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Heck Reaction [organic-chemistry.org]
- 9. (PDF) Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011) | Anneli Nordqvist | 54 Citations [scispace.com]
An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with predictable regioselectivity. This guide provides a comprehensive technical overview of the application of the Wittig reaction for the synthesis of 3-(3-bromophenyl)acrylaldehyde, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes, including stereoselectivity. This document is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug development, offering insights grounded in established principles and experimental evidence.
Introduction: The Power and Precision of the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, facilitates the synthesis of alkenes from carbonyl compounds (aldehydes or ketones) and phosphorus ylides. Its significance lies in its ability to form a double bond at a specific location, a task that can be challenging with other olefination methods that may yield mixtures of isomers. The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
The synthesis of α,β-unsaturated aldehydes, such as 3-(3-bromophenyl)acrylaldehyde, is of particular interest in medicinal chemistry. This structural motif is a key component in a variety of biologically active compounds and serves as a versatile intermediate for further molecular elaboration. The Wittig reaction offers a direct and efficient route to this important class of molecules.
Mechanistic Insights: A Step-by-Step Look at Alkene Formation
The Wittig reaction proceeds through a well-studied mechanism involving the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The stereochemical outcome of the reaction is heavily dependent on the nature of the ylide.
2.1. Ylide Formation: The journey begins with the preparation of the phosphorus ylide. This is typically achieved by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. Subsequent deprotonation of this salt with a strong base yields the ylide, a species characterized by adjacent positive and negative charges.
2.2. The Key Players: Stabilized vs. Unstabilized Ylides:
-
Unstabilized Ylides: When the group attached to the carbanion is an alkyl group, the ylide is considered "unstabilized." These ylides are highly reactive and typically lead to the formation of (Z)-alkenes (cis isomers) under kinetic control.
-
Stabilized Ylides: Conversely, if the carbanion is adjacent to an electron-withdrawing group (e.g., an ester or ketone), the ylide is "stabilized" through resonance. These ylides are less reactive and generally favor the formation of the more thermodynamically stable (E)-alkenes (trans isomers).
For the synthesis of 3-(3-bromophenyl)acrylaldehyde, a stabilized ylide is required to introduce the aldehyde functionality.
2.3. The Reaction Cascade: The core of the Wittig reaction involves the following steps:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
-
Oxaphosphetane Formation: This initial attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane. The formation of this intermediate can be either a concerted [2+2] cycloaddition or a stepwise process involving a betaine intermediate, depending on the reaction conditions and the presence of salts like lithium halides.
-
Elimination: The oxaphosphetane intermediate is unstable and rapidly decomposes, leading to the formation of the desired alkene and triphenylphosphine oxide.
Synthesis of 3-(3-Bromophenyl)acrylaldehyde: A Practical Guide
The synthesis of 3-(3-bromophenyl)acrylaldehyde via the Wittig reaction involves the reaction of 3-bromobenzaldehyde with a suitable phosphorus ylide bearing a protected aldehyde functionality. A common and effective choice for this is (formylmethyl)triphenylphosphonium chloride.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Bromobenzaldehyde | 185.02 | |||
| (Formylmethyl)triphenylphosphonium chloride | 340.78 | |||
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | Caution: Highly reactive | ||
| Anhydrous Tetrahydrofuran (THF) | ||||
| Diethyl ether | For workup | |||
| Saturated aqueous ammonium chloride | For workup | |||
| Anhydrous magnesium sulfate | For drying |
Experimental Protocol
Step 1: Ylide Generation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (formylmethyl)triphenylphosphonium chloride.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a colored solution (often orange or red) indicates the generation of the ylide.
Step 2: Wittig Reaction
-
Dissolve 3-bromobenzaldehyde in a minimal amount of anhydrous THF in the dropping funnel.
-
Add the solution of 3-bromobenzaldehyde dropwise to the ylide solution at room temperature over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(3-bromophenyl)acrylaldehyde.
Reaction Workflow
Caption: Workflow for the synthesis of 3-(3-Bromophenyl)acrylaldehyde.
Stereoselectivity: Controlling the Geometry of the Double Bond
As previously mentioned, the stereochemistry of the newly formed double bond is a critical aspect of the Wittig reaction. For the synthesis of 3-(3-bromophenyl)acrylaldehyde, the use of a stabilized ylide, (formylmethyl)triphenylphosphonium chloride, strongly favors the formation of the (E)-isomer (trans). This is because the reaction proceeds under thermodynamic control, allowing the intermediates to equilibrate to the more stable trans configuration.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is also known to provide excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and related compounds. While not the primary focus of this guide, it represents a powerful alternative for achieving high stereocontrol in olefination reactions.
Characterization of 3-(3-Bromophenyl)acrylaldehyde
Confirmation of the successful synthesis and purity of 3-(3-bromophenyl)acrylaldehyde is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aldehydic proton (typically δ 9.5-10.0 ppm), the vinyl protons with a large coupling constant (~16 Hz) indicative of a trans geometry, and the aromatic protons.
-
¹³C NMR will show signals for the carbonyl carbon (δ ~190-195 ppm), the vinylic carbons, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the aldehyde will be observed around 1680-1700 cm⁻¹. The C=C stretching of the alkene will appear around 1600-1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-(3-bromophenyl)acrylaldehyde (C₉H₇BrO), which is approximately 210/212 g/mol due to the isotopic distribution of bromine.
Conclusion
The Wittig reaction provides a robust and reliable method for the synthesis of 3-(3-bromophenyl)acrylaldehyde. By understanding the reaction mechanism, carefully selecting the appropriate ylide, and controlling the reaction conditions, researchers can efficiently produce this valuable intermediate with high stereoselectivity. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules with potential therapeutic applications.
References
-
Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
(formylmethyl)triphenylphosphonium chloride. (n.d.). ChemBK. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
Wittig Reaction. (2024). Chem-Station Int. Ed.[Link]
-
Xu, C., Chen, G., & Huang, X. (1995). The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Synthetic Communications, 25(15), 2229-2234. [Link]
-
Wittig Reaction Stereoselectivity. (n.d.). Scribd. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. [Link]
-
Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. (2018). ACS Publications. [Link]
-
7 Wittig reaction of trans cinnamaldehyde. (2020). YouTube. [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). Total Synthesis. [Link]
-
A Wittig Reaction of Trans-Cinnamaldehyde. (n.d.). Scribd. [Link]
-
Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. (n.d.). Cram. [Link]
-
carbonyl alkylations with the Wittig reaction. (2019). YouTube. [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- **Horner–Wadsworth–
A Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde
Abstract
This technical guide provides an in-depth exploration of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction, with a specific focus on the synthesis of 3-(3-Bromophenyl)acrylaldehyde. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, optimized experimental protocols, and critical analysis of process variables. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Introduction: The Significance of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is of paramount importance in organic synthesis for the preparation of α,β-unsaturated ketones and aldehydes, which are precursors to a wide array of biologically active molecules and pharmaceuticals.[3][4][5] The reaction is typically catalyzed by a base, which facilitates the formation of an enolate from the carbonyl compound containing α-hydrogens.[4] The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[5] Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated system.[5][6]
The synthesis of 3-(3-Bromophenyl)acrylaldehyde via this method is of particular interest due to the compound's role as a key building block in medicinal chemistry. The presence of the bromine atom and the α,β-unsaturated aldehyde functionality allows for diverse downstream chemical modifications, making it a versatile scaffold for drug discovery programs.[1]
Mechanistic Insights: A Stepwise Analysis
The base-catalyzed Claisen-Schmidt condensation for the synthesis of 3-(3-Bromophenyl)acrylaldehyde from 3-bromobenzaldehyde and acetaldehyde proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.
Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from acetaldehyde by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion. This is often the rate-determining step, influenced by the strength of the base and the acidity of the α-hydrogen.[7]
Step 2: Nucleophilic Attack The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Aromatic aldehydes are ideal substrates for this reaction as they lack α-hydrogens and therefore cannot undergo self-condensation.[8][9] This attack results in the formation of a tetrahedral alkoxide intermediate.
Step 3: Protonation The alkoxide intermediate is then protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy aldehyde, also known as an aldol addition product.
Step 4: Dehydration Under the reaction conditions, particularly with heating, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule). This step is facilitated by the formation of a highly conjugated system, which provides a thermodynamic driving force for the reaction. The resulting product is the stable α,β-unsaturated aldehyde, 3-(3-Bromophenyl)acrylaldehyde.[6][10]
Diagram 1: Reaction Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: A Validated Approach
The following protocol has been optimized for the synthesis of 3-(3-Bromophenyl)acrylaldehyde, emphasizing yield, purity, and operational simplicity.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 10.0 g | 0.054 |
| Acetaldehyde | 75-07-0 | 44.05 | 2.6 g (3.3 mL) | 0.059 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 2.2 g | 0.055 |
| Ethanol (95%) | 64-17-5 | 46.07 | 100 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.2 g of sodium hydroxide in 50 mL of 95% ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of 10.0 g of 3-bromobenzaldehyde and 2.6 g of acetaldehyde in 50 mL of 95% ethanol.
-
Slow Addition: Add the aldehyde solution dropwise to the cooled sodium hydroxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is approximately 5-6. A yellow precipitate of 3-(3-Bromophenyl)acrylaldehyde will form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 3-(3-Bromophenyl)acrylaldehyde as a pale yellow solid.[11][12]
-
Drying: Dry the purified product in a vacuum oven at 40 °C.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Critical Parameters and Optimization
The success of the Claisen-Schmidt condensation is contingent upon careful control of several experimental parameters.
-
Choice of Base: While sodium hydroxide is commonly used, other bases such as potassium hydroxide or solid catalysts like hydrotalcites can also be employed.[13][14] The choice of base can influence reaction rates and yields. Stronger bases can lead to side reactions, such as the Cannizzaro reaction of the aromatic aldehyde, if not carefully controlled.[10]
-
Solvent System: Protic solvents like ethanol or methanol are typically used to dissolve the reactants and the base. The use of greener solvents, such as water, has also been explored to align with the principles of green chemistry.[15][16]
-
Temperature Control: The initial addition of reactants is performed at low temperatures to control the exothermic nature of the reaction and prevent unwanted side reactions. The subsequent reaction at room temperature provides sufficient energy for the condensation to proceed to completion.
-
Stoichiometry: A slight excess of the enolizable component (acetaldehyde) is often used to ensure complete consumption of the more valuable aromatic aldehyde.
Characterization of 3-(3-Bromophenyl)acrylaldehyde
The identity and purity of the synthesized 3-(3-Bromophenyl)acrylaldehyde should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aldehydic proton (δ ~9.7 ppm), vinylic protons (δ ~6.8 and 7.4 ppm), and aromatic protons.[17] |
| ¹³C NMR | Peaks for the carbonyl carbon (δ ~193 ppm), vinylic carbons, and aromatic carbons.[17] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1680 cm⁻¹), C=C stretch of the alkene (~1620 cm⁻¹), and C-Br stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (211.05 g/mol ).[1] |
| Melting Point | A sharp melting point indicates high purity. |
Applications in Drug Development
3-(3-Bromophenyl)acrylaldehyde and its derivatives have shown promise in various therapeutic areas. The α,β-unsaturated aldehyde moiety is a key structural feature for biological activity, often acting as a Michael acceptor to form covalent bonds with biological nucleophiles.[1] This class of compounds has been investigated for its potential as:
-
Anticancer Agents: Chalcone derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines.[1]
-
Enzyme Inhibitors: It can act as a substrate analogue for enzymes like hydroxypyruvate reductase, inhibiting their activity.[1]
-
Antifungal Agents: Related structures containing the bromophenyl group have been evaluated for their antifungal properties.[18]
Conclusion
The Claisen-Schmidt condensation provides an efficient and scalable route for the synthesis of 3-(3-Bromophenyl)acrylaldehyde, a valuable intermediate in drug discovery and development. A thorough understanding of the reaction mechanism and careful control of experimental parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a reliable resource for researchers in the field, facilitating the synthesis and further exploration of this important class of compounds.
References
-
Yadav, G. D., & Wagh, D. P. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Scilit. [Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
-
Yadav, G. D., & Wagh, D. P. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. ResearchGate. [Link]
-
Various Authors. (2011). Crossed-Aldol Condensation of Ketones with Aromatic Aldehydes in the Presence of Silica Sulfuric Acid under Solvent-free Conditions at 80 o C. ResearchGate. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Wisdom Lib. (2025, March 3). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Retrieved from [Link]
-
Various Authors. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Quora. [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Various Authors. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate. [Link]
-
Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Coutinho, N. D., Machado, H. G., Carvalho-Silva, V. H., & da Silva, W. A. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics. [Link]
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review | Scilit [scilit.com]
- 14. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. ajprd.com [ajprd.com]
Spectroscopic Data of 3-(3-Bromophenyl)acrylaldehyde: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)acrylaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring a brominated phenyl ring conjugated to an unsaturated aldehyde, imparts unique reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is paramount for reaction monitoring, structural confirmation, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(3-Bromophenyl)acrylaldehyde, offering insights into its molecular architecture and analytical behavior.
I. Nuclear Magnetic resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-Bromophenyl)acrylaldehyde, both ¹H and ¹³C NMR are indispensable for structural verification.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The analysis of its isomer, (E)-3-(4-bromophenyl)acrylaldehyde, provides valuable comparative data. For the 4-bromo isomer, the reported ¹H NMR spectrum (400 MHz, CDCl₃) shows a doublet for the aldehydic proton at δ 9.69 ppm (J = 7.6 Hz), a multiplet for the aromatic protons between δ 7.46 – 7.52 ppm and δ 7.37 – 7.44 ppm, a doublet for one of the vinylic protons at δ 7.41 ppm (J = 16 Hz), and a doublet of doublets for the other vinylic proton at δ 6.68 ppm.
Based on this, the predicted ¹H NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde in CDCl₃ would be as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehydic (-CHO) | ~9.7 | Doublet (d) | ~7-8 |
| Vinylic (Ar-CH=) | ~7.4-7.6 | Doublet (d) | ~16 (trans) |
| Vinylic (=CH-CHO) | ~6.6-6.8 | Doublet of Doublets (dd) | ~16, ~7-8 |
| Aromatic (H2) | ~7.7-7.8 | Triplet/Singlet-like (t/s) | |
| Aromatic (H4, H6) | ~7.4-7.6 | Multiplet (m) | |
| Aromatic (H5) | ~7.2-7.3 | Triplet (t) | ~8 |
Causality Behind Predictions:
-
The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The coupling to the adjacent vinylic proton results in a doublet.
-
The vinylic protons in the trans configuration exhibit a large coupling constant (~16 Hz), a characteristic feature of trans-alkenes. The proton attached to the carbon adjacent to the aromatic ring will be a doublet, while the proton adjacent to the aldehyde will be a doublet of doublets due to coupling with both the other vinylic proton and the aldehydic proton.
-
The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the 2-position, being between the two substituents (in a virtual sense, considering the acrylaldehyde group as a substituent), will likely be the most deshielded and may appear as a triplet or a narrow multiplet. The other aromatic protons will resonate in the typical aromatic region.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 3-(3-Bromophenyl)acrylaldehyde are based on established substituent effects and data from similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic (C=O) | ~193 |
| Vinylic (Ar-C=) | ~151 |
| Vinylic (=C-CHO) | ~129 |
| Aromatic (C-Br) | ~123 |
| Aromatic (C-alkene) | ~136 |
| Aromatic (CH) | ~127, ~130, ~132, ~134 |
Expert Insights:
-
The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the spectrum (~190-200 ppm).
-
The vinylic carbons are also deshielded, with the carbon attached to the aromatic ring appearing at a lower field than the carbon adjacent to the carbonyl group.
-
The aromatic carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift. The other aromatic carbons will appear in the typical range of 120-140 ppm, with their exact shifts determined by the combined electronic effects of the bromo and acrylaldehyde substituents.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to show characteristic absorption bands for the aldehyde, alkene, and aromatic moieties.
Table of Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2850 and ~2750 | Medium |
| C=O stretch (conjugated aldehyde) | ~1685 | Strong |
| C=C stretch (alkene) | ~1625 | Medium |
| C=C stretch (aromatic) | ~1600, ~1570, ~1470 | Medium to Weak |
| C-H bend (trans-alkene) | ~975 | Strong |
| C-Br stretch | ~680-515 | Medium to Strong |
Authoritative Grounding: The presence of two C-H stretching bands for the aldehyde proton (Fermi resonance) is a classic diagnostic feature. The C=O stretching frequency is lowered from that of a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the double bond and the aromatic ring. The strong band around 975 cm⁻¹ is highly indicative of a trans-disubstituted alkene.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The molecular weight of 3-(3-Bromophenyl)acrylaldehyde (C₉H₇BrO) is approximately 210.06 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z 210 and 212.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z 209/211.
-
Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z 181/183. This would be a significant fragment, representing the stable bromostyrene cation.
-
Loss of bromine atom: [M-Br]⁺ at m/z 131.
-
Further fragmentation of the aromatic ring.
-
Workflow for Spectroscopic Analysis:
Caption: Workflow for the synthesis and spectroscopic characterization.
IV. Experimental Protocols
4.1. NMR Sample Preparation (General Protocol)
-
Weigh approximately 5-10 mg of purified 3-(3-Bromophenyl)acrylaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the solvent peak is not used as a reference.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
4.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
4.3. Mass Spectrometry (Electron Ionization - EI)
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using a standard electron ionization energy of 70 eV.
Logical Relationship of Spectroscopic Techniques:
Caption: Interrelation of spectroscopic data for structural elucidation.
V. Conclusion
The comprehensive spectroscopic analysis of 3-(3-Bromophenyl)acrylaldehyde through NMR, IR, and MS provides a detailed and validated fingerprint of this important synthetic intermediate. While a publicly available, consolidated dataset is currently lacking, the predicted spectral data, grounded in established chemical principles and comparison with known analogues, offers a reliable guide for researchers. The methodologies and interpretative frameworks presented herein are designed to ensure scientific integrity and empower professionals in the fields of chemical research and drug development to confidently identify and utilize this compound in their work.
References
- At this time, no direct and complete, publicly available, peer-reviewed spectroscopic data for 3-(3-Bromophenyl)acrylaldehyde could be located to provide as a reference. The predicted data is based on general principles of organic spectroscopy and comparison with structurally similar compounds. For researchers requiring definitive spectra, it is recommended to acquire the data experimentally following the protocols outlined in this guide.
Solubility Profile of 3-(3-Bromophenyl)acrylaldehyde in Organic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
3-(3-Bromophenyl)acrylaldehyde is a key synthetic intermediate in medicinal chemistry, valued for its role as a scaffold in developing novel therapeutics, including anti-cancer agents.[1] Its α,β-unsaturated aldehyde moiety is a critical structural feature for covalent inhibition of protein targets.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of 3-(3-Bromophenyl)acrylaldehyde, offering a predictive framework and a detailed experimental protocol for its precise determination.
Introduction: The Molecular Profile of 3-(3-Bromophenyl)acrylaldehyde
3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is an aromatic aldehyde derivative. Its structure is characterized by a delicate balance of polar and non-polar features:
-
A Non-polar Phenyl Ring: Substituted with a bromine atom, this bulky hydrophobic group significantly influences interactions with non-polar solvents.
-
A Conjugated System: The α,β-unsaturated double bond extends the π-system of the phenyl ring, contributing to van der Waals forces and potential π-π stacking interactions.
-
A Polar Aldehyde Group: The carbonyl (C=O) group introduces polarity and serves as a hydrogen bond acceptor, driving solubility in more polar environments.[2][3]
This structural duality is the primary determinant of its solubility behavior, allowing it to dissolve in a range of organic solvents while having limited solubility in highly polar solvents like water, a characteristic shared by its parent compound, cinnamaldehyde.[4][5][6]
Physicochemical Properties and Their Impact on Solubility
A molecule's physicochemical properties provide quantitative insight into its likely solubility. The key parameters for 3-(3-Bromophenyl)acrylaldehyde are summarized below.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₉H₇BrO | Provides the elemental composition. | [7] |
| Molecular Weight | 211.06 g/mol | Influences the energy required to overcome the crystal lattice structure. | [1] |
| LogP (Partition Coefficient) | 2.66 | Indicates a moderate lipophilic (fat-loving) character. A positive LogP value signifies greater solubility in non-polar solvents (like octanol) than in water. This is a strong predictor of good solubility in many organic solvents. | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Represents the surface area contributed by polar atoms (oxygen). A low TPSA like this is correlated with good membrane permeability and suggests that non-polar interactions will be a major driver of solubility. | [1][8] |
| Boiling Point | 309.7 °C (at 760 mmHg) | High boiling point suggests strong intermolecular forces in the liquid state. | [1] |
The principle of "like dissolves like" is the cornerstone of solubility prediction. The moderate LogP value and low TPSA strongly suggest that 3-(3-Bromophenyl)acrylaldehyde will exhibit favorable solubility in solvents that can effectively interact with both its hydrophobic phenyl ring and its polar aldehyde group.
Predicted Solubility Profile Across Solvent Classes
While specific quantitative data is not widely published, a reliable qualitative solubility profile can be predicted based on the molecule's structure and the properties of analogous compounds like cinnamaldehyde.[4][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents possess a strong dipole moment to interact with the aldehyde group but lack hydrogen-donating capability. Their organic character effectively solvates the bromophenyl ring. THF is noted as a good solvent for reaction intermediates.[1] |
| Polar Protic | Ethanol, Methanol | High to Moderate | These solvents can act as hydrogen bond donors and acceptors, interacting with the aldehyde's oxygen. Their alkyl chains solvate the non-polar portion of the molecule. Cinnamaldehyde is miscible with alcohol.[6] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | Solubility is driven by π-π stacking and van der Waals interactions between the solvent's and solute's aromatic rings. Toluene is used as a solvent for its synthesis.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and non-polar character, effectively solvating both ends of the molecule. Cinnamaldehyde is soluble in chloroform.[6] |
| Ethers | Diethyl Ether (Et₂O) | High | The ether oxygen can interact with the aldehyde group, while the ethyl groups solvate the hydrophobic ring system. Cinnamaldehyde is soluble in ether.[6] |
| Non-Polar Aliphatic | Hexane, Pentane, Petroleum Ether | Low to Very Low | These solvents lack any polarity and cannot effectively interact with the polar aldehyde group, leading to poor solvation. Cinnamaldehyde is insoluble in petroleum ether.[6] |
Diagram of Molecular Solubility Interactions
The following diagram illustrates the key intermolecular forces that govern the dissolution of 3-(3-Bromophenyl)acrylaldehyde in different solvent types.
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 7. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
- 8. Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299) | 15185-59-8 [evitachem.com]
Subject: 3-(3-Bromophenyl)acrylaldehyde (CAS: 15185-59-8): A Comprehensive Guide to Hazards and Safe Laboratory Handling
An In-depth Technical Guide for Researchers
Abstract: 3-(3-Bromophenyl)acrylaldehyde is a cinnamaldehyde analogue increasingly utilized as a key intermediate in medicinal chemistry and drug development, particularly for crafting novel covalent inhibitors.[1] Its α,β-unsaturated aldehyde moiety, a critical feature for biological activity, also presents specific handling challenges due to its reactivity.[1] This guide provides an in-depth analysis of the hazard profile of 3-(3-Bromophenyl)acrylaldehyde and establishes rigorous, field-proven protocols for its safe handling, storage, and disposal. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Comprehensive Risk Profile
3-(3-Bromophenyl)acrylaldehyde is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3] While comprehensive toxicological data for this specific compound is not fully investigated, the available Safety Data Sheets (SDS) provide a consistent hazard profile based on its chemical structure and the GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[3]
GHS Classification Summary
The compound is consistently identified by the GHS07 pictogram, indicating that it is an irritant and may cause other health effects.[4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
| Acute Toxicity (Oral, Dermal - Potential) | 4 | Harmful if swallowed or in contact with skin.[5][6] |
Analysis of Health Hazards
-
Ocular Exposure: Direct contact with the eyes will cause serious irritation.[4] The α,β-unsaturated aldehyde functional group is reactive and can cause significant damage to the delicate membranes of the eye. Prompt and thorough rinsing is critical to prevent lasting injury.[2][5]
-
Dermal Contact: The compound is a known skin irritant.[3] Prolonged or repeated contact can lead to inflammation and dermatitis. Due to its chemical nature, absorption through the skin is possible, contributing to systemic effects. Therefore, preventing skin exposure is paramount.
-
Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[5] It may cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[6]
-
Ingestion: While less common in a laboratory setting, accidental ingestion is considered harmful.[5][6]
Physicochemical and Reactivity Hazards
-
Stability: The compound is generally stable under recommended storage conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous or exothermic reactions.[5]
-
Hazardous Decomposition Products: During a fire, thermal decomposition can generate highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[5]
The Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures down to the least.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
The primary line of defense is to handle the material within a properly functioning chemical fume hood. This prevents the inhalation of dust and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Designated Areas: Designate specific areas within the lab for handling and storing 3-(3-Bromophenyl)acrylaldehyde.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in areas where the chemical is used.[4][6]
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be worn at all times when handling the compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the compound.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5]
Standard Operating Protocols
Protocol for Safe Handling and Weighing
-
Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.
-
Weighing: Conduct all weighing operations on a balance placed inside the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a flask for dissolution, do so slowly and within the fume hood.
-
Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces in the fume hood with an appropriate solvent-moistened towel.
Storage and Segregation
-
Primary Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][7] Several suppliers recommend storing it in a freezer at or below -20°C under an inert atmosphere for long-term stability.[8][9][10]
-
Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents and bases.[4][5]
Waste Disposal
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused material and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
Procedure: Dispose of all waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[4][5]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately and keep them in a position comfortable for breathing.[2][4] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[2][6] Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and running water for at least 15 minutes.[2][6] If skin irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][4][5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[2][3] Call a poison control center or seek immediate medical attention.[5][6] |
| Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, contain the spill using an inert absorbent material. Sweep up the material, place it in a suitable, closed container for disposal, and decontaminate the area.[3][5] Prevent the product from entering drains.[4] |
Risk Management Workflow Visualization
This workflow illustrates the key safety checkpoints from the planning phase through to the completion of an experiment involving 3-(3-Bromophenyl)acrylaldehyde.
Caption: A workflow for managing risks during experimentation.
References
- Safety Data Sheet, (E)-3-(4-Bromophenyl)acrylaldehyde. (2024). Fluorochem Ltd.
- Safety Data Sheet, Ethyl 3-(3-bromophenyl)
- Safety Data Sheet, Acetamide, N-(2-bromophenyl)-. (2024). Sigma-Aldrich.
- Safety Data Sheet, (E)-Methyl 3-(3-bromophenyl)acrylate. (n.d.).
- Safety Data Sheet, 3-Bromophenylacetonitrile. (2025). Fisher Scientific.
- Safety Data Sheet, Benzaldehyde, 3-bromo-. (2025). Thermo Fisher Scientific.
- Safety D
- Safety Data Sheet, 1-(3-Bromophenyl)propan-1-one. (2021). Angene Chemical.
- 3-(3-Bromophenyl)acrylaldehyde Research Compound. (n.d.). Benchchem.
- 3-(4-Bromophenyl)acrylaldehyde. (n.d.). Hölzel-Diagnostika.
- 3-(3-Bromophenyl)acrylaldehyde. (n.d.). BLD Pharm.
- First Aid in Case of Pesticide Exposure. (n.d.). US EPA.
- 3-(3-BROMOPHENYL)ACRYLALDEHYDE. (n.d.). 2a biotech.
- (E)-3-(4-Bromophenyl)acrylaldehyde. (n.d.). TargetMol.
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde. (n.d.). Vulcanchem.
- Buy 3-(3-Bromophenyl)acrylaldehyde. (n.d.). EvitaChem.
- 3-Bromophenylhydrazine hydrochloride Safety D
- (E)-3-(4-Bromophenyl)acrylaldehyde. (n.d.). BLDpharm.
- 3-(3-Bromophenyl)propanenitrile. (n.d.). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 3-Bromophenylhydrazine hydrochloride. (2025). ChemicalBook.
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 3-(4-Bromophenyl)acrylaldehyde (BLDP-BD00768672-100g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 9. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
- 10. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 3-(3-Bromophenyl)acrylaldehyde
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide on the synthetic applications of 3-(3-Bromophenyl)acrylaldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this versatile building block in their synthetic workflows. We will explore the molecule's core reactivity, provide detailed, field-proven protocols for key transformations, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: A Bifunctional Linchpin for Complex Synthesis
3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is a powerful bifunctional intermediate in modern organic synthesis. Its utility stems from two distinct, orthogonally reactive functional groups: an α,β-unsaturated aldehyde and a brominated aromatic ring.
-
The α,β-unsaturated aldehyde (enal) moiety is an excellent Michael acceptor and a reactive partner in condensation and cycloaddition reactions. This functionality is often critical for building heterocyclic scaffolds and is a known pharmacophore for covalent inhibitors in medicinal chemistry.[1]
-
The bromophenyl group provides a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira couplings. This allows for the strategic introduction of diverse carbon- and heteroatom-based substituents, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.
This dual reactivity makes 3-(3-Bromophenyl)acrylaldehyde a strategic linchpin for constructing complex molecular architectures, from bioactive heterocycles to conjugated organic materials.[1][2]
Caption: Dual reactivity of 3-(3-Bromophenyl)acrylaldehyde.
Part 1: Synthesis of Heterocyclic Scaffolds
The enal moiety of 3-(3-Bromophenyl)acrylaldehyde is a classic precursor for the synthesis of five- and six-membered heterocycles, which are foundational structures in medicinal chemistry.[][4][5] A prime example is the synthesis of pyrazole derivatives.
Application Protocol 1: Synthesis of 3-(3-Bromophenyl)-1H-pyrazole
This protocol details the cyclocondensation reaction of 3-(3-Bromophenyl)acrylaldehyde with hydrazine to form the corresponding pyrazole derivative. Pyrazoles are a class of nitrogenous heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.[6]
Reaction Principle: The reaction proceeds via the initial formation of a hydrazone by condensation of hydrazine with the aldehyde. A subsequent intramolecular Michael addition of the remaining nitrogen onto the β-carbon of the unsaturated system, followed by tautomerization and elimination of water, yields the aromatic pyrazole ring.
Caption: Workflow for pyrazole synthesis.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(3-Bromophenyl)acrylaldehyde (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (1.2-1.5 eq.) dropwise at room temperature. The addition is often exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-8 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps. Ethanol is an excellent solvent for both the starting material and the hydrazine, facilitating a homogeneous reaction.
-
-
Monitoring: Track the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure pyrazole derivative.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a key functional handle for extending the molecular framework through palladium-catalyzed cross-coupling. This enables the synthesis of biaryl compounds and other complex structures.
Application Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] Here, we couple 3-(3-Bromophenyl)acrylaldehyde with an arylboronic acid. This protocol is invaluable for creating libraries of analogs where the phenyl ring is varied to probe biological activity.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed from the boronic acid and base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(3-Bromophenyl)acrylaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Trustworthiness Note: Using a pre-catalyst like Palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos, XPhos) is also a common and highly effective strategy. The choice of ligand can be critical for coupling with sterically hindered or electron-rich/poor boronic acids.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100°C.
-
Causality Insight: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The aqueous co-solvent often accelerates the reaction.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Application Protocol 3: Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.[10] In this application, 3-(3-Bromophenyl)acrylaldehyde is coupled with an alkene, such as styrene or an acrylate, to further extend the conjugated system. This is particularly useful in materials science for synthesizing dyes and conjugated polymers.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine 3-(3-Bromophenyl)acrylaldehyde (1.0 eq.), the alkene (1.5 eq.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.02-0.10 eq.).
-
Reagent Addition: Add a suitable base, typically an organic base like triethylamine (Et₃N, 2.0 eq.) or an inorganic base like sodium carbonate (Na₂CO₃, 2.0 eq.), and a high-boiling polar aprotic solvent like DMF or NMP.[11][12]
-
Causality Insight: The base is required to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.
-
-
Reaction Execution: Heat the sealed reaction vessel to 100-140°C for 12-24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture to remove inorganic salts and dilute with an organic solvent like ethyl acetate. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Part 3: Aldehyde-Centric Transformations
The aldehyde group serves as a versatile handle for chain extension and the formation of new carbon-carbon double bonds.
Application Protocol 4: Wittig Reaction for Olefination
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide.[13] This is a highly reliable method for creating a C=C bond with predictable stereochemistry, depending on the nature of the ylide.[14]
Reaction Principle: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, forming a betaine intermediate which collapses to a four-membered oxaphosphetane. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for the reaction.[15]
Detailed Step-by-Step Methodology:
-
Ylide Preparation (performed in a separate flask):
-
Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq.) in dry THF under an inert atmosphere.
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture for 30-60 minutes.
-
-
Wittig Reaction:
-
Dissolve 3-(3-Bromophenyl)acrylaldehyde (1.0 eq.) in dry THF in the main reaction flask under an inert atmosphere and cool to 0°C.
-
Slowly transfer the pre-formed ylide solution into the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification is typically achieved by column chromatography. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be precipitated by adding a nonpolar solvent like hexane.[1]
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pyrazole Synthesis | Hydrazine Hydrate | N/A | N/A | Ethanol | 78 | 70-90 |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | 65-95 |
| Heck Reaction | Styrene / Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N / Na₂CO₃ | DMF / NMP | 100-140 | 60-88[1] |
| Wittig Reaction | Phosphonium Salt | N/A | n-BuLi / NaH | THF | 0 to RT | 50-85[1] |
Safety and Handling
-
Storage: Store 3-(3-Bromophenyl)acrylaldehyde in a cool, dry, and well-ventilated area, away from incompatible substances. Some suppliers recommend storage at –20°C for long-term stability.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.
References
-
MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde. Available from: [Link]
-
JETIR. SYNTHESIS OF CHALCONES. Jetir.Org. Available from: [Link]
-
ScienceOpen. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
-
IJBPAS. Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Available from: [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some Bromochalcones Derivatives. Available from: [Link]
-
NIH. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]
-
Name-Reaction.com. Wittig reaction. Available from: [Link]
-
Organic-Chemistry.org. 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
University of Colorado Boulder. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]
-
ResearchGate. Synthesis of new pyrazole derivatives (3a-f). Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
SpringerLink. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Creative-Chemistry. Heterocyclic Building Blocks. Available from: [Link]
-
ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Available from: [Link]
-
PubMed. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Available from: [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available from: [Link]
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. 3-(2-Bromophenyl)acrylaldehyde [myskinrecipes.com]
- 4. ossila.com [ossila.com]
- 5. Heterocyclic Building Blocks [sigmaaldrich.com]
- 6. chim.it [chim.it]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. name-reaction.com [name-reaction.com]
Application Notes & Protocols: 3-(3-Bromophenyl)acrylaldehyde as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract and Scope
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(3-Bromophenyl)acrylaldehyde. This versatile α,β-unsaturated aldehyde is a powerful precursor for constructing a variety of pharmaceutically relevant heterocyclic compounds. Its unique structural features—an electrophilic enal system and a functionalizable bromophenyl ring—offer a dual platform for both ring formation and subsequent molecular elaboration. This document provides an in-depth analysis of its reactivity, detailed step-by-step protocols for the synthesis of key heterocyclic families including pyrazoles, isoxazoles, and pyridines, and the mechanistic rationale behind these transformations.
The Precursor: Understanding 3-(3-Bromophenyl)acrylaldehyde
3-(3-Bromophenyl)acrylaldehyde, also known as 3-bromocinnamaldehyde, is a cinnamaldehyde analogue that serves as a pivotal intermediate in synthetic and medicinal chemistry.[1] The molecule's utility is rooted in two primary reactive sites:
-
The α,β-Unsaturated Aldehyde (Enal): This conjugated system is highly susceptible to nucleophilic attack. The carbonyl carbon (C1) is a classic electrophile, while the β-carbon (C3) is activated for 1,4-conjugate (Michael) addition. This dual reactivity is the cornerstone of most cyclization reactions.
-
The 3-Bromophenyl Group: The bromine atom provides a stable, yet highly versatile, synthetic handle. It can be readily functionalized via a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular diversity after the heterocyclic core has been established.
The retention of the enal moiety is often critical for the biological activity of derivatives, making this scaffold valuable for developing covalent inhibitors that target nucleophilic residues in proteins.[1]
Caption: Logical workflow for synthesizing heterocyclic compounds from 3-(3-Bromophenyl)acrylaldehyde.
Synthesis of Five-Membered Heterocycles: Pyrazoles and Isoxazoles
The most direct application of 3-(3-Bromophenyl)acrylaldehyde is in the synthesis of five-membered heterocycles through condensation reactions with dinucleophiles. The general mechanism involves an initial Michael addition of a heteroatom to the β-carbon, followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon, and subsequent dehydration to yield the aromatic heterocycle.
Synthesis of 3-(3-Bromophenyl)-Substituted Pyrazolines/Pyrazoles
Pyrazoline and pyrazole scaffolds are core components in numerous FDA-approved drugs.[2] Their synthesis from α,β-unsaturated carbonyl compounds is one of the most efficient and established methods in medicinal chemistry.[3][4] The reaction of 3-(3-Bromophenyl)acrylaldehyde with hydrazine or its derivatives proceeds readily, often catalyzed by a weak acid like acetic acid, which serves to activate the carbonyl group toward nucleophilic attack.
Caption: Mechanistic pathway for the synthesis of pyrazoles from 3-(3-Bromophenyl)acrylaldehyde.
Protocol 3.1.1: Synthesis of 5-(3-Bromophenyl)-4,5-dihydro-1H-pyrazole
This protocol details the cyclocondensation reaction with hydrazine hydrate, typically catalyzed by glacial acetic acid.[5][6]
-
Safety Precaution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(3-Bromophenyl)acrylaldehyde (1.0 mmol, 211 mg) in absolute ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 mmol, ~0.06 mL of 80% solution). Then, add 3-4 drops of glacial acetic acid to catalyze the reaction.[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[3][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 50 mL of ice-cold water with constant stirring.[3]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove any residual acid and hydrazine.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from ethanol to obtain the purified pyrazoline derivative.[3]
| Parameter | Condition |
| Solvent | Ethanol, 1,4-Dioxane[3] |
| Catalyst | Glacial Acetic Acid[5][6] |
| Temperature | Reflux (~80°C)[3] |
| Time | 4-8 hours[5] |
| Typical Yield | 75-90% (Substrate dependent) |
Synthesis of 3-(3-Bromophenyl)-Substituted Isoxazoles
Isoxazoles are another class of five-membered heterocycles with significant biological activity, found in drugs like valdecoxib and leflunomide.[7] The synthesis is analogous to that of pyrazoles, employing hydroxylamine hydrochloride as the dinucleophile. The reaction typically proceeds via a 1,3-dipolar cycloaddition of a nitrile oxide (formed in situ) or through direct condensation.[7][8]
Protocol 3.2.1: Synthesis of 3-(3-Bromophenyl)isoxazole
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-Bromophenyl)acrylaldehyde (1.0 mmol, 211 mg) in ethanol (15 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) and sodium acetate (1.5 mmol, 123 mg) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction Execution: Reflux the mixture for 3-5 hours.
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude residue by column chromatography on silica gel to yield the pure isoxazole product.
Synthesis of Six-Membered Heterocycles: Pyridines
The synthesis of pyridines from α,β-unsaturated aldehydes is a cornerstone of heterocyclic chemistry, with several named reactions applicable, such as the Hantzsch, Krohnke, and Guareschi-Thorpe syntheses.[9][10] These methods involve the condensation of the aldehyde with a source of ammonia and a 1,3-dicarbonyl compound or its equivalent.[9] Modern variations often employ cascade reactions to construct the highly substituted pyridine ring in a single pot.[11][12]
A modular approach involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation to afford the aromatic pyridine ring.[12]
Caption: Generalized workflow for Hantzsch-type pyridine synthesis.
Protocol 4.1.1: General Protocol for Substituted Pyridine Synthesis
This protocol is a generalized adaptation of the Hantzsch pyridine synthesis.
-
Reaction Setup: In a round-bottom flask, combine 3-(3-Bromophenyl)acrylaldehyde (1.0 mmol, 211 mg), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and an ammonium source (e.g., ammonium acetate, 1.5 mmol) in ethanol (20 mL).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours. The reaction first forms a dihydropyridine intermediate.
-
Oxidation: To the cooled reaction mixture, add an oxidizing agent (e.g., a catalytic amount of copper(II) acetate with air bubbled through, or nitric acid). Stir at room temperature or with gentle heating until the aromatization is complete (monitored by TLC or GC-MS).
-
Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the substituted pyridine.
| Parameter | Condition |
| Key Reagents | β-Ketoester, Ammonium Acetate |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Oxidizing Agent | Air, Cu(OAc)₂, HNO₃[10] |
| Typical Yield | 40-75% (Highly substrate dependent) |
Safety and Handling
3-(3-Bromophenyl)acrylaldehyde should be handled with care in a laboratory setting.
-
Hazards: Causes serious eye irritation (H319). May cause skin and respiratory irritation.[13][14]
-
Precautions:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16] Keep away from heat and sources of ignition.[15]
-
Disposal: Dispose of contents/container to a hazardous waste disposal facility in accordance with local regulations.[13]
Conclusion
3-(3-Bromophenyl)acrylaldehyde stands out as a highly effective and versatile precursor for the synthesis of diverse heterocyclic systems. Its inherent reactivity allows for straightforward and high-yielding protocols to access valuable pyrazole, isoxazole, and pyridine cores. The presence of the bromo-substituent provides a crucial advantage for downstream functionalization, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this powerful building block.
References
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. baranlab.org [baranlab.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-(3-Bromophenyl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Acrylaldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted vinyl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[5] 3-(3-Bromophenyl)acrylaldehyde is a particularly valuable substrate, as its successful coupling provides access to a diverse array of 3,3'-diaryl acrylaldehydes. These products are versatile intermediates, primed for further synthetic transformations at the aldehyde and the α,β-unsaturated system, making them highly sought-after building blocks in drug discovery and development.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 3-(3-Bromophenyl)acrylaldehyde, offering in-depth mechanistic insights, a detailed experimental protocol, and strategies for optimization and troubleshooting.
Mechanistic Considerations: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(3-Bromophenyl)acrylaldehyde to form a Pd(II) intermediate. The electron-withdrawing nature of the acrylaldehyde group can facilitate this step.[3]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-(3-Bromophenyl)acrylaldehyde with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-(3-Bromophenyl)acrylaldehyde | ≥95% | Commercially available | |
| Arylboronic Acid | ≥97% | Commercially available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Pre-catalyst |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially available | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Base |
| 1,4-Dioxane | Anhydrous | Commercially available | Solvent |
| Deionized Water | |||
| Diethyl Ether | ACS grade | Commercially available | For extraction |
| Brine (saturated NaCl solution) | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Silica Gel | 230-400 mesh | Commercially available | For chromatography |
| Hexane | ACS grade | Commercially available | For chromatography |
| Ethyl Acetate | ACS grade | Commercially available | For chromatography |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(3-Bromophenyl)acrylaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Initiation: Add the catalyst and ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(3-arylphenyl)acrylaldehyde.
Key Considerations and Optimization Strategies
The success of the Suzuki-Miyaura coupling with 3-(3-Bromophenyl)acrylaldehyde hinges on several critical parameters. Understanding their interplay is key to achieving high yields and purity.
Choice of Catalyst and Ligand
The selection of the palladium source and the phosphine ligand is paramount. While Pd(OAc)₂ with PCy₃ is a robust starting point, other catalyst systems may offer advantages for specific substrates.[6] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition step.
Figure 2: Decision workflow for catalyst system optimization.
The Role of the Base
The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.
Solvent System
A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the organic solvent to water can be adjusted to optimize the reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality reagents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure efficient stirring. |
| Protodeboronation of the boronic acid | Use an anhydrous base and solvent if possible, or minimize the amount of water. | |
| Aldehyde reduction or degradation | The aldehyde group is generally stable under Suzuki conditions. If issues arise, consider milder bases or lower reaction temperatures. | |
| Difficult purification | Co-elution of product and byproducts | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Suzuki-Miyaura coupling of 3-(3-Bromophenyl)acrylaldehyde offers a powerful and versatile route to valuable biaryl acrylaldehyde building blocks. By carefully selecting the catalyst system, base, and solvent, and by understanding the key mechanistic principles, researchers can reliably achieve high yields of the desired products. The provided protocol serves as a robust starting point, and the outlined optimization and troubleshooting strategies will aid in adapting the reaction to a wide range of arylboronic acids, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191-8195. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82343-82347. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2015). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed γ-Arylation of α,β-Unsaturated Esters from Silyl Ketene Acetals. Retrieved from [Link]
-
ChemRxiv. (n.d.). Insights into the Mechanism and Regioselectivity of Palladium- Catalyzed Arylation of α,β-Unsaturated Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed reductions of .alpha.,.beta.-unsaturated carbonyl compounds, conjugated dienes, and acetylenes with trialkylammonium formates. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]
-
RTI International. (n.d.). Purification Procedures for Synthetic Dyes. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying acrolein or proportionalde.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: 3-(3-Bromophenyl)acrylaldehyde as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of a Covalent Scaffold
In the landscape of modern drug discovery, the strategic use of reactive intermediates is paramount for the development of novel therapeutics. 3-(3-Bromophenyl)acrylaldehyde, a brominated analog of cinnamaldehyde, emerges as a molecule of significant interest. Its chemical architecture, featuring an α,β-unsaturated aldehyde (enal), positions it as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets.[1] This reactivity is a cornerstone of its application, enabling its use as a scaffold for covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.[1][2]
Furthermore, the presence of a bromine atom on the phenyl ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also modulating the compound's lipophilicity and metabolic stability. These notes serve as a comprehensive guide for researchers, providing insights into the synthetic utility, biological significance, and practical protocols involving 3-(3-Bromophenyl)acrylaldehyde and its derivatives.
Physicochemical Properties & Structural Features
The utility of 3-(3-Bromophenyl)acrylaldehyde in medicinal chemistry is underpinned by its distinct chemical properties. The molecule's reactivity is dominated by the electrophilic nature of the enal system and the potential for substitution at the bromine-substituted carbon.
| Property | Value | Source |
| CAS Number | 15185-59-8 | [1] |
| Molecular Formula | C₉H₇BrO | [3] |
| Molecular Weight | 211.06 g/mol | [1] |
| LogP (Partition Coeff.) | 2.66 | [1] |
| Polar Surface Area | 17.07 Ų | [1] |
| Synonyms | 3-Bromocinnamaldehyde | [1] |
Core Application I: A Precursor for Bioactive Heterocycles
A primary application of 3-(3-Bromophenyl)acrylaldehyde is its role as a key intermediate in the synthesis of more complex, biologically active molecules, particularly heterocyclic scaffolds like pyrazolines.[4] Pyrazolines are well-regarded in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.
The synthetic pathway typically involves a two-stage process:
-
Stage 1: Chalcone Synthesis via a Claisen-Schmidt condensation.
-
Stage 2: Pyrazoline Formation via a subsequent cyclocondensation reaction.
The following workflow diagram illustrates this common synthetic strategy.
Caption: Two-stage synthesis of pyrazoline derivatives.
Protocol 3.1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 3-bromobenzaldehyde with an acetophenone derivative to yield a chalcone, a direct precursor to 3-(3-Bromophenyl)acrylaldehyde-derived scaffolds.[5][6]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylacetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10-30% w/v)
-
Stir plate and magnetic stir bar
-
Round-bottom flask or beaker
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (10 mmol) and 4-methylacetophenone (10 mmol) in ethanol (20-30 mL).
-
While stirring at room temperature, add the aqueous NaOH solution (5-10 mL) dropwise to the mixture. The addition of a base is critical as it facilitates the formation of an enolate from the ketone, which then acts as the nucleophile.[7]
-
Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed for 4-12 hours or until TLC analysis indicates the consumption of starting materials.[8]
-
After the reaction is complete, pour the mixture into a beaker of crushed ice/ice-cold water to precipitate the product fully.[4]
-
Collect the solid chalcone product by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product. For higher purity, the crude chalcone can be recrystallized from a suitable solvent like ethanol.
Protocol 3.2: Synthesis of a Pyrazoline Derivative
This protocol outlines the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazoline ring.[5]
Materials:
-
Synthesized Chalcone (from Protocol 3.1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in a suitable solvent like ethanol (15-20 mL).
-
Add hydrazine hydrate (1.2 mmol, a slight excess) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops). The acid catalyzes the condensation reaction between the hydrazine and the enone system of the chalcone.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, then pour it into ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol to yield the final product.
Core Application II: A Covalent Pharmacophore
The α,β-unsaturated aldehyde moiety is a classic "Michael acceptor" warhead.[2] In a biological context, this feature allows the compound to act as a covalent inhibitor by reacting with nucleophilic amino acid residues, most commonly cysteine, at the target protein's binding site.[2][9] This covalent bond formation can lead to irreversible or slowly reversible inhibition, resulting in enhanced potency and a prolonged pharmacodynamic effect.[10]
The mechanism involves the nucleophilic thiol group of a cysteine residue attacking the electrophilic β-carbon of the enal system.
Caption: Covalent modification of a protein's cysteine residue.
This covalent targeting strategy is being actively explored for developing novel therapies, particularly in oncology.[1]
Biological Activities & Therapeutic Potential
As a cinnamaldehyde analog, 3-(3-Bromophenyl)acrylaldehyde serves as a scaffold for compounds with a wide range of potential therapeutic applications.
Anticancer Activity
Derivatives of 3-(3-Bromophenyl)acrylaldehyde have demonstrated cytotoxic effects against various cancer cell lines. The enone moiety is a critical structural feature for this activity.[1] The introduction of different substituents on the interacting ketone ring can significantly modulate this potency.
| Compound / Derivative | Cell Line | IC₅₀ Value | Source |
| (E)-1-(3-Bromophenyl)-3-(p-tolyl)prop-2-en-1-one | MCF-7 (Breast) | 422.22 ppm | [1] |
| (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | MCF-7 (Breast) | 37.24 ppm | [1] |
| 3-(4-chlorophenyl)acrylic acid derivative 4b | MDA-MB-231 (Breast) | 3.24 µM | [11][12] |
| Brominated Coelenteramine (Br-Cla) | PC-3 (Prostate) | 24.3 µM | [13] |
The significantly higher potency of the para-nitro derivative highlights the influence of electronic effects; the electron-withdrawing nitro group enhances the electrophilicity of the Michael acceptor system, leading to more efficient covalent modification of the target.[1]
Enzyme Inhibition
Beyond broad cytotoxicity, this scaffold has been implicated in specific enzyme inhibition.
-
Hydroxypyruvate Reductase: 3-(3-Bromophenyl)acrylaldehyde can act as a substrate analogue for this enzyme, leading to competitive inhibition.[1][5]
-
Aldehyde Dehydrogenases (ALDHs): Structurally related compounds have shown inhibitory activity against ALDHs, an important target in cancer research due to their role in drug resistance.[2]
Conclusion and Future Perspectives
3-(3-Bromophenyl)acrylaldehyde is a valuable and versatile building block in medicinal chemistry. Its utility stems from two key features: the synthetically accessible bromophenyl ring and the biologically reactive α,β-unsaturated aldehyde. The protocols and data presented herein demonstrate its application in constructing complex heterocyclic libraries and as a pharmacophore for covalent inhibitors. Future research should focus on expanding the diversity of derivatives through cross-coupling chemistry at the bromine position and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets, such as kinases and proteases implicated in disease.
References
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. [Link]
-
Wahyuningsih, S., Fatmayanti, B. R., & Susanti, H. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains, 6(3), 655-661. [Link]
-
Shashiprabha, P., et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]
-
Lee, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry, 12, 1358057. [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. [Link]
-
Wang, Q., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13916. [Link]
-
nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation. [Link]
-
Li, Z., et al. (2021). Figure: (A) Putative chemical mechanisms of reversible covalent inhibition of a cysteine protease... ResearchGate. [Link]
-
Wang, S., et al. (2019). Table: IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]
-
The League of Nerds. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]
-
Johnson, D. S., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]
-
Gomha, S. M., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 284. [Link]
-
Laskar, D., & Kamerlin, S. C. L. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Chemical Science. [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Pharmaceuticals, 16(10), 1438. [Link]
-
Piórkowska, E., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Table: IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]
-
da Silva, E. P., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7858. [Link]
-
Fayad, E., et al. (2023). PDF: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-3-(4-Bromophenyl)acrylaldehyde | TargetMol [targetmol.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-Bromophenyl)acrylaldehyde as a substrate for enzyme kinetics studies
An Application Guide to the Use of 3-(3-Bromophenyl)acrylaldehyde in Enzyme Kinetics
Document ID: AN-EK-3BPA-202601
Abstract
This technical guide provides a comprehensive framework for utilizing 3-(3-Bromophenyl)acrylaldehyde, a cinnamaldehyde analog, as a versatile substrate for enzyme kinetics studies. We delve into the underlying principles of its interaction with aldo-keto reductases (AKRs), offering detailed, field-tested protocols for determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). Furthermore, this document outlines procedures for adapting the primary assay for high-throughput inhibitor screening, a critical step in modern drug discovery. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results for researchers in enzymology and drug development.
Introduction: The Rationale for 3-(3-Bromophenyl)acrylaldehyde in Enzyme Assays
3-(3-Bromophenyl)acrylaldehyde is a derivative of cinnamaldehyde, a natural compound known for a wide range of biological activities.[1][2] The core of its reactivity lies in the α,β-unsaturated aldehyde moiety, also known as an enal. This functional group acts as a Michael acceptor, capable of undergoing nucleophilic attack, which is a critical feature for its interaction with biological targets like enzymes.[2][3] This inherent reactivity makes it an excellent tool for probing the active sites of enzymes that process aldehyde substrates.
In medicinal chemistry and drug development, cinnamaldehyde derivatives are explored as covalent inhibitors and serve as scaffolds for targeted therapies.[1] Their ability to serve as substrates for specific enzymes allows for detailed characterization of enzyme function and the screening of potential therapeutic agents.
This guide focuses on the application of 3-(3-Bromophenyl)acrylaldehyde as a substrate for the aldo-keto reductase (AKR) superfamily. Specifically, we use human aldo-keto reductase 1C1 (AKR1C1) as an exemplary enzyme. AKRs are NADPH-dependent oxidoreductases that catalyze the reduction of various aldehydes and ketones, including steroids and prostaglandins.[4] By monitoring the consumption of the NADPH cofactor, we can precisely quantify the rate of the enzymatic reaction. Understanding the kinetics of this interaction through the Michaelis-Menten model provides invaluable insights into the enzyme's catalytic efficiency and its affinity for the substrate.[5][6]
Physicochemical Properties of the Substrate
A thorough understanding of the substrate's properties is fundamental to designing a successful enzyme assay.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1] |
| Synonyms | 3-Bromocinnamaldehyde | [1] |
| CAS Number | 15185-59-8 | [7] |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |
| Density | 1.466 g/cm³ | [1] |
| LogP | 2.66 | [1] |
| Topological Polar Surface Area | 17.07 Ų | [8] |
Principle of the Spectrophotometric Assay
The kinetic analysis of AKR1C1 using 3-(3-Bromophenyl)acrylaldehyde is based on a continuous spectrophotometric assay.[9] AKR1C1 reduces the aldehyde group of the substrate to its corresponding alcohol, 3-(3-bromophenyl)prop-2-en-1-ol. This reaction requires a cofactor, NADPH, which is simultaneously oxidized to NADP⁺.[4][10]
NADPH has a characteristic absorbance maximum at 340 nm, whereas NADP⁺ does not. By monitoring the decrease in absorbance at 340 nm over time, we can directly measure the rate of the enzymatic reaction.[11][12] This rate is proportional to the enzyme's activity under the given conditions.
Caption: Enzymatic reduction of the substrate by AKR1C1.
Experimental Protocols
The following protocols are optimized for use in a 96-well microplate format, which is suitable for both detailed kinetic analysis and higher throughput applications.[9]
Required Materials and Reagents
-
Substrate: 3-(3-Bromophenyl)acrylaldehyde (CAS 15185-59-8)
-
Enzyme: Recombinant Human Aldo-keto Reductase 1C1 (AKR1C1)[10][13]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[10][14]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 100 mM Potassium Phosphate (K₃PO₄), pH 7.0[14]
-
Equipment:
Preparation of Stock Solutions
Causality Insight: Preparing concentrated stock solutions in an appropriate solvent like DMSO is crucial for minimizing the final concentration of the solvent in the assay, which can inhibit enzyme activity. Serial dilutions should be performed in the assay buffer.
-
Substrate Stock (10 mM): Dissolve 2.11 mg of 3-(3-Bromophenyl)acrylaldehyde in 1 mL of DMSO. Store at -20°C.
-
NADPH Stock (20 mM): Dissolve an appropriate amount of NADPH in the Assay Buffer. Prepare this solution fresh before each experiment due to its instability. Store on ice.
-
Enzyme Working Solution (e.g., 100 nM): Dilute the stock recombinant AKR1C1 in ice-cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 5-10 minutes. The optimal concentration must be determined empirically.[15]
Protocol for Determining Kₘ and Vₘₐₓ
This protocol is designed to measure the initial reaction velocity at various substrate concentrations.
Caption: Experimental workflow for kinetic parameter determination.
Step-by-Step Procedure:
-
Prepare Substrate Plate: In a 96-well plate, prepare serial dilutions of the 3-(3-Bromophenyl)acrylaldehyde stock solution. It is recommended to test a range of concentrations from approximately 0.2 to 5 times the expected Kₘ.[15] A typical range might be 0, 5, 10, 25, 50, 100, 200, and 400 µM final concentration.
-
Add Cofactor: Add the NADPH solution to each well to achieve a final concentration of 200 µM.[14] This concentration should be saturating.
-
Add Buffer: Add Assay Buffer to bring the volume in each well to 180 µL (assuming a 200 µL final reaction volume).
-
Controls: Prepare the following controls:
-
No-Enzyme Control: For each substrate concentration, prepare a well with all components except the enzyme. This accounts for non-enzymatic NADPH degradation.
-
No-Substrate Control: Prepare a well with all components, using buffer instead of the substrate, to measure baseline enzyme activity.
-
-
Equilibration: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Initiate the reactions by adding 20 µL of the AKR1C1 Enzyme Working Solution to each well.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
Data Analysis and Interpretation
Calculation of Initial Velocity (V₀)
-
For each substrate concentration, plot Absorbance at 340 nm versus Time (in seconds).
-
Identify the initial linear portion of each curve. The reaction rate should be linear for a sufficient duration to ensure you are measuring the initial velocity (V₀).[5]
-
Calculate the slope of this linear portion (ΔAbs/Δt).
-
Convert the rate from Absorbance units/min to M/s using the Beer-Lambert law: V₀ (M/s) = (Slope / ε × l) / 60
-
Slope: Change in absorbance per minute (ΔAbs/min)
-
ε (Molar Extinction Coefficient): 6220 M⁻¹cm⁻¹ for NADPH at 340 nm.[12]
-
l (Path Length): The path length of the light through the sample in cm. For most 96-well plates with 200 µL, this is ~0.5-0.7 cm, but it should be determined for your specific plate and reader.
-
Determination of Kₘ and Vₘₐₓ
-
Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.
-
Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation.[6][16] This is the most accurate method for determining the kinetic parameters.[16] V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
Vₘₐₓ: The maximum reaction velocity at saturating substrate concentration.
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ.
-
Caption: Data analysis pipeline from raw reads to kinetic constants.
Application: High-Throughput Inhibitor Screening
The established assay provides a robust platform for screening compound libraries to identify potential inhibitors of AKR1C1.
Protocol for IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Select Substrate Concentration: Set the concentration of 3-(3-Bromophenyl)acrylaldehyde to its empirically determined Kₘ value. This ensures competitive inhibitors can be effectively detected.[15]
-
Prepare Inhibitor Plate: Prepare serial dilutions of the test compounds (inhibitors) in a 96-well plate.
-
Assay Procedure:
-
Add the fixed concentration of substrate, NADPH, and buffer to the wells containing the inhibitor dilutions.
-
Include a Positive Control (no inhibitor, 100% activity) and a Negative Control (no enzyme, 0% activity).
-
Initiate the reaction by adding the AKR1C1 enzyme.
-
Measure the reaction rates (V₀) as described in Section 5.1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] × 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, 4PL) using non-linear regression to determine the IC₅₀ value.[15]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Degraded NADPH cofactor. | 1. Use a fresh aliquot of enzyme; verify activity with a known control substrate. 2. Verify the pH of the Assay Buffer. 3. Prepare NADPH stock solution fresh before each experiment. |
| High background signal (in no-enzyme control) | 1. Non-enzymatic degradation of NADPH. 2. Substrate instability or reactivity with buffer components. | 1. Ensure buffer components are pure. 2. Run a substrate stability scan over time in the buffer without enzyme or NADPH. |
| Reaction rate is not linear | 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Substrate inhibition at high concentrations. | 1. Reduce the enzyme concentration in the assay.[15] 2. Test a wider range of substrate concentrations to identify the inhibitory range and exclude these points from Michaelis-Menten fitting.[17] |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent mixing in wells. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper technique. 2. Gently mix the plate after adding the final reagent before reading. 3. Ensure the plate reader has adequate temperature control and allow sufficient equilibration time. |
Conclusion
3-(3-Bromophenyl)acrylaldehyde is a highly effective and accessible substrate for conducting detailed kinetic studies of enzymes, particularly those in the aldo-keto reductase family. Its chromogenic properties, when coupled with NADPH consumption, allow for a straightforward and robust spectrophotometric assay. The protocols detailed in this guide provide a solid foundation for researchers to determine fundamental enzyme kinetic parameters and to adapt the assay for inhibitor screening campaigns, thereby facilitating the discovery and characterization of novel therapeutic agents.
References
-
Deshpande, O. (2022). Enzyme Kinetics & The Michaelis-Menten Equation. In BIOC2580: Introduction to Biochemistry*. eCampusOntario Pressbooks. Available from: [Link]
-
Eisenthal, R., & Cornish-Bowden, A. (1974). Graphical Analysis of Enzyme Kinetic Data. Nature. Available from: [Link]
-
DATBooster. (2025). Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. Available from: [Link]
-
Sari, Y., et al. (2021). Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. PMC - PubMed Central. Available from: [Link]
-
FineTest. Human AKR1C1 (Aldo-keto reductase family 1 member C1) QuickTest ELISA Kit. Available from: [Link]
-
Gulle, D., et al. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available from: [Link]
-
Vander Jagt, D. L., et al. (1993). A spectrophotometric assay for alpha-ketoaldehydes using horse liver alcohol dehydrogenase. PubMed. Available from: [Link]
-
Wikipedia. Michaelis–Menten kinetics. Available from: [Link]
-
Gade, D., et al. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. MDPI. Available from: [Link]
-
ResearchGate. Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase. Available from: [Link]
-
Bentham Science. Pharmacological Benefits of Cinnamaldehyde: A Comprehensive Insight. Available from: [Link]
-
Advances in pharmacological effects and mechanism of action of cinnamaldehyde. (2024). Frontiers in Pharmacology. Available from: [Link]
-
O'Donnell, A. M., et al. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. PubMed. Available from: [Link]
-
Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. NIH. Available from: [Link]
-
Expression of aldo-keto reductase family 1 member C1 (AKR1C1) gene in porcine ovary and uterine endometrium during the estrous cycle and pregnancy. (2011). PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available from: [Link]
-
MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde. Available from: [Link]
-
Crysdot LLC. (E)-3-(4-Bromophenyl)acrylaldehyde. Available from: [Link]
-
UniProt. AKR1C1 - Aldo-keto reductase family 1 member C1 - Homo sapiens (Human). Available from: [Link]
-
The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. (2017). PMC - NIH. Available from: [Link]
-
ResearchGate. The importance of assessing aldehyde substrate inhibition for the correct determination of kinetic parameters and mechanisms: The case of the ALDH enzymes. Available from: [Link]
-
Sensitized Detection of Inhibitory Fragments and Iterative Development of Non-Peptidic Protease Inhibitors by Dynamic Ligation Screening. (2008). PMC - PubMed Central. Available from: [Link]
-
Elabscience. AKR1C1 Polyclonal Antibody (E-AB-12710). Available from: [Link]
-
Kinetic modelling: an integrated approach to analyze enzyme activity assays. (2017). PMC - NIH. Available from: [Link]
-
National Cancer Institute. Aldo-keto Reductase Family 1 Member C1 - Validated Antibodies. Available from: [Link]
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]
- 4. AKR1C1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 5. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. 15185-59-8|3-(3-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
- 8. Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299) | 15185-59-8 [evitachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Application Note: Probing Hydroxypyruvate Reductase Activity and Inhibition using 3-(3-Bromophenyl)acrylaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Hydroxypyruvate Reductase and Its Inhibition
Hydroxypyruvate reductase (HPR), EC 1.1.1.81, is a pivotal enzyme in the photorespiratory pathway in plants and plays a crucial role in amino acid metabolism in various organisms.[1][2] It catalyzes the NADH-dependent reduction of hydroxypyruvate to D-glycerate.[1][2][3] In humans, this enzyme, also known as glyoxylate reductase/hydroxypyruvate reductase (GRHPR), is critical for detoxifying glyoxylate and hydroxypyruvate.[4][5] Dysfunction of GRHPR is linked to primary hyperoxaluria type 2, a rare genetic disorder characterized by the accumulation of oxalate, leading to recurrent kidney stones and potential renal failure. Consequently, the identification and characterization of HPR inhibitors are of significant interest for both fundamental biological research and the development of potential therapeutic agents.
This application note provides a comprehensive guide to investigating the enzymatic activity of hydroxypyruvate reductase and its inhibition by 3-(3-Bromophenyl)acrylaldehyde. This compound, a cinnamaldehyde analogue, has been identified as a substrate analogue and potential inhibitor of HPR. Its structure, featuring an α,β-unsaturated aldehyde, suggests a possible mechanism of covalent inhibition through Michael addition with nucleophilic residues in the enzyme's active site.
Herein, we present detailed, field-proven protocols for a continuous spectrophotometric assay of HPR activity, a systematic approach to determine the half-maximal inhibitory concentration (IC50) of 3-(3-Bromophenyl)acrylaldehyde, and a method to elucidate the mode of inhibition. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Materials and Reagents
For optimal and reproducible results, use high-purity reagents and calibrated instrumentation.
| Reagent/Material | Supplier | Catalogue # | Notes |
| Recombinant Human Hydroxypyruvate Reductase (GRHPR) | Sigma-Aldrich | SRP0237 | Or other purified HPR source. |
| β-Hydroxypyruvic acid lithium salt | Sigma-Aldrich | H6000 | Prepare fresh stock solutions. |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 | Protect from light. |
| 3-(3-Bromophenyl)acrylaldehyde | Sigma-Aldrich | SML1357 | Dissolve in DMSO. |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | P285 | For buffer preparation. |
| Potassium Phosphate Dibasic (K₂HPO₄) | Fisher Scientific | P288 | For buffer preparation. |
| Dimethyl sulfoxide (DMSO), ACS grade | Fisher Scientific | D128 | For inhibitor stock solution. |
| 96-well UV-transparent microplates | Corning | 3635 | For spectrophotometric assays. |
| UV/Visible Spectrophotometer or Microplate Reader | Molecular Devices | SpectraMax M5 | Capable of reading absorbance at 340 nm. |
| Calibrated Pipettes | Gilson | Pipetman |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Hydroxypyruvate Reductase Activity
Principle: The activity of HPR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of hydroxypyruvate to D-glycerate.[3][6] The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Workflow Visualization:
Caption: Workflow for HPR Activity Assay.
Step-by-Step Procedure:
-
Preparation of Assay Buffer (100 mM Potassium Phosphate, pH 7.1):
-
Prepare stock solutions of 1 M KH₂PO₄ and 1 M K₂HPO₄.
-
To prepare 100 mL of buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.1. The pH optimum for HPR with hydroxypyruvate as a substrate is approximately 7.1.[7]
-
Adjust the final volume to 100 mL with deionized water.
-
-
Preparation of Reagent Stock Solutions:
-
Hydroxypyruvate (10 mM): Dissolve 1.26 mg of β-hydroxypyruvic acid lithium salt in 1 mL of Assay Buffer. Prepare fresh daily. Rationale: Stock solutions of hydroxypyruvate can be unstable.
-
NADH (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer. Store on ice and protect from light. Rationale: NADH is light-sensitive and prone to degradation.
-
-
Enzyme Preparation:
-
Dilute the recombinant HPR stock solution in cold Assay Buffer to a final concentration that yields a linear decrease in absorbance of 0.02-0.05 per minute under the assay conditions. Rationale: This ensures the reaction rate is within the linear range of the spectrophotometer and that substrate depletion is not rate-limiting during the initial measurement period.
-
-
Assay Setup (per well in a 96-well plate):
| Component | Volume (µL) | Final Concentration |
| Assay Buffer | Variable | 100 mM |
| NADH (from 10 mM stock) | 2 | 100 µM |
| Hydroxypyruvate (from 10 mM stock) | 2 | 100 µM |
| Diluted HPR Enzyme | 10 | See step 3 |
| Total Volume | 200 |
-
Measurement:
-
Add Assay Buffer, NADH, and hydroxypyruvate to the wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the diluted HPR enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15 seconds for 5 minutes in a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min * Total Volume (L)) / (ε * Pathlength (cm) * mg of enzyme)
-
ε (NADH) = 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹
-
-
Protocol 2: Determination of IC50 for 3-(3-Bromophenyl)acrylaldehyde
Principle: The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[8][9] This is determined by measuring HPR activity across a range of inhibitor concentrations.
Step-by-Step Procedure:
-
Preparation of Inhibitor Stock Solution:
-
Prepare a 10 mM stock solution of 3-(3-Bromophenyl)acrylaldehyde in 100% DMSO. Rationale: DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
Perform the HPR activity assay as described in Protocol 1.
-
Include a range of final concentrations of 3-(3-Bromophenyl)acrylaldehyde (e.g., 0.1 µM to 100 µM) by adding small volumes of a serial dilution of the inhibitor stock solution.
-
Include a control reaction with DMSO alone to account for any solvent effects.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Determining the Mode of Inhibition
Principle: The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.[10][11] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]).[6][8][10][12]
Workflow Visualization:
Caption: Proposed Covalent Inhibition of HPR.
In many dehydrogenases and reductases, a cysteine residue acts as a key nucleophile in the active site. [9]It is plausible that a cysteine residue in the active site of HPR attacks the electrophilic β-carbon of 3-(3-Bromophenyl)acrylaldehyde, forming a stable thioether linkage. This covalent modification would block substrate access to the active site or disrupt the catalytic machinery, resulting in potent inhibition. The observation that reduced glutathione can protect against the inhibition of some reductases by α,β-unsaturated aldehydes further supports a mechanism involving reaction with a sulfhydryl group.
References
-
Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity. Methods in Molecular Biology, 2024. [Link]
-
Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity. ResearchGate, 2023. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 2011. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
IC50 Determination. edX. [Link]
-
Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate, 2019. [Link]
-
Hydroxypyruvate reductase. Wikipedia. [Link]
-
Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Royal Danish Library. [Link]
-
Michael addition reaction with amino acids in living organism. ResearchGate, 2022. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information, 2017. [Link]
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 2013. [Link]
-
Hydroxypyruvate-réductase. Wikipedia (French). [Link]
-
Method of Enzyme Assay. SlideShare. [Link]
-
Enzyme Analysis. G-Biosciences. [Link]
-
Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate, 2019. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. LinkedIn, 2023. [Link]
-
Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons. Plant Physiology, 1985. [Link]
-
Mechanism of human aldehyde reductase: characterization of the active site pocket. Biochemistry, 1995. [Link]
-
Glyoxylate reductase/hydroxypyruvate reductase. Olink. [Link]
-
Structure and mechanism of mammalian thioredoxin reductase: The active site is a redox-active selenolthiol/selenenylsulfide formed from the conserved cysteine-selenocysteine sequence. Proceedings of the National Academy of Sciences, 1999. [Link]
-
Glyoxylate reductase/hydroxypyruvate reductase regulates the free d-aspartate level in mammalian cells. Journal of Cellular Biochemistry, 2021. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Hydroxypyruvate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Roles of active-site residues in catalysis, substrate binding, cooperativity, and the reaction mechanism of the quinoprotein glycine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Khan Academy [khanacademy.org]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Note: 3-(3-Bromophenyl)acrylaldehyde as a Versatile Precursor for the Synthesis of Complex Organic Architectures
Abstract
3-(3-Bromophenyl)acrylaldehyde is a bifunctional organic building block of significant value in medicinal chemistry and materials science.[1] Its structure, featuring both an electrophilic α,β-unsaturated aldehyde (enal) system and a synthetically versatile aryl bromide handle, allows for a diverse array of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of complex molecular scaffolds. We will explore key palladium-catalyzed cross-coupling reactions, cycloadditions, and cyclocondensation strategies for heterocycle synthesis. Each section includes an in-depth discussion of the underlying chemical principles, detailed experimental protocols, and visual guides to workflows and reaction mechanisms.
Introduction: A Profile of a Privileged Scaffold
The strategic importance of 3-(3-Bromophenyl)acrylaldehyde stems from its two distinct reactive sites. The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] Concurrently, the cinnamaldehyde-like framework, with its conjugated π-system and aldehyde group, is predisposed to a variety of transformations including oxidation, reduction, and cycloaddition reactions.[1][4] This orthogonal reactivity makes it an ideal starting material for building molecular complexity in a controlled, stepwise manner, which is crucial in the development of novel therapeutics and functional materials.[5]
Core Synthetic Transformations and Protocols
This section details the primary synthetic pathways accessible from 3-(3-Bromophenyl)acrylaldehyde. For each major class of reaction, we provide the mechanistic rationale and a validated, step-by-step protocol.
Palladium-Catalyzed Cross-Coupling: Extending the Aromatic Core
The presence of the bromophenyl group is a gateway to some of the most powerful C-C bond-forming reactions in modern organic synthesis.[6] Palladium catalysis, a cornerstone of this field, allows for the precise and efficient coupling of the aryl bromide with a wide range of partners.[7]
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene.[7] This reaction is invaluable for synthesizing stilbene and cinnamate derivatives.
Mechanistic Insight: The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-(3-Bromophenyl)acrylaldehyde, forming a Pd(II) complex.
-
Alkene Coordination & Insertion: The alkene coupling partner coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: Elimination of a palladium hydride species forms the new C-C double bond of the product.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the H-Pd(II)-X species, allowing the cycle to continue.
Protocol 2.1.1: Synthesis of (2E,4E)-5-(biphenyl-3-yl)penta-2,4-dienal via Heck Coupling
-
Reactants:
-
3-(3-Bromophenyl)acrylaldehyde (1 mmol, 211 mg)
-
Styrene (1.2 mmol, 125 mg, 137 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2 mmol, 202 mg, 279 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-(3-Bromophenyl)acrylaldehyde, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
| Parameter | Value/Condition | Reference/Comment |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Typical loading for aryl bromides.[8] |
| Ligand | 4 mol% P(o-tol)₃ | Bulky phosphine ligands are often effective. |
| Base | 2 equivalents Et₃N | Organic base to neutralize HBr generated. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 100 °C | High temperatures are often required for aryl bromides.[8] |
| Typical Yield | 75-90% | Dependent on purity of reagents and reaction scale. |
The Suzuki coupling is a robust method for forming biaryl structures by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[9] This reaction is fundamental to the synthesis of many pharmaceutical compounds.[3]
Mechanistic Insight: The Suzuki reaction also relies on a Pd(0)/Pd(II) cycle, but with distinct steps.[10]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond, as in the Heck reaction.
-
Transmetalation: This is the key step. The organic group from the activated boronic acid (in the form of a boronate complex, formed with the base) is transferred to the palladium center, displacing the bromide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[3][11]
Protocol 2.1.2: Synthesis of 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)acrylaldehyde
-
Reactants:
-
3-(3-Bromophenyl)acrylaldehyde (1 mmol, 211 mg)
-
(4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 276 mg)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
In a round-bottom flask, combine 3-(3-Bromophenyl)acrylaldehyde, (4-methoxyphenyl)boronic acid, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
Bubble argon through the solution for 15 minutes to degas the mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 85 °C and stir vigorously for 6-8 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and separate the organic layer.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue using flash column chromatography (e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate gradient) to obtain the biaryl product.
-
| Parameter | Value/Condition | Reference/Comment |
| Catalyst | 3 mol% Pd(PPh₃)₄ | A common and effective pre-catalyst.[3] |
| Boron Reagent | 1.2 equivalents | A slight excess ensures complete consumption of the bromide. |
| Base | 2 equivalents K₂CO₃ | Inorganic base is crucial for activating the boronic acid.[9] |
| Solvent System | Toluene/Ethanol/Water | Biphasic system is common for Suzuki couplings.[10] |
| Temperature | 85 °C | Moderate heating is typically sufficient. |
| Typical Yield | 80-95% | Generally a high-yielding reaction. |
Exploiting the Enal Moiety: Cycloadditions and Heterocycle Synthesis
The α,β-unsaturated aldehyde functionality is a classic Michael acceptor and dienophile, providing pathways to cyclic and heterocyclic structures.
In the Diels-Alder reaction, the electron-deficient double bond of the acrylaldehyde acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[12] This is one of the most powerful reactions for forming cyclic systems with high stereochemical control.[13]
Mechanistic Insight: The reaction is a concerted, pericyclic process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed in a single step through a cyclic transition state.[13] For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation.[12][14]
Protocol 2.2.1: Synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydrobenzaldehyde
-
Reactants:
-
3-(3-Bromophenyl)acrylaldehyde (1 mmol, 211 mg)
-
1,3-Butadiene (condensed at -78 °C, ~3-4 mL, excess)
-
Hydroquinone (catalytic amount, ~5 mg)
-
Anhydrous Toluene (2 mL)
-
-
Procedure:
-
Place 3-(3-Bromophenyl)acrylaldehyde and a catalytic amount of hydroquinone (as a polymerization inhibitor) into a thick-walled pressure tube equipped with a magnetic stir bar.
-
Cool the tube to -78 °C (dry ice/acetone bath).
-
Carefully condense 1,3-butadiene gas into the tube.
-
Seal the pressure tube securely.
-
Allow the tube to warm to room temperature, then place it behind a blast shield and heat in an oil bath at 110 °C for 24 hours.
-
Cool the tube to room temperature, then to 0 °C before carefully opening.
-
Allow the excess butadiene to evaporate in a well-ventilated fume hood.
-
Concentrate the remaining solution under reduced pressure.
-
Purify the resulting oil by column chromatography to isolate the cyclohexene product.
-
The enal system readily reacts with dinucleophiles to form a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals.[15][16] For example, reaction with hydrazine derivatives yields pyrazoles.[17]
Protocol 2.2.2: Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazole
-
Reactants:
-
3-(3-Bromophenyl)acrylaldehyde (1 mmol, 211 mg)
-
Phenylhydrazine hydrochloride (1.1 mmol, 159 mg)
-
Sodium acetate (1.2 mmol, 98 mg)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(3-Bromophenyl)acrylaldehyde, phenylhydrazine hydrochloride, and sodium acetate in glacial acetic acid.
-
Heat the mixture to reflux (approx. 118 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~50 g) with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude solid by recrystallization or column chromatography to yield the pyrazole product.
-
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299) | 15185-59-8 [evitachem.com]
- 5. 3-(2-Bromophenyl)acrylaldehyde [myskinrecipes.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 14. youtube.com [youtube.com]
- 15. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajprd.com [ajprd.com]
- 17. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 3-(3-Bromophenyl)acrylaldehyde to 3-(3-Bromophenyl)cinnamic Acid
Introduction
The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a cornerstone transformation in modern organic synthesis. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive, field-tested protocol for the oxidation of 3-(3-Bromophenyl)acrylaldehyde to 3-(3-Bromophenyl)cinnamic acid. The chosen methodology, the Pinnick oxidation, is renowned for its mild reaction conditions, high functional group tolerance, and particular efficacy with α,β-unsaturated aldehydes.[1][2] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this specific transformation.
Reaction Principle: The Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[1] The active oxidizing agent is chlorous acid (HClO₂), which is generated in situ.
Mechanism:
-
Formation of Chlorous Acid: A phosphate buffer establishes a mild acidic environment, allowing for the formation of chlorous acid from sodium chlorite.
-
Nucleophilic Attack: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack of the chlorite ion.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton to an oxygen of the chlorite and releasing the carboxylic acid and hypochlorous acid (HOCl).[3]
-
Scavenging of Hypochlorous Acid: A crucial component of the modern Pinnick oxidation is the inclusion of a scavenger, such as 2-methyl-2-butene. Hypochlorous acid is a reactive byproduct that can engage in undesirable side reactions, including reaction with the double bond of the starting material or product.[1][4] The scavenger selectively reacts with and neutralizes the HOCl.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 3-(3-Bromophenyl)cinnamic acid.
Caption: Experimental workflow for the synthesis of 3-(3-Bromophenyl)cinnamic acid.
Detailed Experimental Protocol
This protocol is based on a starting quantity of 1.0 mmol of 3-(3-Bromophenyl)acrylaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |
| 3-(3-Bromophenyl)acrylaldehyde | 211.06 | 1.0 | 211 mg |
| Sodium chlorite (NaClO₂) (80% pure) | 90.44 | 1.5 | 169 mg |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 1.5 | 180 mg |
| 2-Methyl-2-butene | 70.13 | 5.0 | 0.58 mL |
| tert-Butanol | - | - | 5 mL |
| Water (deionized) | - | - | 2.5 mL |
| Ethyl acetate | - | - | As needed |
| Ethanol | - | - | As needed |
| 1 M Sodium sulfite (Na₂SO₃) solution | - | - | As needed |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-Bromophenyl)acrylaldehyde (211 mg, 1.0 mmol).
-
Add tert-butanol (5 mL) and water (2.5 mL) to the flask and stir until the aldehyde has dissolved.
-
Add 2-methyl-2-butene (0.58 mL, 5.0 mmol).
-
In a separate beaker, dissolve sodium dihydrogen phosphate (180 mg, 1.5 mmol) and 80% technical grade sodium chlorite (169 mg, 1.5 mmol) in water (2.5 mL).
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde over a period of 5-10 minutes.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by the slow addition of 1 M sodium sulfite solution until a KI-starch paper test is negative (indicating the absence of peroxides).
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude solid from a mixed solvent system of ethanol and water.[5]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Safety Precautions:
-
Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Avoid contact with acids and organic materials.
-
3-(3-Bromophenyl)acrylaldehyde is an irritant.
-
2-Methyl-2-butene is flammable.
-
Hydrochloric acid is corrosive.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Characterization of 3-(3-Bromophenyl)cinnamic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum for trans-3-bromocinnamic acid would show characteristic signals for the aromatic and vinylic protons.[6]
-
δ ~12.6 ppm (s, 1H, COOH)
-
δ ~7.95 ppm (s, 1H, Ar-H)
-
δ ~7.72 ppm (d, J ≈ 8.0 Hz, 1H, Ar-H)
-
δ ~7.60 ppm (d, J ≈ 16.0 Hz, 1H, vinylic-H)
-
δ ~7.38 ppm (t, J ≈ 8.0 Hz, 1H, Ar-H)
-
δ ~6.63 ppm (d, J ≈ 16.0 Hz, 1H, vinylic-H)
-
-
¹³C NMR analysis can further confirm the structure.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, gentle heating (to ~40 °C) can be applied. However, this may increase the risk of side reactions. Ensure the sodium chlorite used is of good quality, as it can degrade over time.
-
Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure thorough extraction and careful recrystallization. The use of a scavenger is critical to prevent yield loss through side reactions with the alkene.[1]
-
Product Purity: The recrystallization step is crucial for obtaining a high-purity product. If the product is still impure after one recrystallization, a second recrystallization or column chromatography may be necessary.
Conclusion
The Pinnick oxidation is a highly effective and reliable method for the synthesis of 3-(3-Bromophenyl)cinnamic acid from its corresponding aldehyde. The protocol detailed herein provides a clear, step-by-step guide for this transformation, including important considerations for safety, purification, and characterization. This methodology is amenable to a wide range of substituted cinnamaldehydes and offers a robust route for the preparation of these valuable synthetic intermediates.[1][2]
References
-
Solano, D. M., Bacher, A., & Hashim, H. Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield, Department of Chemistry & Biochemistry. [Link]
-
Overcoming Organic Chemistry. (2012, April 27). Bromination of trans-cinnamic acid. [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. [Link]
-
El-Emam, D. A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5963-5974. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]
-
Indian Academy of Sciences. (1997). Mechanistic studies on the formation of phenylpropiolic acid from trans-cinnamic acid by bromination and step-wise dehydrobromination. Journal of Chemical Sciences, 109(4), 235-240. [Link]
-
Docsity. (2023, February 27). Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]
-
文学城. (2023, March 23). Pinnick oxidation. [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. csub.edu [csub.edu]
- 6. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR [m.chemicalbook.com]
Application Note: Chemoselective Synthesis of (E)-3-(3-bromophenyl)prop-2-en-1-ol
A Detailed Guide to the Luche Reduction of 3-(3-Bromophenyl)acrylaldehyde
Abstract
The selective reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols is a cornerstone transformation in modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This application note provides a comprehensive guide to the highly chemoselective reduction of 3-(3-Bromophenyl)acrylaldehyde to (E)-3-(3-bromophenyl)prop-2-en-1-ol. The primary challenge lies in reducing the aldehyde carbonyl group in preference to the conjugated C=C double bond (1,2-reduction vs. 1,4-reduction). We present a detailed protocol centered on the Luche reduction, a robust and field-proven method that utilizes sodium borohydride in the presence of cerium(III) chloride to achieve exceptional selectivity for the desired allylic alcohol.[3][4][5]
Introduction: The Chemoselectivity Challenge
The reduction of an α,β-unsaturated aldehyde like 3-(3-Bromophenyl)acrylaldehyde presents two primary reactive sites to a hydride reagent: the carbonyl carbon (C1) and the β-alkene carbon (C3).
-
1,2-Direct Addition: Nucleophilic attack at the carbonyl carbon yields the desired allylic alcohol.
-
1,4-Conjugate Addition (Michael Addition): Attack at the β-carbon leads to an enolate intermediate, which upon protonation gives a saturated aldehyde, an undesired byproduct.[5][6]
Standard hydride reagents like sodium borohydride (NaBH₄) alone can produce mixtures of both products.[7][8] To ensure the fidelity of the synthesis and maximize the yield of the target allylic alcohol, a more selective method is required. The Luche reduction is exceptionally well-suited for this purpose.[9] It employs cerium(III) chloride (CeCl₃) as a co-reagent with NaBH₄ in an alcohol solvent, a combination that dramatically enhances the rate and selectivity of 1,2-addition.[3]
Mechanism & Rationale for Reagent Selection
The remarkable selectivity of the Luche reduction is grounded in the principles of Hard and Soft Acids and Bases (HSAB) theory.[3][5]
-
Activation of the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it a "harder" electrophilic center.[9]
-
Modification of the Hydride Reagent: In the presence of an alcohol solvent (e.g., methanol), CeCl₃ catalyzes the formation of alkoxyborohydrides, such as NaBH₃(OCH₃).[4] These species are considered "harder" nucleophiles compared to NaBH₄.
-
Selective Attack: The "hard" alkoxyborohydride nucleophile preferentially attacks the "hard" activated carbonyl carbon, leading to a highly selective 1,2-reduction. The competing 1,4-addition to the "softer" alkene is effectively suppressed.[3][5]
Caption: Mechanism of selective 1,2-reduction via the Luche protocol.
Detailed Experimental Protocol
This protocol outlines the reduction of 1.0 g of 3-(3-Bromophenyl)acrylaldehyde. All operations should be conducted in a well-ventilated fume hood.
3.1. Materials & Equipment
-
Chemicals:
-
3-(3-Bromophenyl)acrylaldehyde (1.0 g, 4.44 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.82 g, 4.89 mmol, 1.1 eq)
-
Sodium borohydride (NaBH₄) (0.185 g, 4.89 mmol, 1.1 eq)
-
Methanol (ACS grade, 25 mL)
-
Ethyl acetate (ACS grade, ~100 mL)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice-water bath
-
Spatula and weighing paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnels and beakers
-
TLC chamber and UV lamp (254 nm)
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(3-Bromophenyl)acrylaldehyde (1.0 g) and cerium(III) chloride heptahydrate (1.82 g). Add methanol (25 mL) and stir the mixture at room temperature until all solids dissolve, forming a clear solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring for approximately 15 minutes.
-
Addition of Reducing Agent: Slowly add the sodium borohydride (0.185 g) to the cold solution in small portions over 5-10 minutes.[10] Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing foaming and ensuring safety.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-20 minutes.[11]
-
TLC Procedure: On a TLC plate, spot three lanes: the starting aldehyde (dissolved in ethyl acetate), a co-spot (both starting material and reaction mixture), and an aliquot of the reaction mixture. Elute with 3:1 Hexanes:Ethyl Acetate.
-
Analysis: The reaction is complete when the starting aldehyde spot (higher Rf) has been completely consumed and a new, more polar product spot (lower Rf) has appeared.[11][12] The reaction is typically complete within 30-60 minutes.
-
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, carefully quench it by adding ~10 mL of deionized water.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake vigorously.
-
Allow the layers to separate and collect the upper organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
-
Workup - Washing and Drying:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer once with deionized water (30 mL) and then once with brine (30 mL) to remove residual water and inorganic salts.
-
Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude (E)-3-(3-bromophenyl)prop-2-en-1-ol, which is often a pale yellow oil or low-melting solid. The product is typically of high purity, but can be further purified by column chromatography if necessary.
-
Caption: Experimental workflow for the Luche reduction.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized alcohol.
| Technique | Starting Material (Aldehyde) | Product (Alcohol) | Rationale for Change |
| TLC (3:1 Hex:EtOAc) | Rf ≈ 0.6 | Rf ≈ 0.3 | The product alcohol is more polar due to the hydroxyl group, leading to stronger interaction with the silica gel and a lower Rf value. |
| IR Spectroscopy (cm⁻¹) | ~3050 (C=C-H), ~2820, 2720 (Aldehyde C-H), ~1685 (C=O, strong) , ~1600 (C=C)[13][14][15] | ~3350 (O-H, broad) , ~3050 (C=C-H), ~1600 (C=C), ~1020 (C-O) | Disappearance of the strong carbonyl (C=O) peak and appearance of the characteristic broad hydroxyl (O-H) stretch confirms the reduction.[16] |
| ¹H NMR (CDCl₃, ppm) | ~9.7 (d, 1H, -CHO), ~7.3-7.8 (m, Ar-H, Vinyl-H), ~6.7 (dd, 1H, Vinyl-H) | ~7.2-7.6 (m, Ar-H), ~6.6 (d, 1H, Vinyl-H), ~6.4 (dt, 1H, Vinyl-H), ~4.3 (d, 2H, -CH₂OH) , ~1.8 (br s, 1H, -OH) | The aldehyde proton signal (~9.7 ppm) disappears and is replaced by signals for the new methylene protons (~4.3 ppm) and the hydroxyl proton. |
Alternative Methodologies
While the Luche reduction is highly effective, other reagents can also achieve this selective transformation.
-
Diisobutylaluminium Hydride (DIBAL-H): This powerful, sterically hindered reducing agent can selectively perform 1,2-reductions of enals to allylic alcohols, particularly when used at low temperatures (-78 °C) and with stoichiometric control.[17][18][19]
-
Catalytic Transfer Hydrogenation: This approach uses a transition metal catalyst (e.g., based on Iridium or Cobalt) and a hydrogen donor (like isopropanol or formic acid) to achieve the reduction.[2][20][21] These methods are often considered "greener" alternatives to metal hydrides.
Conclusion
The Luche reduction of 3-(3-Bromophenyl)acrylaldehyde offers a reliable, high-yielding, and exceptionally selective pathway to the corresponding allylic alcohol, (E)-3-(3-bromophenyl)prop-2-en-1-ol. The protocol's success hinges on the precise orchestration of reagents—NaBH₄ and CeCl₃—which modifies the reactivity of the hydride donor to favor the thermodynamically challenging but synthetically valuable 1,2-reduction. The detailed methodology and analytical benchmarks provided herein serve as a robust, self-validating system for researchers engaged in pharmaceutical and chemical development.
References
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
-
Chegg. (n.d.). Draw the mechanism for the reduction of cinnamaldehyde into cinnamly alcohol using sodium borohydride as the reducing agent. Retrieved from [Link]
-
Chem-Station. (2014, March 27). Luche Reduction. Retrieved from [Link]
-
Li, Y., et al. (2020). Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. ACS Catalysis. Retrieved from [Link]
-
Ohyama, J., et al. (2018). Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. Catalysis Science & Technology. Retrieved from [Link]
-
Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [Link]
-
Filo. (2024, December 27). Cinnamaldehyde with nabh4 reaction. Retrieved from [Link]
-
Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
-
Odinity. (2018, May 8). Reduction of trans-Cinnamaldehyde. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Luche reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Catalytic selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde. Retrieved from [Link]
-
Catalysts. (2021, February 1). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
-
ResearchGate. (n.d.). Process for the separation of allyl alcohol from its azeotrope with water. Retrieved from [Link]
- Cha, J. S., et al. (1996). SELECTIVE REDUCTION OF α,β-UNSATURATED ALDEHYDES AND KETONES TO ALLYLIC ALCOHOLS WITH DIISOBUTYLALKOXYALANES.
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
- Thieme. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben-Weyl.
-
European Patent Office. (n.d.). ALLYL ALCOHOL PURIFICATION - EP 1129059 B1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
- Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
-
ScienceDirect. (2025, August 6). Selective 1,4-reduction of unsaturated carbonyl compounds using Co2(CO)8–H2O. Retrieved from [Link]
-
Organic Syntheses. (n.d.). allyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one.
-
Queen's University Belfast. (2018, April 12). Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. Retrieved from [Link]
-
Molecules. (2024, December 14). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
NIH. (n.d.). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. Cinnamaldehyde with nabh4 reaction | Filo [askfilo.com]
- 9. proprep.com [proprep.com]
- 10. odinity.com [odinity.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. adichemistry.com [adichemistry.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Enol synthesis by enone reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Witt-ig Reaction Conditions for Higher Yield of 3-(3-Bromophenyl)acrylaldehyde
Welcome to the technical support center for the optimization of the Wittig reaction, with a specific focus on the synthesis of 3-(3-bromophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable α,β-unsaturated aldehyde. Here, we will explore common challenges and provide in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a low yield of 3-(3-bromophenyl)acrylaldehyde. What are the most common causes?
A1: Low yields in this Wittig reaction can often be attributed to a few key factors:
-
Inefficient Ylide Formation: The initial deprotonation of the phosphonium salt to form the ylide is critical. If the base is not strong enough or if there is moisture in the reaction, the ylide will not form in sufficient quantities.[1][2]
-
Ylide Reactivity: The ylide required for this synthesis is a stabilized ylide. While more stable, they are less reactive than unstabilized ylides and may require more forcing conditions (e.g., higher temperatures) to react efficiently with the aldehyde.[3][4][5]
-
Side Reactions: Aldehydes can be prone to side reactions like oxidation, polymerization, or decomposition, especially if the reaction conditions are harsh or prolonged.[6][7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. These factors need to be carefully optimized for this specific transformation.
Q2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity for the desired E-isomer?
A2: The formation of the E-isomer is generally favored with stabilized ylides, which is the case in the synthesis of 3-(3-bromophenyl)acrylaldehyde.[3][6] To enhance the E-selectivity, consider the following:
-
Reaction Conditions: Running the reaction under thermodynamic control can favor the formation of the more stable E-isomer. This may involve using a less reactive ylide, a polar aprotic solvent, and allowing the reaction to proceed for a longer time to allow for equilibration to the more stable product.
-
Schlosser Modification: Forcing the reaction towards the E-isomer can also be achieved using the Schlosser modification. This involves using a strong base like phenyllithium at low temperatures to deprotonate the betaine intermediate, which then leads to the E-alkene upon protonation and elimination.[6][7][8][9]
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction almost exclusively produces the E-isomer.[10][11][12]
Q3: The purification of my product is difficult due to the presence of triphenylphosphine oxide. What is the best way to remove it?
A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are a few strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for separating it from the triphenylphosphine oxide.
-
Chromatography: Column chromatography is a very common and effective method for purification.
-
Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction uses a phosphonate ester instead of a phosphonium salt, and the resulting phosphate byproduct is water-soluble and easily removed by extraction.[11][12]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
If you are observing a significant amount of unreacted starting material (3-bromobenzaldehyde), the following troubleshooting steps can help improve the conversion rate.
Root Cause Analysis:
-
Insufficiently Basic Conditions: The pKa of the phosphonium salt determines the required strength of the base. For stabilized ylides, a moderately strong base is often sufficient, but if the ylide is not forming, a stronger base may be needed.[1][13]
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be slow.
-
Low Reaction Temperature: Stabilized ylides are less reactive and may require elevated temperatures to react with the aldehyde at a reasonable rate.[14]
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | If using a weaker base like NaH or KOtBu, consider switching to a stronger base like n-BuLi.[1][13][15] | A stronger base will more effectively deprotonate the phosphonium salt, leading to a higher concentration of the reactive ylide.[2] |
| Solvent Choice | Use a polar aprotic solvent such as THF, DMF, or DMSO to ensure adequate solubility of the phosphonium salt and the aldehyde.[16] | Good solubility ensures that the reactants are in the same phase and can interact effectively, increasing the reaction rate. |
| Temperature | Gradually increase the reaction temperature. Start at room temperature and incrementally increase to reflux if necessary. | Increasing the temperature provides the necessary activation energy for the less reactive stabilized ylide to react with the aldehyde.[17] |
Experimental Protocol: Optimizing Base and Temperature
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the phosphonium salt.
-
Solvent: Add anhydrous THF to the flask.
-
Ylide Formation: Cool the flask to 0 °C in an ice bath and slowly add a solution of n-BuLi in hexanes. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. A color change to deep red or orange is indicative of ylide formation.
-
Aldehyde Addition: Dissolve 3-bromobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux.
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Poor E/Z Selectivity
Achieving high E-selectivity is often a key goal in the synthesis of α,β-unsaturated aldehydes. If you are obtaining a mixture of isomers, the following strategies can be employed.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: Under kinetic control, the less stable Z-isomer may be formed faster. To favor the more stable E-isomer, the reaction needs to be under thermodynamic control.
-
Ylide Structure: The nature of the substituent on the ylide influences the stereochemical outcome. Stabilized ylides generally favor the E-product.[3][18]
Solutions:
-
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most reliable method for obtaining the E-isomer. The HWE reaction utilizes a phosphonate carbanion which is more nucleophilic and less basic than the corresponding Wittig reagent, leading to excellent E-selectivity.[10][11][12]
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
Phosphonate Preparation: The required phosphonate can be synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite with the corresponding α-halo carbonyl compound.
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend NaH in anhydrous THF. Cool to 0 °C and add the phosphonate dropwise. Stir for 1 hour at room temperature.
-
Aldehyde Addition: Dissolve 3-bromobenzaldehyde in anhydrous THF and add it to the phosphonate anion solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct. Wash the organic layer with brine, dry, and concentrate.
Visualization of Key Processes
References
-
Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Aksnes, G., Berg, T. J., & Gramstad, T. (1995). Temperature and Solvent Effects in Wittig Reactions.
-
Wittig Reaction | Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]
-
Aksnes, G., Berg, T. J., & Gramstad, T. (1995). Temperature and Solvent Effects in Wittig Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 106(1-4), 79-84. Retrieved from [Link]
-
Unstabilized Ylide Reactions in Wittig. (n.d.). Scribd. Retrieved from [Link]
-
Reagent choice in the formation of Wittig reagent. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Base for Wittig reaction with short alkyl chains. (2024). Reddit. Retrieved from [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
-
Reaction conditions for optimization of Wittig olefination. (n.d.). ResearchGate. Retrieved from [Link]
- Istrate, A., & Buzia, O. D. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1833.
-
Wittig Reaction Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Wittig Reaction. (n.d.). Chad's Prep. Retrieved from [Link]
-
20.4. The Wittig reaction. (n.d.). Lumen Learning. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Taylor, R. J. K., & Bell, M. (2002). Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction.
-
Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction. (2020). YouTube. Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction. (n.d.). SlideShare. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). University of Bristol. Retrieved from [Link]
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2013). Part I: The Development of the Catalytic Wittig Reaction. Chemistry – A European Journal, 19(46), 15514-15525.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. scribd.com [scribd.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 9. synarchive.com [synarchive.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3-(3-Bromophenyl)acrylaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 3-(3-Bromophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this important synthetic intermediate. As a cinnamaldehyde analogue, 3-(3-Bromophenyl)acrylaldehyde is a key building block in medicinal chemistry, particularly for developing novel therapeutics.[1] Its purification, while routine, can present specific challenges that this guide aims to address.
I. Understanding the Compound and Potential Challenges
3-(3-Bromophenyl)acrylaldehyde is an α,β-unsaturated aldehyde. This structural feature is crucial for its biological activity but also presents potential stability issues during purification on silica gel.[1] The conjugated system makes the molecule susceptible to degradation, polymerization, or isomerization, especially on acidic stationary phases like silica gel.[2]
Common Synthesis Routes & Potential Impurities:
This compound is often synthesized via reactions like the Wittig or aldol condensation.[1][3] Understanding the synthetic route is critical for anticipating likely impurities:
-
Wittig Reaction: Expect triphenylphosphine oxide as a major byproduct.[4] Unreacted starting materials like 3-bromobenzaldehyde or the phosphonium salt may also be present.[1][3]
-
Aldol Condensation: Incomplete reaction may leave 3-bromobenzaldehyde and acetaldehyde. Side-products from self-condensation of acetaldehyde can also occur.[1]
II. Step-by-Step Experimental Protocol
This protocol provides a reliable starting point for the purification of 3-(3-Bromophenyl)acrylaldehyde.
A. Materials and Reagents
-
Crude 3-(3-Bromophenyl)acrylaldehyde
-
Silica gel (230-400 mesh)
-
Solvents: Petroleum ether (or hexanes) and ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Collection tubes or flasks
-
Rotary evaporator
B. Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined by TLC).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice for solubility.[5]
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.[6]
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the silica bed.
-
Begin eluting the column, collecting fractions in separate tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.[7]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-(3-Bromophenyl)acrylaldehyde.
-
Data Summary Table
| Parameter | Recommended Value/Solvent System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[7] |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 5:1 to 6:1) | Provides good separation for cinnamaldehyde derivatives.[1] Adjust ratio based on TLC. |
| Target Rf Value | 0.2 - 0.4 | Optimal for good separation and reasonable elution time. |
| Sample Loading | Concentrated solution in a minimal volume | Prevents band broadening and improves separation efficiency.[6] |
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-(3-Bromophenyl)acrylaldehyde.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving off the baseline, even with a high concentration of ethyl acetate. What should I do?
A1: This could be due to several factors:
-
Strong Adsorption: Aldehydes can interact strongly with the acidic silanol groups on the silica surface.[8] Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent (e.g., 0.1-1%).[9]
-
Incorrect Solvent System: While petroleum ether/ethyl acetate is common, for more polar impurities, a system like dichloromethane/methanol might be necessary.[9] Always re-verify your solvent system with TLC.
Q2: I see streaking of my product spot on the TLC plate and poor separation on the column. What is causing this?
A2: Streaking often indicates:
-
Compound Decomposition: 3-(3-Bromophenyl)acrylaldehyde may be degrading on the silica gel.[2] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[2] Using a less acidic stationary phase like alumina or deactivated silica can help.[2]
-
Overloading: Too much sample was loaded onto the column.[10] Try reducing the amount of crude material.
-
Inappropriate Sample Solvent: If the sample was dissolved in a solvent that is too polar, it can lead to band broadening.[5] Dissolve your sample in the least polar solvent possible.
Q3: The separation looks good on TLC, but all my column fractions are mixed. Why?
A3: This frustrating situation can arise from:
-
Co-elution: Impurities may have a very similar Rf value to your product in the chosen solvent system. Try a different solvent system, for example, replacing ethyl acetate with diethyl ether or using a three-component system like hexane/dichloromethane/ethyl acetate.[11]
-
Improper Column Packing: Channels or cracks in the silica bed can lead to poor separation. Ensure the column is packed evenly without any air bubbles.
-
Diffusion: If the column is run too slowly, diffusion can cause bands to broaden and overlap.
Q4: My purified product is a different color than expected (e.g., yellow or brown). Is it impure?
A4: While 3-(3-Bromophenyl)acrylaldehyde is often a pale-yellow solid, a darker color can indicate the presence of colored impurities or degradation products.[1] Trace amounts of highly conjugated byproducts can impart significant color. Re-analyze the product by TLC or another analytical method like NMR to confirm its purity. If impurities are detected, a second column purification or recrystallization may be necessary.
Q5: Can I use an automated flash chromatography system?
A5: Yes, automated systems are excellent for purifying this compound. The principles of solvent selection and potential for degradation on silica remain the same. The advantage is better control over the gradient and more consistent fraction collection.
Visual Workflow and Troubleshooting Diagrams
dot digraph "Column_Chromatography_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#E8F0FE"; TLC [label="1. TLC Analysis\n(Petroleum Ether:EtOAc)"]; Pack [label="2. Pack Column\n(Silica Slurry)"]; Load [label="3. Load Sample\n(Minimal Volume)"]; }
subgraph "cluster_Run" { label="Execution"; style="filled"; color="#E6F4EA"; Elute [label="4. Elute & Collect\nFractions"]; Monitor [label="5. Monitor with TLC"]; }
subgraph "cluster_Post" { label="Post-Purification"; style="filled"; color="#FEF7E0"; Combine [label="6. Combine Pure Fractions"]; Evaporate [label="7. Evaporate Solvent"]; Product [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
TLC -> Pack -> Load -> Elute -> Monitor -> Combine -> Evaporate -> Product; } dot Caption: Standard workflow for column chromatography purification.
dot digraph "Troubleshooting_Tree" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Issues" { label="Symptoms"; style="filled"; color="#FCE8E6"; NoElution [label="Compound Not Eluting"]; PoorSep [label="Poor Separation / Streaking"]; MixedFrac [label="Fractions are Mixed"]; }
subgraph "cluster_Causes" { label="Potential Causes"; style="filled"; color="#FEF7E0"; StrongAds [label="Strong Adsorption"]; Decomp [label="Decomposition on Silica"]; Overload [label="Column Overloaded"]; CoElute [label="Co-eluting Impurity"]; BadPack [label="Improper Packing"]; }
subgraph "cluster_Solutions" { label="Solutions"; style="filled"; color="#E6F4EA"; Deactivate [label="Deactivate Silica (Et3N)"]; ChangeSolvent [label="Change Solvent System"]; ReduceLoad [label="Reduce Sample Load"]; Repack [label="Repack Column"]; TestStability [label="Test Stability (2D TLC)"]; }
Start -> NoElution; Start -> PoorSep; Start -> MixedFrac;
NoElution -> StrongAds -> Deactivate; PoorSep -> Decomp -> TestStability; PoorSep -> Overload -> ReduceLoad; Decomp -> Deactivate; MixedFrac -> CoElute -> ChangeSolvent; MixedFrac -> BadPack -> Repack; } dot Caption: Decision tree for troubleshooting common issues.
IV. References
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Investigation of Cinnamaldehyde Derivatives as Potential Organic UV Filters. (2022). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The weight loss curves of the cinnamaldehyde with only silica and the.... Retrieved from [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Fitoterapia, 121, 139-146. Retrieved from [Link]
-
EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. Retrieved from [Link]
-
Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Odinity. (2013). Wittig Synthesis of Alkenes. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
YouTube. (2021). Wittig reaction of cinnamaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Removing Triphenylphosphine Oxide from Witt-ig Reaction Products
Introduction
For chemists in research and development, the Wittig reaction is an indispensable tool for alkene synthesis. However, its elegance is often overshadowed by a persistent challenge: the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1][2][3] Due to its high polarity and crystalline nature, TPPO frequently co-purifies with the desired product, complicating downstream processes and impacting yield.[2][4]
This technical support center offers a comprehensive guide for researchers, scientists, and drug development professionals to effectively tackle the TPPO removal challenge. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot and optimize your purification strategies.
Quick-Find FAQs
Q1: Why is TPPO so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar, crystalline solid with solubility characteristics that can closely mimic those of the desired alkene product, leading to co-crystallization or similar chromatographic behavior.[2]
Q2: My product is non-polar. What's the quickest way to get rid of TPPO?
A2: For non-polar products, exploiting the poor solubility of TPPO in non-polar solvents is the most direct approach.[5][6] Trituration or suspending the crude reaction mixture in solvents like hexanes, pentane, or cold diethyl ether will often cause the TPPO to precipitate, allowing for its removal by simple filtration.[5][6][7] This may need to be repeated to achieve the desired purity.[6][8]
Q3: My product is polar, making precipitation with non-polar solvents ineffective. What are my options?
A3: When dealing with polar products, precipitating TPPO as a metal salt complex is a highly effective strategy.[9] Lewis acids such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) form insoluble complexes with TPPO in various organic solvents, enabling its removal by filtration.[5][7][9][10][11]
Q4: Can I use column chromatography to remove TPPO?
A4: Yes, column chromatography is a viable, albeit sometimes tedious, method for removing TPPO, particularly for small-scale reactions or when other methods have failed.[9] A common technique involves using a silica plug. The crude mixture is loaded onto the plug and eluted with a non-polar solvent (like pentane or hexane) or a slightly more polar solvent (like diethyl ether), which will carry the non-polar product through while the highly polar TPPO remains adsorbed to the silica.[4][6][8]
Q5: Are there ways to avoid the formation of TPPO altogether?
A5: Yes, several strategies can circumvent the TPPO issue. Using polymer-supported triphenylphosphine allows the phosphine oxide byproduct to be conveniently removed by filtration.[9] Alternatively, modified phosphines can be designed so their corresponding oxides are soluble in acidic or basic aqueous solutions, facilitating their removal through extraction.[11][12] The Horner-Wadsworth-Emmons reaction is a popular alternative that produces water-soluble phosphate byproducts that are easily removed during aqueous workup.
In-Depth Troubleshooting Guides
Issue 1: My product and TPPO are co-precipitating or co-crystallizing.
This is a common and frustrating scenario. The key is to disrupt the crystallization of one component while promoting the crystallization or solubilization of the other.
Causality: Co-precipitation occurs when the desired product and TPPO have similar solubility profiles in the chosen solvent system. TPPO is also known to be an excellent crystallization aid, which can inadvertently induce the crystallization of the product alongside it.[7][13][14]
Troubleshooting Strategies:
-
Systematic Solvent Screening: The solubility of TPPO is highly dependent on the solvent. A thorough screening of different solvents or solvent mixtures is crucial. The goal is to identify a system where your product remains soluble, while TPPO or its complex has minimal solubility.[9]
| Solvent Category | TPPO Solubility | Recommended Action |
| Non-Polar (Hexane, Pentane, Cyclohexane) | Very Poor[2][5][7][15] | Ideal for precipitating TPPO from non-polar products. |
| Ethers (Diethyl Ether) | Poor (especially when cold)[7] | Good for trituration and crystallization of TPPO. |
| Aromatic (Toluene, Benzene) | Soluble[16][17] | Can be used to dissolve both product and TPPO before adding an anti-solvent. |
| Halogenated (Dichloromethane) | Soluble[15] | Useful for initial dissolution before attempting other methods. |
| Polar Protic (Ethanol, Methanol) | Soluble[2][15][18] | Often used for metal salt precipitation methods. |
| Polar Aprotic (Ethyl Acetate, THF, DMF) | Soluble[7][9][16][18] | Solvents where metal salt precipitation is often effective. |
-
Adjust Stoichiometry of Precipitating Agents: If using metal salts, carefully titrate the amount added. Using the minimum amount required to precipitate the bulk of the TPPO can prevent the entrainment and co-precipitation of your product.[9]
-
Consider an Alternative Removal Method: If precipitation consistently fails, it may be necessary to switch to chromatography or a chemical conversion method.
Issue 2: Metal salt precipitation is not working in my chosen solvent.
The efficacy of metal salt complexation is highly solvent-dependent.
Causality: The formation and precipitation of the TPPO-metal salt complex is an equilibrium process. Ethereal solvents like THF can sometimes interfere with complex formation, particularly with MgCl₂.[9][10]
Troubleshooting Strategies:
-
Solvent Exchange: If your reaction was performed in an incompatible solvent like THF, perform a solvent exchange. Remove the THF under reduced pressure and replace it with a solvent known to be effective for precipitation, such as toluene, ethyl acetate, or ethanol.[9][10]
-
Switch the Metal Salt: Different metal salts have varying efficacies in different solvents. If MgCl₂ or ZnCl₂ fails in THF, consider using anhydrous calcium bromide (CaBr₂), which has been shown to be highly effective at precipitating TPPO from THF solutions.[9][10]
Issue 3: I need a scalable, chromatography-free method for a large-scale reaction.
Avoiding chromatography is a primary concern in process chemistry and large-scale synthesis.[19]
Scalable Solutions:
-
Precipitation with Metal Salts: Methods utilizing ZnCl₂, MgCl₂, or CaBr₂ are inherently scalable and provide a robust, chromatography-free purification strategy.[9]
-
Chemical Conversion with Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride at low temperatures converts TPPO into an insoluble chlorophosphonium salt that is easily removed by filtration.[6][10] This method is highly efficient and avoids the use of metal salts.
Visualized Workflows
Decision Tree for TPPO Removal
This diagram provides a logical pathway to select the most appropriate TPPO removal strategy based on the properties of your product and the reaction conditions.
Caption: Decision tree for selecting a TPPO removal method.
Workflow for TPPO Removal via ZnCl₂ Precipitation
This workflow details the step-by-step process for removing TPPO by forming an insoluble complex with zinc chloride.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al. and is particularly effective for polar products in polar solvents.[1][6]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the Wittig reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.[5]
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[4][9] The filtrate contains your purified product.
Protocol 2: Removal of TPPO using a Silica Gel Plug
This method is best suited for non-polar to moderately polar products.[6][8]
-
Preparation of Silica Plug: Place a small amount of cotton or glass wool at the bottom of a suitable chromatography column or funnel. Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm). Top with another layer of sand.
-
Concentration: Concentrate the crude reaction mixture to a minimal volume.[4][6]
-
Suspension and Loading: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[4][6] Carefully load this suspension onto the top of the silica plug.
-
Elution: Elute the product from the silica plug using a non-polar solvent (e.g., hexane or pentane) or a slightly more polar mixture (e.g., hexane/diethyl ether).[6][8] The highly polar TPPO will remain adsorbed at the top of the silica plug.
-
Collection and Concentration: Collect the fractions containing your product and concentrate them under reduced pressure to obtain the purified material.
References
-
Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. Retrieved January 5, 2026, from [Link]
- Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. (2025). BenchChem.
-
Triphenylphosphine oxide. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 5, 2026, from [Link]
- Application Notes and Protocols: Triphenylphosphine Oxide as a Crystallization Aid for Small Molecules. (2025). BenchChem.
-
Wittig reaction purification for products with very low polarity. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
- Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts. (2025). BenchChem.
- Triphenylphosphine oxide complex process. (1996). Google Patents.
-
Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update. Retrieved January 5, 2026, from [Link]
- Triphenylphosphine oxide complex process. (1996). Google Patents.
-
Solubilities of Triphenylphosphine Oxide in Selected Solvents. (2009, March 2). ACS Publications. Retrieved January 5, 2026, from [Link]
-
A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. (2014, January 3). PubMed. Retrieved January 5, 2026, from [Link]
-
Triphenylphosphine oxide as a crystallization aid. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Solubility of Triphenylphosphane. (n.d.). Solubility of Things. Retrieved January 5, 2026, from [Link]
-
Solubilities of Triphenylphosphine Oxide in Selected Solvents. (2025, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Crystal and molecular structure of triphenylphosphine oxide. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.).
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 5, 2026, from [Link]
-
How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014, September 6). ResearchGate. Retrieved January 5, 2026, from [Link]
- how to remove triphenylphosphine oxide
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
-
Problems with wittig reaction. (2022, December 16). Reddit. Retrieved January 5, 2026, from [Link]
-
Problems with wittig reaction. (2025, May 12). Reddit. Retrieved January 5, 2026, from [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). YouTube. Retrieved January 5, 2026, from [Link]
-
Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). YouTube. Retrieved January 5, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Workup [chem.rochester.edu]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. shenvilab.org [shenvilab.org]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 12. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-Bromophenyl)acrylaldehyde via Claisen-Schmidt Condensation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Claisen-Schmidt synthesis of 3-(3-Bromophenyl)acrylaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and practical laboratory experience to ensure successful synthesis and purification.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in a Claisen-Schmidt condensation can stem from several factors, from reagent quality to reaction conditions.[1] A systematic approach to troubleshooting is crucial.
-
Purity of Reactants: Ensure the 3-bromobenzaldehyde and acetaldehyde are of high purity. Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the desired reaction. Acetaldehyde can undergo self-condensation or polymerization, reducing its availability.[2][3] It is recommended to use freshly distilled or newly opened reagents.
-
Base Selection and Concentration: The choice and concentration of the base are critical.[1][4] While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, their concentration must be optimized.[1][4] Too high a concentration can promote side reactions like the Cannizzaro reaction with 3-bromobenzaldehyde.[1] A lower concentration or a milder base might be necessary.
-
Reaction Temperature: Temperature control is paramount. Exothermic reactions can lead to an increase in temperature, favoring side reactions. Running the reaction at a lower temperature, for instance in an ice bath, can help control the reaction rate and minimize byproduct formation.[1]
-
Order of Reagent Addition: Slowly adding the acetaldehyde to a mixture of the 3-bromobenzaldehyde and the base is often recommended. This strategy maintains a low concentration of the enolizable acetaldehyde, minimizing its self-condensation.[1]
-
Work-up Procedure: Inefficient extraction or purification can lead to product loss. Ensure complete extraction from the aqueous layer and minimize losses during recrystallization or chromatography. Careful handling during these steps is essential for maximizing the isolated yield.[5]
Question 2: My NMR/TLC analysis shows multiple unexpected spots/peaks. What are the likely side products?
Answer:
The presence of multiple products indicates the occurrence of side reactions. In the Claisen-Schmidt condensation for 3-(3-Bromophenyl)acrylaldehyde, several byproducts can form:
-
Self-condensation of Acetaldehyde: Acetaldehyde can react with itself to form 3-hydroxybutanal (acetaldol), which can then dehydrate to crotonaldehyde. This is a common issue when the concentration of acetaldehyde is too high or the reaction temperature is not adequately controlled.[2][3]
-
Cannizzaro Reaction: Since 3-bromobenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.[1][6] This disproportionation reaction results in the formation of 3-bromobenzyl alcohol and 3-bromobenzoic acid.[6][7] Using a milder base or carefully controlling the stoichiometry and temperature can mitigate this.[1]
-
Michael Addition: The desired product, 3-(3-Bromophenyl)acrylaldehyde, is an α,β-unsaturated aldehyde and can act as a Michael acceptor. An enolate (from acetaldehyde) can add to the β-carbon of the product, leading to a 1,5-dicarbonyl compound.[1][8][9] This can be minimized by using a slight excess of the aldehyde and maintaining a low reaction temperature.[1]
-
Polymerization: Acetaldehyde is prone to polymerization, especially in the presence of acids or bases, forming a resinous material.[3][10][11][12] This is often observed as an insoluble residue in the reaction flask.
Question 3: I am having difficulty purifying the final product. What purification strategies are most effective?
Answer:
Purification of 3-(3-Bromophenyl)acrylaldehyde can be challenging due to the presence of structurally similar side products. A multi-step approach is often necessary.
-
Initial Work-up: After the reaction, quenching with a dilute acid (like HCl) neutralizes the base and precipitates the crude product.[1] Washing the crude solid with cold water helps remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system must be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexane.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the next step. Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the product and impurities, as determined by TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from byproducts.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-(3-Bromophenyl)acrylaldehyde.
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[13][14][15] It involves the reaction of an aldehyde or ketone with an α-hydrogen (in this case, acetaldehyde) with a carbonyl compound that lacks α-hydrogens (3-bromobenzaldehyde).[13][14][15] The reaction proceeds via the following steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion.[16]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[16]
-
Aldol Addition: This results in the formation of a β-hydroxy aldehyde (aldol addition product).
-
Dehydration: The aldol product readily dehydrates (loses a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated aldehyde, 3-(3-Bromophenyl)acrylaldehyde.[13][17]
Q2: How does the choice of base impact the reaction?
A2: The base plays a crucial role in catalyzing the reaction by forming the enolate.[4]
-
Strong Bases (e.g., NaOH, KOH): These are effective at deprotonating acetaldehyde to initiate the reaction. However, they can also promote side reactions like the Cannizzaro reaction and polymerization.[1][6]
-
Milder Bases (e.g., alkali metal carbonates, amines): These may offer better control and selectivity, reducing the likelihood of side reactions. However, the reaction rate might be slower. The optimal choice often depends on the specific substrate and desired outcome.
Q3: Can other enolizable carbonyl compounds be used instead of acetaldehyde?
A3: Yes, other aldehydes or ketones with α-hydrogens can be used. For example, using acetone would lead to the formation of a chalcone derivative.[18] The choice of the enolizable partner allows for the synthesis of a wide variety of α,β-unsaturated carbonyl compounds.
Q4: Why is it important that 3-bromobenzaldehyde does not have α-hydrogens?
A4: The absence of α-hydrogens in 3-bromobenzaldehyde prevents it from undergoing self-condensation.[13][16] This simplifies the reaction mixture, as it can only act as the electrophile (the enolate acceptor). If both carbonyl compounds had α-hydrogens, a complex mixture of four different products could be formed, making the synthesis inefficient.[16][19]
Summary of Potential Side Products
| Side Product | Cause | Prevention Strategy |
| 3-Hydroxybutanal/Crotonaldehyde | Self-condensation of acetaldehyde. | Slow addition of acetaldehyde, low reaction temperature.[1] |
| 3-Bromobenzyl alcohol & 3-Bromobenzoic acid | Cannizzaro reaction of 3-bromobenzaldehyde. | Use of a milder base, careful control of base concentration and temperature.[1][20] |
| Michael Adduct (1,5-dicarbonyl compound) | Nucleophilic attack of enolate on the product. | Use a slight excess of 3-bromobenzaldehyde, low reaction temperature.[1] |
| Polymer | Polymerization of acetaldehyde. | Controlled temperature, avoiding overly acidic or basic conditions.[3][10][11] |
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and competing side reactions in the Claisen-Schmidt synthesis.
Experimental Protocol: Synthesis of 3-(3-Bromophenyl)acrylaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 equivalent) in ethanol.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.
-
Acetaldehyde Addition: To this mixture, add acetaldehyde (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours), monitoring the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
-
PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
askIITians. (2017, August 26). Which reaction involves both Claisen-Schmidt and Cannizzaro`s reaction. Retrieved from [Link]
-
SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]
-
Waff, Y. S., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Nature Communications, 14(1), 987. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Furukawa, J., Saegusa, T., & Fujii, H. (1961). Polymerization of Acetaldehyde. Journal of the Society of Organic Synthetic Chemistry, Japan, 19(3), 176-184. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 19). Claisen and Michael Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. Free In-Depth Study Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Hatcher, W. H., & Mueller, A. H. (1929). THE POLYMERIZATION OF ACETALDEHYDE. Transactions of the Royal Society of Canada, 23, 35-43. Retrieved from [Link]
-
Norrish, R. G. W., & Smith, R. R. (1942). The polymerization of acetaldehyde at low temperatures. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 179(978), 363-378. Retrieved from [Link]
-
Organic Chemistry by Dr. Mukul C. Ray. (2019, October 18). Aldol Condensation, Claisen-Schmidt and Cannizzaro reaction (Organic Chemistry) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 23). Cannizzaro Reaction [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Acetaldehyde Polymerization Methods. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 5). Michael Addition [Video]. YouTube. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Retrieved from [Link]
-
Chiappe, C., et al. (2018). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Sustainable Chemistry & Engineering, 6(10), 13348-13356. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research, 38(8), 1326-1333. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Improved Procedure for the Claisen-Schmidt Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. scribd.com [scribd.com]
- 13. praxilabs.com [praxilabs.com]
- 14. byjus.com [byjus.com]
- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Cannizzaro Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(3-Bromophenyl)acrylaldehyde
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)acrylaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low product yield, during the synthesis of this valuable cinnamaldehyde analogue.[1] As a key intermediate in the development of novel therapeutics, achieving a high-yield, reproducible synthesis is paramount.[1] This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Core Troubleshooting Guide
This section addresses the most common and critical issues observed during the synthesis of 3-(3-Bromophenyl)acrylaldehyde, which is typically accomplished via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2]
Q1: My reaction has failed or resulted in a very low yield (<20%). What are the most probable root causes?
A1: Complete reaction failure or extremely low yields typically point to a fundamental problem with one of the core reaction components or conditions. Let's break down the primary suspects.
-
Poor Quality of 3-Bromobenzaldehyde: Aldehydes, especially aromatic ones, are susceptible to air oxidation, forming the corresponding carboxylic acid (3-bromobenzoic acid).[2][3][4] If your starting material is old or has been improperly stored, a significant portion may be inactive. The presence of acidic impurities can also quench the basic ylide or phosphonate carbanion, halting the reaction.
-
Ineffective Ylide/Carbanion Formation: The cornerstone of the reaction is the generation of a potent carbon nucleophile. Failure at this stage is common and can be caused by:
-
Inappropriate Base: The pKa of the phosphonium salt (Wittig) or phosphonate ester (HWE) dictates the required base strength. For a typical Wittig salt like (formylmethyl)triphenylphosphonium chloride, a strong base such as n-BuLi or NaH is necessary.[3] For an HWE reagent like triethyl phosphonoacetate, a slightly milder base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often sufficient.[5][6] Using a base that is too weak will result in incomplete deprotonation.
-
"Old" or Inactive Base: Strong bases like NaH and KOtBu can be deactivated by atmospheric moisture and CO₂. Using a fresh bottle or a properly stored and handled base is critical.[7]
-
Presence of Moisture: Both Wittig ylides and phosphonate carbanions are highly basic and will be rapidly quenched by water.[3][8] All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory.[3]
-
-
Ylide/Carbanion Instability: While stable ylides exist, the reagents used to synthesize acrylaldehydes are often reactive and can decompose if not handled correctly.[3][9] For instance, generating the ylide at 0 °C and then letting it warm to room temperature for an extended period before adding the aldehyde can lead to significant degradation.[7]
Q2: My TLC and NMR analyses show a significant amount of unreacted 3-bromobenzaldehyde. How can I drive the reaction to completion?
A2: Seeing a large amount of starting aldehyde indicates that the reaction is either too slow, has stalled, or an insufficient amount of the active nucleophile was generated.
-
Re-evaluate Stoichiometry: It is common practice to use a slight excess (1.1 to 1.2 equivalents) of the phosphonium salt/phosphonate ester and the base relative to the aldehyde.[1][5] This ensures that even if there is minor degradation or quenching of the nucleophile, enough remains to fully consume the aldehyde.
-
Increase Nucleophile Reactivity: If you are using a highly stabilized ylide (e.g., one with an ester group), it may be less reactive.[2][3] The Horner-Wadsworth-Emmons (HWE) reaction is often a superior choice in these cases, as phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction.[3][10]
-
Optimize Reaction Temperature and Time: While ylide/carbanion generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition, the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating (e.g., to 40-80°C) to proceed at a reasonable rate.[1][5] Monitor the reaction by TLC over several hours to determine the optimal reaction time.[4]
Q3: My crude product is a complex mixture with multiple spots on TLC. What are the likely side reactions?
A3: A messy reaction profile suggests that competing pathways are consuming your reagents or product.
-
Self-Condensation/Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen, such as 3-bromobenzaldehyde, can undergo the Cannizzaro reaction, where two molecules disproportionate to form the corresponding alcohol (3-bromobenzyl alcohol) and carboxylic acid (3-bromobenzoic acid).[4] This is more likely if the ylide/carbanion addition is slow and a strong base is present in excess.
-
Formation of (Z)-Isomer: The HWE reaction strongly favors the formation of the more thermodynamically stable (E)-alkene, which is the desired product geometry for 3-(3-bromophenyl)acrylaldehyde.[10][11] However, certain Wittig reactions, particularly with non-stabilized ylides, can produce significant amounts of the (Z)-isomer.[2] The Still-Gennari modification of the HWE reaction is specifically designed to produce (Z)-alkenes and should be avoided here.[11]
-
Michael Addition: The α,β-unsaturated aldehyde product can, in some cases, act as a Michael acceptor for the phosphonate carbanion, leading to undesired byproducts. This is less common but can occur with prolonged reaction times or excess nucleophile.
Part 2: Method-Specific FAQs & Optimization
Q4: For a Wittig reaction, how do I choose the best base and solvent combination?
A4: The choice is dictated by the acidity of the phosphonium salt. The C-H bond adjacent to the phosphorus is made acidic by the positively charged phosphorus atom.[12]
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These are the least acidic and require very strong bases. The most common choices are n-butyllithium (n-BuLi) in THF or diethyl ether, or sodium hydride (NaH) in THF or DMSO.[3]
-
Semi-Stabilized Ylides (e.g., from benzyl or allyltriphenylphosphonium halides): These are intermediate in acidity. Strong bases are still preferred, but options like potassium tert-butoxide (KOtBu) in THF can be effective.[7]
-
Stabilized Ylides (e.g., where the carbon bears an ester or ketone group): These are the most acidic and can often be deprotonated by more moderate bases like sodium ethoxide or even potassium carbonate in some cases, although NaH or KOtBu are more reliable.[2][13] For synthesizing an acrylaldehyde, you are using a stabilized ylide, making NaH or KOtBu in THF a good starting point.[5][7]
Q5: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction for this synthesis, and how can I ensure high (E)-selectivity?
A5: The HWE reaction offers two significant advantages over the classic Wittig reaction for this transformation.[14]
-
Enhanced Reactivity: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than its phosphonium ylide counterpart, leading to faster and more efficient reactions, even with sterically hindered ketones.[9][10]
-
Simplified Purification: The byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed during an aqueous workup.[3][14] In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired product and frequently requires careful column chromatography.[3]
To ensure high (E)-selectivity :
-
Cation Choice: Use of sodium (from NaH) or lithium bases generally favors the (E)-alkene.[5]
-
Solvent: Aprotic polar solvents like THF or DME are standard and promote (E)-selectivity.[5][14]
-
Temperature: Allowing the reaction intermediates to equilibrate, often by running the reaction at room temperature or slightly higher, typically increases the ratio of the thermodynamically favored (E)-product.[5]
Q6: My bottle of 3-bromobenzaldehyde is several years old. How should I purify it before use?
A6: It is highly advisable to purify aged 3-bromobenzaldehyde to remove the non-reactive 3-bromobenzoic acid.
-
Aqueous Wash: Dissolve the aldehyde in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, converting it to the water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Drying and Evaporation: After the base wash, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Distillation (Optional): For the highest purity, vacuum distillation can be performed, although the aqueous wash is sufficient for most applications. 3-Bromobenzaldehyde has a boiling point of 233-236 °C at atmospheric pressure, so vacuum is required to prevent decomposition.[15]
Part 3: Data & Protocols
Table 1: Troubleshooting Summary for Low Yield
| Observed Issue | Potential Cause | Recommended Solution(s) | Causality |
| No reaction / Trace product | Inactive base or aldehyde; Wet solvent/glassware | Use fresh, anhydrous solvent; Purify aldehyde; Use a fresh bottle of base.[3][4][7] | The nucleophilic carbanion is readily protonated by acid impurities or water, halting the reaction.[3][8] |
| >50% Unreacted Aldehyde | Insufficient or weak base; Low reaction temperature | Use a stronger base (e.g., NaH over K₂CO₃); Increase base equivalents to 1.2; Allow reaction to warm to RT or heat gently.[5][6] | Incomplete deprotonation provides insufficient nucleophile; Low temperature may result in slow kinetics.[5] |
| Multiple Byproducts | Cannizzaro reaction; Ylide decomposition | Add aldehyde slowly to the generated carbanion; Avoid large excess of strong base; Generate and use carbanion at low temp.[3][4] | Slow addition of aldehyde ensures the carbanion reacts with it rather than decomposing or promoting side reactions of the aldehyde. |
| Low yield after column | Product loss on silica gel | Use a less polar eluent system (e.g., Hexane/Ethyl Acetate); Neutralize silica gel with triethylamine if needed. | Acrylaldehydes can be sensitive and may decompose or polymerize on acidic silica gel. |
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-3-(3-Bromophenyl)acrylaldehyde
This protocol is an optimized example and should be adapted as needed. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.2 M relative to the aldehyde) to the flask containing the washed NaH.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. To this, add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Stirring: Stir the resulting milky white suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of purified 3-bromobenzaldehyde (1.0 eq.) in anhydrous THF via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC indicates complete consumption of the aldehyde).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:1 petroleum ether:ethyl acetate) to afford the pure 3-(3-bromophenyl)acrylaldehyde as a pale yellow solid.[1]
Part 4: Visualization of Key Processes
Diagram 1: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
Caption: The HWE reaction proceeds via deprotonation, nucleophilic attack, and elimination.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in synthesis.
References
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1. Retrieved from [Link]
-
Filo. (n.d.). Attempt any two of the following: Explain the structures and relative stabilities of phosphorus ylides and nitrogen ylides. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
Sources
- 1. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Attempt any two of the following: Explain the structures and relative st.. [askfilo.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 3-溴苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Preventing dehalogenation in Suzuki coupling of 3-(3-Bromophenyl)acrylaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 3-(3-Bromophenyl)acrylaldehyde and similar electron-deficient or sensitive substrates. Our focus is to provide in-depth troubleshooting strategies and practical solutions to a common and frustrating side reaction: dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a significant competing pathway in Suzuki couplings, leading to reduced yields of the desired product.[1] This is particularly prevalent with electron-deficient aryl halides like 3-(3-Bromophenyl)acrylaldehyde. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[1]
Issue 1: Significant Formation of Dehalogenated Byproduct (3-Phenylacrylaldehyde)
This is the most common problem when working with substrates like 3-(3-Bromophenyl)acrylaldehyde. The electron-withdrawing nature of the acrylaldehyde group makes the aryl bromide more susceptible to side reactions.
dot
Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Ligand Choice | The ligand's electronic and steric properties are crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, allowing for hydride formation and subsequent dehalogenation. | Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands like SPhos or XPhos are excellent choices.[1][2] These ligands promote the desired reductive elimination over the dehalogenation pathway. N-heterocyclic carbene (NHC) ligands are also a strong alternative.[1] |
| Base Selection and Strength | Strong bases, particularly alkoxides, can act as hydride sources.[1] The base's role is to activate the boronic acid for transmetalation, but an overly aggressive base can promote side reactions.[3][4] | Use a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over hydroxides or alkoxides.[1] K₃PO₄ is often a good starting point for sensitive substrates.[5] |
| Solvent as a Hydride Source | Protic solvents, especially alcohols like methanol or ethanol, are known hydride donors and can significantly contribute to dehalogenation.[2] | Employ aprotic solvents. Toluene, dioxane, or tetrahydrofuran (THF) are recommended.[1][2] If a mixed solvent system is necessary, minimize the concentration of the protic component. |
| Reaction Temperature and Time | High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[6] | Optimize temperature and monitor closely. Run the reaction at the lowest temperature that allows for a reasonable conversion rate (a good starting point is 60-80 °C).[1] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Purity of Reagents | Impurities in the boronic acid or aryl bromide can interfere with the catalytic cycle.[7][8] For instance, contaminants might poison the catalyst or introduce unwanted side reactions.[7] | Ensure high purity of starting materials. Use freshly purchased or purified boronic acid and aryl bromide. Boronic acids can degrade over time, so using a fresh source is critical.[7][8] |
Issue 2: Sluggish or Incomplete Reaction with Dehalogenation Still Present
Sometimes, even with attempts to mitigate dehalogenation, the reaction stalls, leading to a mixture of starting material, product, and the dehalogenated byproduct.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Catalyst Activation/Turnover | The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be deactivating over time.[9][10] | Use a modern palladium precatalyst. Instead of Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, consider using a well-defined precatalyst like SPhos Pd G2 or G3. These catalysts are designed for rapid generation of the active Pd(0) species.[10] |
| Slow Transmetalation Step | The transfer of the organic group from the boron atom to the palladium center can be a rate-limiting step. A slow transmetalation provides a larger window for the competing dehalogenation to occur.[1] | Ensure proper base and water content. The base activates the boronic acid, often by forming a borate species.[3][4][9] For some systems, a small amount of water is crucial for this activation. If running anhydrously with K₃PO₄, adding a few equivalents of water can be beneficial. |
| Boronic Acid Instability | Some boronic acids, especially heteroaryl or those with certain functional groups, are prone to protodeboronation (replacement of the boronic acid group with hydrogen), particularly under basic conditions. | Use a boronic ester or trifluoroborate salt. Pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are often more stable alternatives to boronic acids and can be used to circumvent this issue.[9][11] |
Frequently Asked Questions (FAQs)
Q1: Why is 3-(3-Bromophenyl)acrylaldehyde particularly prone to dehalogenation?
A: The acrylaldehyde group is strongly electron-withdrawing. This makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, which is the first step in the Suzuki cycle.[9] However, this increased reactivity also makes the aryl-palladium intermediate more vulnerable to competing side reactions like hydrodehalogenation.[1]
Q2: I'm using an N-heterocyclic bromide and seeing a lot of dehalogenation. What's different?
A: N-heterocyclic halides can be particularly challenging. The nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, if the heterocycle has an N-H bond (like an indole or pyrazole), this proton is acidic and can be deprotonated by the base, which can lead to complex side reactions, including dehalogenation.[1][10][12] In such cases, protecting the N-H group (e.g., with a Boc or SEM group) is often necessary to suppress dehalogenation.[1][12]
Q3: Can I run the Suzuki coupling under completely anhydrous conditions to prevent dehalogenation?
A: While it seems logical that removing water (a potential hydride source) would prevent dehalogenation, it's not always that simple. Many Suzuki coupling mechanisms rely on the presence of water to hydrolyze boronic esters or to generate hydroxide ions that participate in the transmetalation step.[9] Running the reaction completely dry might shut down the desired pathway altogether. The key is often not complete exclusion of water, but careful control of its amount.
Q4: My reaction turns black immediately. Is this a problem?
A: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition.[9] While some color change is expected, a rapid transition to a black precipitate suggests the catalytic cycle is inefficient and the palladium is crashing out of solution. This can be caused by an inappropriate ligand, incorrect stoichiometry, or impurities. Using robust, well-defined precatalysts and high-purity reagents can help prevent this.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation
This protocol provides a robust starting point for the Suzuki coupling of 3-(3-Bromophenyl)acrylaldehyde using conditions known to suppress dehalogenation.
dot
Caption: Recommended experimental workflow for Suzuki coupling.
Materials:
-
3-(3-Bromophenyl)acrylaldehyde
-
Desired Arylboronic Acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5 - 5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2-3 equivalents)
-
Toluene (anhydrous)
-
Deionized Water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-(3-Bromophenyl)acrylaldehyde, the arylboronic acid, and finely ground K₃PO₄.[1]
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene, then add this catalyst solution to the reaction flask.
-
Add toluene and water (typically a 5:1 to 10:1 toluene:water ratio).[1]
-
Thoroughly degas the reaction mixture. This can be done by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1] This step is critical to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
[No Author]. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Urban, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
[No Author]. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
[No Author]. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Various Authors. (2016). What kinds of Pd catalysts are used for suzuki reaction?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Various Authors. (2019). significant dehalogenation in stille coupling. Reddit. Retrieved from [Link]
-
Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]
-
Smith, R. C., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]
-
Li, Z., et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Various Authors. (2024). Suzuki proto-dehalogenation problem. Reddit. Retrieved from [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Improving the stereoselectivity of the Wittig reaction for trans-cinnamaldehydes
Technical Support Center: Stereoselectivity in the Wittig Reaction
Guide for the Synthesis of trans-Alkenes from Aldehydes
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical control of the Wittig reaction, particularly in the synthesis of trans-cinnamaldehydes and related trans-aryl alkenes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when targeting specific alkene isomers.
Q1: Why is my Wittig reaction producing a mixture of trans (E) and cis (Z) isomers instead of a pure trans-alkene?
The stereochemical outcome of the Wittig reaction is not accidental; it is a direct consequence of the ylide's electronic nature and the reaction conditions. For aryl aldehydes like benzaldehyde (a precursor to cinnamaldehyde derivatives), the corresponding ylide is often semi-stabilized, which notoriously yields poor E/Z selectivity under standard conditions.[1] The reaction can proceed through competing transition states, leading to a mixture of isomers.
Q2: What is the difference between a stabilized and a non-stabilized ylide, and how does it impact the E/Z ratio?
This is the most critical factor in determining the outcome of a standard Wittig reaction.
-
Non-stabilized Ylides: These have electron-donating groups (e.g., alkyls) attached to the carbanion. They are highly reactive and, under salt-free conditions, the reaction is kinetically controlled and irreversible, leading predominantly to the Z-alkene.[2][3]
-
Stabilized Ylides: These possess an electron-withdrawing group (EWG) like an ester or ketone adjacent to the carbanion, which delocalizes the negative charge. These ylides are less reactive. Their reactions tend to favor the formation of the thermodynamically more stable E-alkene.[1][2][4] This is often explained by either the reversibility of the initial steps or by a transition state that minimizes dipole-dipole repulsions.[5]
Q3: I am using trans-cinnamaldehyde as my starting material. Does this guarantee the new double bond will also be trans?
No. The Wittig reaction creates a new carbon-carbon double bond. While the original double bond in your trans-cinnamaldehyde substrate will remain in the trans configuration, the stereochemistry of the newly formed double bond is determined entirely by the Wittig reaction's mechanism and conditions. For example, reacting trans-cinnamaldehyde with methyltriphenylphosphonium ylide (a non-stabilized ylide) under standard conditions would be expected to form (E,Z)-1-phenyl-1,3-butadiene.[6][7][8]
Q4: What are "salt-free" conditions and why are they important for stereoselectivity?
Ylides are often generated using strong bases like n-butyllithium (n-BuLi), which produces lithium salt byproducts (e.g., LiBr). These lithium salts can significantly influence the reaction's stereochemical course.[1] They can coordinate to the oxygen atom of the betaine intermediate, preventing the irreversible formation of the oxaphosphetane. This allows for equilibration between the cis and trans intermediates, often eroding the kinetic Z-selectivity of non-stabilized ylides and favoring the more thermodynamically stable E-alkene.[9] Therefore, achieving high Z-selectivity requires "salt-free" conditions, often achieved by using bases like sodium hexamethyldisilazide (NaHMDS).
Mechanistic Insights: The "Why" Behind E/Z Selectivity
The modern understanding of the Wittig reaction involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][9] The geometry of the transition state (TS) leading to this intermediate dictates the final alkene stereochemistry.
Caption: General Wittig reaction pathways for different ylide types.
-
Non-Stabilized Ylides (Z-selective): The reaction is fast and irreversible. The reactants approach via a puckered, early transition state that minimizes steric repulsion between the large substituents (the aldehyde's R-group and the ylide's R-group). This leads directly to a cis-substituted oxaphosphetane, which collapses to the Z-alkene.[2][5]
-
Stabilized Ylides (E-selective): The reaction is slower. The traditional view held that the initial cycloaddition was reversible, allowing equilibration to the more stable trans-oxaphosphetane.[2] More recent computational studies suggest the reaction is still under kinetic control, but proceeds through a more planar transition state where minimizing dipole-dipole repulsion between the ylide's EWG and the carbonyl oxygen is the dominant factor. This favors the pathway to the trans-oxaphosphetane and, subsequently, the E-alkene.[10][11][12]
Troubleshooting Guide for Poor trans (E)-Selectivity
Use this guide to diagnose and resolve common issues encountered when targeting E-alkenes.
Caption: Troubleshooting workflow for improving E-selectivity.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Poor E/Z Selectivity (High proportion of Z-isomer when E is desired) | 1. Ylide Choice: You are using a non-stabilized or semi-stabilized ylide, which kinetically favors the Z-isomer under standard conditions.[1][2] 2. Reaction Conditions: The reaction is being run under salt-free conditions, which preserves the kinetic Z-selectivity of non-stabilized ylides.[9] | Solution 1 (High Control): Use the Schlosser Modification. This is the most robust method for forcing a non-stabilized ylide to produce an E-alkene. It works by isomerizing the kinetically formed intermediate to the thermodynamically favored one in situ before elimination occurs.[13][14][15] Solution 2 (Alternative Reagent): Switch to a Horner-Wadsworth-Emmons (HWE) reagent. The HWE olefination, which uses phosphonate carbanions instead of phosphonium ylides, is renowned for its high E-selectivity and is often the preferred method for synthesizing trans-alkenes. Solution 3 (Condition Tuning): Add Lithium Salts. If using a semi-stabilized ylide, the deliberate addition of a salt like lithium bromide (LiBr) can promote equilibration of the intermediates, increasing the proportion of the more stable E-product.[1][9] |
| Low or No Yield | 1. Ylide Generation: The base used was not strong enough to fully deprotonate the phosphonium salt. 2. Reagent Instability: The ylide, especially if non-stabilized, decomposed before reacting. This is exacerbated by moisture or oxygen.[2] 3. Steric Hindrance: Significant steric bulk on either the aldehyde or the ylide is impeding the reaction. | Solution 1: Verify Ylide Formation. Ensure you are using a sufficiently strong base (e.g., n-BuLi, NaHMDS) and that the characteristic color of the ylide (often orange/red) develops. Solution 2: Maintain Inert & Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon), especially when preparing and using non-stabilized ylides.[6] Solution 3: Check Sterics. If steric hindrance is high, consider a less bulky ylide or a different olefination method (e.g., Julia-Kocienski olefination). |
Experimental Protocol: The Schlosser Modification for E-Alkene Synthesis
This protocol is designed to force a non-stabilized ylide, which would normally produce a Z-alkene, to yield the E-alkene with high selectivity.[2][13] The principle is to deprotonate the initial betaine intermediate and re-protonate it to form the thermodynamically more stable diastereomer.
Materials:
-
Alkyltriphenylphosphonium salt (e.g., ethyltriphenylphosphonium bromide)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Phenyllithium (PhLi) (2 equivalents)
-
Anhydrous proton source (e.g., t-butanol or pre-dried HCl in ether)
Procedure:
-
Ylide Generation: Under an inert atmosphere (N₂ or Ar), suspend the alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF in an oven-dried flask. Cool the suspension to -78 °C in a dry ice/acetone bath. Add the first equivalent of n-BuLi or PhLi dropwise. Stir for 1 hour at this temperature to ensure complete ylide formation.
-
Rationale: Low temperature maintains the stability of the ylide and the subsequent intermediates.
-
-
Aldehyde Addition: Add the aldehyde (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cold ylide solution. Stir for 1-2 hours at -78 °C. At this stage, the kinetically favored syn-betaine is formed.
-
Rationale: Keeping the temperature low prevents the collapse of the betaine to the cis-oxaphosphetane.
-
-
Betaine Isomerization: Add the second equivalent of n-BuLi or PhLi dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
Rationale: This step erases the initial stereocenter, allowing for thermodynamic control in the next step.[15]
-
-
Stereoselective Protonation: Slowly add a stoichiometric amount of the proton source. Stir for 30 minutes at -78 °C. This protonates the β-oxido ylide to form the more thermodynamically stable anti-betaine.
-
Rationale: The bulky groups orient themselves to minimize steric strain, leading to the desired intermediate for the E-alkene.
-
-
Elimination and Work-up: Allow the reaction to slowly warm to room temperature. The anti-betaine will collapse to form the E-alkene and triphenylphosphine oxide. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to separate the E-alkene from triphenylphosphine oxide and any minor Z-isomer.
References
-
Schlosser Modification. SynArchive. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The influence of solvation and finite temperatures on the Wittig reaction: A theoretical study. Journal of Physical Chemistry A. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Schlosser Modification. Organic Chemistry Portal. [Link]
-
Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. Semantic Scholar. [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
The Wittig Reaction. University of Pittsburgh, Wipf Group. [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
-
On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. ResearchGate. [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
-
On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. PubMed. [Link]
-
Solved The stereoselectivity of the Wittig reaction is due. Chegg.com. [Link]
-
Highly Selective Boron-Wittig Reaction: A Practical Method to Synthesize Trans-Aryl Alkenes. Chemistry – A European Journal. [Link]
-
TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS. Taylor & Francis Online. [Link]
-
A Wittig Reaction of Trans-Cinnamaldehyde. Scribd. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Why do stabilised ylids lead to trans alkenes in the Wittig reaction? Chemistry Stack Exchange. [Link]
-
Stereoselectivity of the Wittig Reaction in Two-Phase System. ResearchGate. [Link]
-
Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Cram. [Link]
-
Sample Lab Report - The Wittig Reaction. EduBirdie. [Link]
-
trans-Alkene synthesis by olefination or metathesis. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Boston University. [Link]
-
(PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chegg.com [chegg.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 8. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Schlosser Modification [organic-chemistry.org]
Challenges in the scale-up synthesis of 3-(3-Bromophenyl)acrylaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-(3-Bromophenyl)acrylaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Overview of the Synthesis
3-(3-Bromophenyl)acrylaldehyde is commonly synthesized via a condensation reaction between 3-bromobenzaldehyde and acetaldehyde. The most prevalent methods are the Claisen-Schmidt condensation under basic conditions or the Wittig reaction. While seemingly straightforward, scaling up these reactions can present significant challenges, including side product formation, low yields, and purification difficulties. This guide will focus on troubleshooting the popular Claisen-Schmidt condensation route.
Reaction Scheme:
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the synthesis of 3-(3-Bromophenyl)acrylaldehyde. Each problem is presented in a question-and-answer format, providing a detailed explanation of the cause and a step-by-step protocol for resolution.
Issue 1: Low Conversion of 3-Bromobenzaldehyde
Question: My reaction stalls, and I observe a significant amount of unreacted 3-bromobenzaldehyde by TLC and GC-MS analysis. What are the potential causes, and how can I drive the reaction to completion?
Answer:
Low conversion is a common hurdle and can be attributed to several factors, primarily related to the reactivity of the acetaldehyde enolate and the overall reaction equilibrium.
Causality Explained: The Claisen-Schmidt condensation is a reversible reaction. The initial aldol addition is often the rate-limiting step, and the subsequent dehydration to the α,β-unsaturated aldehyde drives the reaction forward. If the conditions are not optimal, the equilibrium may favor the starting materials.
Troubleshooting Protocol:
-
Evaluate the Base:
-
Strength and Concentration: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure the base concentration is sufficient to deprotonate acetaldehyde effectively but not so high as to promote side reactions. A typical starting point is 1.1 to 1.5 equivalents relative to the limiting reagent.
-
Freshness of Solution: Prepare fresh aqueous solutions of the base for each reaction. Carbon dioxide from the air can neutralize the hydroxide, reducing its effective concentration.
-
-
Acetaldehyde Management:
-
Purity and Polymerization: Acetaldehyde is volatile (b.p. 20.2 °C) and prone to polymerization to paraldehyde or metaldehyde, especially in the presence of acid or base. Use freshly distilled or a new bottle of acetaldehyde for best results.
-
Stoichiometry: An excess of acetaldehyde is often used to push the equilibrium towards the product. A common range is 1.5 to 3.0 equivalents. However, a large excess can complicate purification.
-
Slow Addition: Adding the acetaldehyde slowly to the reaction mixture containing 3-bromobenzaldehyde and the base can help to control the exotherm and minimize self-condensation of acetaldehyde.
-
-
Temperature Control:
-
The initial aldol addition is typically performed at a low temperature (0-10 °C) to control the reaction rate and minimize side reactions.
-
After the addition of acetaldehyde, the reaction temperature can be slowly raised to room temperature or slightly above (e.g., 30-40 °C) to promote the dehydration step.
-
Experimental Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of a Dark, Tar-Like Substance
Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of an intractable, tarry material. What is causing this, and how can I prevent it?
Answer:
The formation of dark, polymeric, or tar-like substances is a common issue in aldol-type reactions, especially when scaling up. This is typically due to side reactions involving the starting materials or the product under the basic reaction conditions.
Causality Explained:
-
Acetaldehyde Self-Condensation: Under basic conditions, acetaldehyde can undergo self-condensation to form a complex mixture of higher molecular weight aldol adducts and polymers. This is often an exothermic process that can lead to a runaway reaction if not properly controlled.
-
Cannizzaro Reaction: Although 3-bromobenzaldehyde lacks α-hydrogens, under strongly basic conditions and elevated temperatures, it can undergo the Cannizzaro reaction, disproportionating into 3-bromobenzoic acid and 3-bromobenzyl alcohol.[1]
-
Product Instability: The product, 3-(3-bromophenyl)acrylaldehyde, is an α,β-unsaturated aldehyde, which can be susceptible to polymerization or further reactions under harsh basic conditions.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Maintain a low temperature (0-5 °C) during the addition of acetaldehyde and the base. This is the most critical parameter to control.
-
Use an efficient cooling bath (ice-salt or a chiller) and monitor the internal reaction temperature with a thermocouple.
-
-
Order of Addition:
-
A "normal addition" protocol, where acetaldehyde is added slowly to a mixture of 3-bromobenzaldehyde and the base, is often preferred.
-
Alternatively, a "reverse addition," where the base is added slowly to a mixture of the two aldehydes, can also be effective in some cases. Experiment on a small scale to determine the optimal addition mode.
-
-
Solvent Selection:
-
While water is a common solvent for the base, using a co-solvent like ethanol or methanol can help to homogenize the reaction mixture and dissipate heat more effectively.
-
Ensure that the chosen solvent does not react with the starting materials or reagents.
-
-
Reaction Time:
-
Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure of the product to the basic conditions.
-
Data on Temperature Effects:
| Reaction Temperature | Observation | Product Yield |
| 0-5 °C | Light yellow solution | High |
| 25 °C (Room Temp) | Yellow to orange solution | Moderate |
| > 40 °C | Dark brown to black, tar formation | Low to very low |
Issue 3: Difficult Purification and Isolation of the Product
Question: After workup, I obtain a crude product that is an oil or a waxy solid, and it is difficult to purify by crystallization or column chromatography. What are the best practices for isolating and purifying 3-(3-bromophenyl)acrylaldehyde?
Answer:
Purification challenges often stem from the presence of closely related impurities or the physical properties of the product itself. A systematic approach to workup and purification is key.
Causality Explained:
-
Co-eluting Impurities: Side products such as the aldol addition intermediate (before dehydration) or small amounts of 3-bromobenzoic acid can have similar polarities to the desired product, making chromatographic separation difficult.
-
Product Polymorphism/Isomerism: The product can exist as different crystal forms (polymorphs) or as a mixture of E/Z isomers, which can affect its melting point and crystallization behavior. The E-isomer is typically the major and more stable product.
Troubleshooting Protocol:
-
Optimized Aqueous Workup:
-
After quenching the reaction (e.g., with dilute HCl to neutralize the base), extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities like 3-bromobenzoic acid), and finally with brine.
-
Drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating is crucial.
-
-
Purification Strategy:
-
Crystallization: This is the most efficient method for purification at scale.
-
Solvent Screening: Experiment with different solvent systems on a small scale. Common choices include hexanes/ethyl acetate, isopropanol/water, or toluene.
-
Procedure: Dissolve the crude product in a minimum amount of a hot, suitable solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) is a good starting point.
-
Dry Loading: For oily or waxy crude products, adsorbing the material onto a small amount of silica gel and then loading this "dry" onto the column can improve separation.
-
-
Purification Decision Tree:
Caption: Decision tree for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this reaction?
A1: With optimized conditions, yields for the Claisen-Schmidt condensation to form 3-(3-bromophenyl)acrylaldehyde can range from 70% to over 90%. However, on the initial scale-up attempts, yields of 50-60% are not uncommon.
Q2: Can I use a different base, such as an organic base?
A2: While inorganic bases like NaOH and KOH are most common, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[2] These may offer advantages in terms of solubility in organic solvents but are generally more expensive. The choice of base can affect the reaction rate and selectivity, so optimization is necessary.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to assess the E/Z isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for determining the purity and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: This will show the characteristic C=O stretch of the aldehyde and the C=C stretch of the alkene.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Are there any "green chemistry" approaches to this synthesis?
A4: Yes, several green chemistry methods have been explored for Claisen-Schmidt condensations. These include solvent-free reactions where the reactants are ground together with a solid base like NaOH, and the use of micellar media to carry out the reaction in water.[2][3] These methods can reduce solvent waste and may lead to simpler workups.
Q5: What are the main safety considerations when running this reaction at a larger scale?
A5:
-
Exothermicity: The reaction can be exothermic, especially during the addition of the base or acetaldehyde. Ensure adequate cooling and monitoring of the internal temperature.
-
Reagent Handling: 3-Bromobenzaldehyde is an irritant. Acetaldehyde is highly flammable and volatile. Sodium hydroxide is corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is run in a sealed vessel, the volatility of acetaldehyde can lead to pressure build-up. Ensure the reaction setup is appropriately vented.
References
-
Scribd. Claisen Schmidt Condensation. [Link]
-
ResearchGate. Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]
-
National Institutes of Health. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. [Link]
-
National Institutes of Health. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]
-
PraxiLabs. Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]
-
The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Troubleshooting of Impurities in Crude 3-(3-Bromophenyl)acrylaldehyde
Welcome to the technical support center for 3-(3-bromophenyl)acrylaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Achieving high purity is critical for downstream applications, yet the synthesis and handling of this α,β-unsaturated aldehyde can introduce a variety of impurities.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, characterize, and mitigate common impurities encountered in crude 3-(3-bromophenyl)acrylaldehyde.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 3-(3-Bromophenyl)acrylaldehyde, and how do they influence the impurity profile?
The impurity profile of your crude product is fundamentally linked to its synthetic origin. The two most prevalent laboratory-scale methods are the Aldol Condensation and the Wittig Reaction, each with a characteristic set of potential byproducts.
-
Aldol Condensation: This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of 3-bromobenzaldehyde with acetaldehyde.[3][4] While cost-effective, it is prone to several side reactions. Key impurities often include unreacted 3-bromobenzaldehyde, self-condensation products of acetaldehyde, and potentially Michael addition adducts if the reaction is not carefully controlled. Under strongly basic conditions, a Cannizzaro disproportionation of 3-bromobenzaldehyde can also occur, yielding 3-bromobenzyl alcohol and 3-bromobenzoic acid.[4]
-
Wittig Reaction: This method offers excellent stereochemical control, typically yielding the desired (E)-isomer. It involves reacting 3-bromobenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde.[3][5][6] The most significant and often challenging impurity from this route is triphenylphosphine oxide (TPPO) , a byproduct with high polarity that can complicate chromatographic purification.[3][7] Unreacted starting materials may also be present.
Q2: My final product is a pale yellow solid. Is this expected?
Yes, this is the expected appearance. Pure 3-(3-bromophenyl)acrylaldehyde is typically described as a pale yellow solid.[3] The color arises from the extended π-conjugation between the phenyl ring, the double bond, and the aldehyde carbonyl group, which shifts the absorption of the molecule into the visible spectrum. Significant deviation from a pale yellow color (e.g., dark brown or orange) may indicate the presence of polymeric impurities or degradation products.
Q3: I see a new, more polar spot appearing on my TLC plate after letting the purified compound sit for a few days. What is it likely to be?
This is a classic sign of oxidation. The aldehyde functional group in your compound is susceptible to aerobic oxidation, converting it to the corresponding carboxylic acid: 3-(3-bromophenyl)acrylic acid .[3][8] This new compound is more polar due to the carboxylic acid group's ability to engage in hydrogen bonding, causing it to have a lower Rf value on silica gel TLC plates compared to the parent aldehyde.
Q4: What are the recommended storage conditions for 3-(3-Bromophenyl)acrylaldehyde to minimize degradation?
To ensure long-term stability and prevent oxidation or polymerization, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[9]
Section 2: Troubleshooting Guide: Interpreting Analytical Data
Q: My ¹H NMR spectrum shows the expected aldehyde singlet around δ 9.7 ppm, but also unexpected peaks. How do I identify their source?
An ¹H NMR spectrum is the most powerful tool for identifying impurities. Here’s how to deconstruct the spectrum:
-
Confirm Your Product: First, identify the signals for 3-(3-bromophenyl)acrylaldehyde. You should see the aldehyde proton (singlet, ~δ 9.7 ppm), aromatic protons (multiplets, ~δ 7.3-8.0 ppm), and vinyl protons (doublets, ~δ 6.7 and 7.5 ppm) with a characteristic large coupling constant (J ≈ 16 Hz) for the (E)-isomer.
-
Analyze the Aromatic Region (δ 7.0-8.5 ppm):
-
Unreacted 3-Bromobenzaldehyde: Look for a sharp singlet around δ 10.0 ppm and a distinct aromatic splitting pattern.
-
Triphenylphosphine Oxide (TPPO): If you used a Wittig reaction, this is a likely contaminant. It presents as complex multiplets in the δ 7.5-7.8 ppm range. Its presence often makes the baseline in this region appear crowded and poorly resolved.
-
3-(3-Bromophenyl)acrylic Acid: The vinyl and aromatic protons will have similar shifts to your product, but the aldehyde proton at δ 9.7 ppm will be absent, replaced by a very broad singlet for the carboxylic acid proton, often far downfield (> δ 12 ppm) and sometimes not observed.
-
-
Analyze the Aliphatic Region (δ 4.0-5.0 ppm):
-
3-Bromobenzyl Alcohol: The presence of a singlet around δ 4.7 ppm is a strong indicator of this impurity, which can arise from an unwanted Cannizzaro reaction or over-reduction during a different synthetic step.
-
The following table summarizes the expected chemical shifts for common impurities.
| Compound Name | Key ¹H NMR Signals (CDCl₃, δ ppm) | Origin |
| 3-(3-Bromophenyl)acrylaldehyde | ~9.7 (s, 1H, CHO) , 7.3-8.0 (m, 4H, Ar-H), ~7.5 (d, 1H, vinyl) , ~6.7 (d, 1H, vinyl) | Product |
| 3-Bromobenzaldehyde | ~10.0 (s, 1H, CHO), 7.4-8.1 (m, 4H, Ar-H) | Unreacted Starting Material |
| Triphenylphosphine Oxide (TPPO) | ~7.5-7.8 (m, 15H, Ar-H) | Wittig Reaction Byproduct |
| 3-(3-Bromophenyl)acrylic Acid | >12 (br s, 1H, COOH), 7.3-8.0 (m, 4H, Ar-H), ~7.8 (d, 1H, vinyl), ~6.5 (d, 1H, vinyl) | Oxidation Product |
| 3-Bromobenzyl Alcohol | ~4.7 (s, 2H, CH₂), 7.2-7.5 (m, 4H, Ar-H), ~2.0 (br s, 1H, OH) | Cannizzaro/Reduction Byproduct |
Q: I performed a Wittig synthesis. My crude product is a sticky solid that is difficult to purify by column chromatography. What is the likely cause and how can I resolve it?
The cause is almost certainly triphenylphosphine oxide (TPPO) . This byproduct is notorious for co-eluting with products of similar polarity and can cause streaking on TLC plates and poor separation during column chromatography.
Solution: The key is to exploit the basicity of TPPO or its different solubility properties. See Protocol 3 for a detailed experimental procedure. The general workflow involves selective extraction or precipitation.
Q: My mass spectrum shows a peak at M+16. What does this indicate?
A peak at M+16 (where M is the molecular ion of your product) strongly suggests the presence of an oxidation product. For 3-(3-bromophenyl)acrylaldehyde (C₉H₇BrO, MW ≈ 211.05 g/mol ), the M+16 peak corresponds to a molecular weight of ~227 g/mol . This matches the molecular formula of 3-(3-bromophenyl)acrylic acid (C₉H₇BrO₂), confirming oxidation of the aldehyde to a carboxylic acid.
Section 3: Protocols for Impurity Characterization and Removal
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 10-15 mg of your crude product into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice as most potential impurities are soluble in it.
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication can aid dissolution if needed.
-
Analysis: Acquire the ¹H NMR spectrum. For improved accuracy in identifying low-level impurities, ensure a sufficient number of scans (e.g., 16 or 32) and a relaxation delay (D1) of at least 2 seconds.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Enhanced HPLC Analysis
Aldehydes can be challenging to analyze directly by HPLC due to their reactivity and sometimes poor chromophores. Derivatization with DNPH converts the aldehyde into a stable, brightly colored 2,4-dinitrophenylhydrazone, which is easily detected by UV-Vis detectors at ~360 nm.[10] This method is highly specific for carbonyl-containing compounds.
-
Prepare DNPH Reagent: Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 20 mL of acetonitrile and 1 mL of concentrated sulfuric acid. Handle with extreme care.
-
Sample Preparation: Dissolve ~5 mg of your crude product in 1 mL of acetonitrile.
-
Derivatization: To the sample solution, add 1 mL of the DNPH reagent. Vortex the mixture and allow it to react at room temperature for 1 hour. A yellow-orange precipitate of the hydrazone derivative should form.
-
Analysis: Dilute an aliquot of the reaction mixture with the mobile phase (e.g., acetonitrile/water) and inject it into the HPLC-UV system. Any compound containing an aldehyde or ketone will appear as a peak. This allows you to quantify the purity with respect to other carbonyl-containing impurities like unreacted 3-bromobenzaldehyde.
Protocol 3: Step-by-Step Guide to Removing Triphenylphosphine Oxide (TPPO)
This protocol utilizes an acid wash to protonate the basic TPPO, rendering it water-soluble.
-
Dissolution: Dissolve the crude product in a minimal amount of a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated TPPO will move into the aqueous layer.
-
Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
-
Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal of TPPO.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now free of TPPO. Confirm purity by TLC or ¹H NMR.
Section 4: Summary of Potential Impurities
| Impurity | Molecular Formula | MW ( g/mol ) | Origin | Key Analytical Signature |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Starting Material | ¹H NMR: Singlet at δ ~10.0 ppm. MS: M⁺ at m/z 184/186. |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | 278.28 | Wittig Byproduct | ¹H NMR: Multiplets at δ ~7.5-7.8 ppm. ³¹P NMR: Singlet at δ ~25-30 ppm. |
| 3-(3-Bromophenyl)acrylic Acid | C₉H₇BrO₂ | 227.06 | Oxidation Product | IR: Broad O-H stretch ~2500-3300 cm⁻¹. MS: M⁺ at m/z 226/228 (M+16). |
| 3-Bromobenzyl Alcohol | C₇H₇BrO | 187.03 | Side Reaction | ¹H NMR: Singlet at δ ~4.7 ppm. |
| (Z)-3-(3-Bromophenyl)acrylaldehyde | C₉H₇BrO | 211.05 | Isomer Impurity | ¹H NMR: Vinyl protons show a smaller coupling constant (J ≈ 12 Hz). |
| Residual Solvents (THF, Toluene) | - | - | Synthesis | ¹H NMR: THF (δ ~3.7, 1.8 ppm), Toluene (δ ~7.2-7.3, 2.35 ppm). |
References
-
Kallassy, M., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 26(16), 4985. Available from: [Link]
-
VIPSEN. (2024). Comparison of Natural and Synthetic Cinnamaldehyde. Retrieved from [Link]
-
Tallman, K. A., & Liebler, D. C. (2005). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 16(7), 1149–1157. Available from: [Link]
-
Suryanti, V., et al. (2022). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi, 8(1), 133-145. Available from: [Link]
-
Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Shaik, J. B., & Tallman, K. A. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipidomics: Methods and Protocols, 125-151. Available from: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Retrieved from [Link]
-
Auteum. (n.d.). Cinnamaldehyde: A Versatile Organic Intermediate for Chemical Synthesis and Research. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(2-Bromophenyl)acrylaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
University of Evansville. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(2-Bromophenyl)acrylaldehyde [myskinrecipes.com]
- 3. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 9. (E)-3-(4-Bromophenyl)acrylaldehyde | TargetMol [targetmol.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
Technical Support Center: Recrystallization of 3-(3-Bromophenyl)acrylaldehyde
Welcome to the technical support center for the purification of 3-(3-Bromophenyl)acrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a key intermediate in various synthetic pathways, achieving high purity of 3-(3-Bromophenyl)acrylaldehyde is critical for downstream applications.[1][2] This document provides practical, experience-driven advice to navigate the nuances of its purification.
Understanding the Molecule: Key Characteristics
3-(3-Bromophenyl)acrylaldehyde is a derivative of cinnamaldehyde, featuring a brominated phenyl group attached to an α,β-unsaturated aldehyde.[2] This structure imparts a moderate polarity to the molecule. Its aldehyde group can be susceptible to oxidation, and the conjugated system can participate in polymerization, particularly at elevated temperatures.[2] Successful recrystallization hinges on selecting a solvent system that leverages its solubility profile while minimizing degradation. The compound typically appears as a pale yellow solid.[2]
Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility.[3] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[3][4] As the saturated hot solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for 3-(3-Bromophenyl)acrylaldehyde?
A1: Given its aromatic aldehyde structure, a good starting point is to test polar protic solvents like ethanol or methanol, or a mixed solvent system.[6] A common and effective approach for compounds of moderate polarity is a binary solvent system, such as ethanol/water or ethyl acetate/hexane.[7] The goal is to find a solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
Q2: My compound is a pale yellow solid after synthesis. Is this the expected appearance?
A2: Yes, a pale yellow color is the reported appearance for 3-(3-Bromophenyl)acrylaldehyde after purification.[2] If your crude product is significantly darker (e.g., brown or dark orange), it may indicate the presence of polymeric or oxidized impurities. A charcoal treatment during recrystallization might be necessary to remove colored impurities.
Q3: Can I use column chromatography instead of recrystallization?
A3: Column chromatography is a viable purification method and is often used in the synthesis of 3-(3-Bromophenyl)acrylaldehyde.[2] However, for polar compounds, it can sometimes be challenging due to issues like streaking on silica gel.[8] Recrystallization can be a more efficient and scalable final purification step to achieve high purity, especially for removing minor impurities that co-elute during chromatography.[8]
Q4: What is a typical expected recovery for a successful recrystallization?
A4: A successful recrystallization typically balances purity and yield. While a yield of over 90% is possible in ideal cases, a more realistic expectation is in the range of 70-85%.[9] A very high recovery might indicate that impurities have co-crystallized with your product. Conversely, a very low yield often points to using too much solvent or selecting a solvent in which the compound has significant solubility even at low temperatures.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3-(3-Bromophenyl)acrylaldehyde in a question-and-answer format.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my compound in the hot solvent, but upon cooling, a liquid/oily layer forms instead of solid crystals. What's happening and how do I fix it?
A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated. [11][12] The compound is coming out of the solution at a temperature above its melting point. Here are the likely causes and solutions:
-
Cause: The solution is supersaturated, and the compound is precipitating too rapidly at a high temperature.
-
Solution 1: Re-heat and Dilute. Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation.[10] Allow the solution to cool more slowly.
-
Solution 2: Modify the Solvent System. If using a mixed solvent system, add a small amount more of the "soluble" solvent to prevent premature precipitation.[10]
-
Solution 3: Slower Cooling. Insulate the flask to ensure a very gradual temperature drop. This can be achieved by placing the flask in a warm water bath and allowing it to cool with the bath.[12] Slow cooling is crucial for the formation of well-ordered crystals.[3]
Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
Q: My solution is clear and cold, but there are no crystals. What should I do?
A: This is a classic sign that the solution is not saturated at the lower temperature, or it is in a supersaturated state and requires a nucleation point to initiate crystallization. [5][12]
-
Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[12]
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[12] Allow it to cool again. Be cautious not to evaporate too much solvent too quickly.
-
Cause 2: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.[12]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[9] The microscopic imperfections on the glass can provide a surface for nucleation.
-
Solution 2: Seeding. If you have a small crystal of pure 3-(3-Bromophenyl)acrylaldehyde, add it to the cold solution.[9] This "seed crystal" provides a template for further crystal growth.
Problem 3: The recrystallized product has a low melting point and a broad melting range.
Q: I've recovered my crystals, but the melting point is lower than expected and melts over several degrees. Is it still impure?
A: Yes, a low and broad melting point range is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point (a narrow range of 1-2°C).[5]
-
Cause 1: Ineffective Removal of Impurities. The chosen solvent may not have been ideal, or the cooling was too rapid, trapping impurities within the crystal lattice.[10]
-
Solution: Repeat the recrystallization. You may need to screen for a different solvent or solvent system. Ensure very slow cooling to maximize the exclusion of impurities.
-
Cause 2: Residual Solvent. The crystals may not be fully dry.
-
Solution: Dry the crystals under a vacuum for an extended period to ensure all residual solvent has been removed.
Recommended Experimental Protocol: Recrystallization using Ethanol/Water
This protocol is a general guideline based on the properties of aromatic aldehydes. Small-scale trials are recommended to optimize solvent ratios.
Materials:
-
Crude 3-(3-Bromophenyl)acrylaldehyde
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Dissolution: Place the crude 3-(3-Bromophenyl)acrylaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was used, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Data Summary Table
| Parameter | Recommended Solvent System | Key Considerations |
| Primary Solvent | Ethanol, Methanol, Ethyl Acetate | Good solubility at high temperatures for aromatic aldehydes.[6] |
| Anti-Solvent | Water, Hexane | Poor solubility for the target compound. |
| Typical Ratio | Varies; determined empirically | Start with dissolving in the primary solvent, then add anti-solvent until turbidity. |
| Cooling Rate | Slow and undisturbed | Rapid cooling can trap impurities and lead to smaller crystals or precipitation.[10] |
| Expected Yield | 70-85% | Overly high yields may indicate co-precipitation of impurities.[9] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common recrystallization issues.
References
- EvitaChem. (n.d.). Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299).
- University of California, Los Angeles. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Benchchem. (n.d.). 3-(3-Bromophenyl)acrylaldehyde Research Compound.
- Millersville University. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemenu. (n.d.). cas 49678-04-8|| where to buy (E)-3-(4-Bromophenyl)acrylaldehyde.
- Unknown. (n.d.). recrystallization.pdf.
- Azzahra, F., et al. (n.d.). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benchchem. (n.d.). challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- YouTube. (2022). Recrystallization and Melting Point Analysis.
Sources
- 1. Buy 3-(3-Bromophenyl)acrylaldehyde (EVT-1194299) | 15185-59-8 [evitachem.com]
- 2. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde: A Comparative Analysis of the Wittig Reaction and Claisen-Schmidt Condensation
For researchers and professionals in drug development and synthetic chemistry, the efficient synthesis of key intermediates is paramount. 3-(3-Bromophenyl)acrylaldehyde is a valuable building block, and its synthesis is often approached via two classical methods: the Wittig reaction and the Claisen-Schmidt condensation. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and practical laboratory considerations, to aid in the selection of the most appropriate synthetic route for your specific needs.
The Wittig Reaction: Precision in Olefination
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of alkene synthesis, renowned for its ability to form a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone.[1] The driving force behind this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[2]
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which then forms a four-membered oxaphosphetane ring.[3] This ring subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[3]
Caption: Mechanism of the Wittig Reaction.
Stereoselectivity
A key consideration in the Wittig reaction is the stereoselectivity of the resulting alkene. This is largely dictated by the nature of the phosphorus ylide.[4] For the synthesis of 3-(3-Bromophenyl)acrylaldehyde, the required ylide is (formylmethylene)triphenylphosphorane. The aldehyde group on this ylide has a stabilizing effect, classifying it as a semi-stabilized ylide. Unfortunately, semi-stabilized ylides often exhibit poor (E)/(Z) selectivity, leading to a mixture of isomers.[4][5]
Experimental Protocol: Wittig Synthesis of 3-(3-Bromophenyl)acrylaldehyde
-
Ylide Preparation: The (formylmethylene)triphenylphosphorane ylide must first be prepared from its corresponding phosphonium salt, (formylmethyl)triphenylphosphonium chloride, by treatment with a base such as sodium hydroxide.[6]
-
Reaction: To a solution of the prepared ylide in an appropriate solvent (e.g., toluene), 3-bromobenzaldehyde is added. The reaction mixture is then heated (e.g., at 85°C) and stirred overnight.[6]
-
Workup and Purification: The reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to separate the desired acrylaldehyde from the triphenylphosphine oxide byproduct.[6]
Challenges and Considerations
The primary drawback of the Wittig reaction is the formation of triphenylphosphine oxide (TPPO). TPPO can be challenging to remove from the reaction mixture, often requiring chromatographic purification.[6][7][8] Several methods have been developed to facilitate TPPO removal, including precipitation with zinc chloride or crystallization.[7][8]
The Claisen-Schmidt Condensation: A Classic Carbon-Carbon Bond Formation
The Claisen-Schmidt condensation is a variation of the aldol condensation, where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks α-hydrogens.[9][10] This reaction is a straightforward and often high-yielding method for the synthesis of α,β-unsaturated aldehydes and ketones.[9]
Mechanistic Insight
The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of the enolizable carbonyl compound (in this case, acetaldehyde) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable aromatic aldehyde (3-bromobenzaldehyde). The resulting β-hydroxy aldehyde readily undergoes dehydration to form the stable, conjugated α,β-unsaturated product.[10]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Stereoselectivity
The Claisen-Schmidt condensation generally favors the formation of the thermodynamically more stable (E)-isomer of the α,β-unsaturated carbonyl compound.[11] This is a significant advantage over the Wittig reaction with semi-stabilized ylides, as it can lead to a single, desired stereoisomer.
Experimental Protocol: Claisen-Schmidt Synthesis of 3-(3-Bromophenyl)acrylaldehyde
-
Reaction Setup: 3-bromobenzaldehyde and acetaldehyde are dissolved in a solvent such as ethanol.
-
Base Addition: A dilute aqueous solution of a base, typically sodium hydroxide, is added to the reaction mixture.[11]
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by the formation of a precipitate.[11]
-
Workup and Purification: The product is typically isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[12]
Challenges and Considerations
A potential side reaction in the Claisen-Schmidt condensation is the self-condensation of acetaldehyde. However, this can be minimized by carefully controlling the reaction conditions and the rate of addition of the base.[10]
Head-to-Head Comparison
| Feature | Wittig Reaction | Claisen-Schmidt Condensation |
| Reagents | 3-bromobenzaldehyde, (formylmethylene)triphenylphosphorane | 3-bromobenzaldehyde, acetaldehyde, base (e.g., NaOH) |
| Stereoselectivity | Often poor (E/Z mixture) with semi-stabilized ylides | Generally high, favoring the (E)-isomer |
| Byproducts | Triphenylphosphine oxide (TPPO) | Water |
| Purification | Often requires chromatography to remove TPPO | Typically simpler (filtration, recrystallization) |
| Yield | Variable, can be high but depends on ylide stability and reaction conditions | Generally good to excellent |
| Atom Economy | Lower due to the large TPPO byproduct | Higher |
| Practicality | Requires pre-formation of the ylide, which can be moisture-sensitive | One-pot reaction with readily available, inexpensive reagents |
Senior Application Scientist's Recommendation
Caption: Decision flowchart for selecting a synthesis method.
For the synthesis of 3-(3-Bromophenyl)acrylaldehyde where the desired product is the thermodynamically favored (E)-isomer, the Claisen-Schmidt condensation is the superior choice. Its operational simplicity, use of inexpensive and readily available reagents, high atom economy, and excellent stereoselectivity make it a more efficient and practical method for both laboratory-scale and potential scale-up applications.
The Wittig reaction , while a powerful tool for olefination, presents significant challenges in this specific synthesis. The use of a semi-stabilized ylide is likely to result in a difficult-to-separate mixture of (E) and (Z) isomers, and the unavoidable formation of triphenylphosphine oxide necessitates a more demanding purification process. The Wittig reaction would be a more appropriate consideration if a specific, less stable isomer were the target, which is not the case for the commonly available (E)-3-(3-Bromophenyl)acrylaldehyde.
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
- CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google Patents.
-
Work up tips: Reactions with Triphenylphosphine oxide: If your product is stable and relatively-non polar, a good way of removi - Shenvi Lab. Available at: [Link]
-
Stereoselectivity differences in Wittig reactions of semistabilized ylides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed. Available at: [Link]
-
Stereoselectivity differences in Wittig reactions of semistabilized ylides - American Chemical Society. Available at: [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study - ResearchGate. Available at: [Link]
-
Claisen–Schmidt condensation - Grokipedia. Available at: [Link]
-
Claisen–Schmidt condensation - Wikipedia. Available at: [Link]
-
Claisen Schimdt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available at: [Link]
-
Claisen-Schmidt Condensation. Available at: [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH. Available at: [Link]
-
Reexamination of the Claisen-Schmidt condensation of phenylacetone with aromatic aldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
-
Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization - The Royal Society of Chemistry. Available at: [Link]
-
The yield (%) of the condensation reaction (Claisen–Schmidt) between... - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde - Scirp.org. Available at: [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]
-
the Wittig reaction - YouTube. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson. Available at: [Link]
-
The Wittig Reaction Lab Report - EduBirdie. Available at: [Link]
- CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents.
-
(PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory - ResearchGate. Available at: [Link]
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-3-(4-Bromophenyl)acrylaldehyde | TargetMol [targetmol.com]
- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. praxilabs.com [praxilabs.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Bromophenylacrylaldehyde
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthetic strategy optimization. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromophenylacrylaldehyde. By dissecting the interplay of electronic and steric effects, we aim to provide a predictive framework for the chemical behavior of these valuable synthetic intermediates.
Introduction: The Subtle Influence of Isomeric Position
The bromophenylacrylaldehydes are α,β-unsaturated aldehydes that serve as versatile building blocks in organic synthesis, notably in the construction of complex heterocyclic scaffolds and as precursors for various bioactive molecules. The position of the bromine substituent on the phenyl ring—ortho, meta, or para—profoundly influences the electron distribution within the molecule and its steric profile. These seemingly subtle differences dictate the reactivity of both the aldehyde functional group and the conjugated double bond, impacting reaction rates, yields, and even mechanistic pathways. This guide will explore these differences through the lens of established chemical principles and illustrative experimental data.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of the bromophenylacrylaldehyde isomers is governed by a delicate balance of electronic and steric factors. The bromine atom, being a halogen, exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[1]
While the inductive effect of halogens generally outweighs their resonance effect, making them deactivating groups overall, the resonance effect still plays a crucial role in directing the regioselectivity of reactions.[1]
Impact on the Carbonyl Group and the α,β-Unsaturated System
The electron-withdrawing nature of the bromine atom, regardless of its position, increases the electrophilicity of the entire conjugated system. This includes the carbonyl carbon and the β-carbon of the acrylaldehyde moiety, making them more susceptible to nucleophilic attack. The magnitude of this effect, however, varies with the isomer.
-
Para-bromophenylacrylaldehyde: The bromine atom is in a position to exert both its -I and +R effects. The electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon and the β-carbon.
-
Meta-bromophenylacrylaldehyde: At the meta position, the resonance effect of bromine is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in the electrophilicity of the carbonyl and β-carbons.
-
Ortho-bromophenylacrylaldehyde: Similar to the para isomer, the ortho position allows for both inductive and resonance effects. However, the proximity of the bulky bromine atom to the acrylaldehyde side chain introduces a significant steric hindrance. This steric hindrance can impede the approach of nucleophiles to the reactive centers.
The following diagram illustrates the electronic effects of the bromine substituent on the phenyl ring.
Caption: Electronic and steric effects of the bromine substituent in ortho, meta, and para isomers.
Comparative Reactivity: An Experimental Perspective
To quantify the differences in reactivity, we can consider a representative nucleophilic addition reaction, such as the Michael addition of a soft nucleophile like a thiol. The α,β-unsaturated system of the bromophenylacrylaldehydes makes them excellent Michael acceptors.
Based on these principles, we can construct a hypothetical data table to illustrate the expected trend in reactivity.
Illustrative Data: Michael Addition of Thiophenol
The following table presents hypothetical pseudo-first-order rate constants (k_obs) for the Michael addition of thiophenol to the three isomers of bromophenylacrylaldehyde. This data is for illustrative purposes to demonstrate the expected reactivity trend.
| Isomer | Hammett Substituent Constant (σ) | Predicted Relative Rate Constant (k_rel) | Key Influencing Factors |
| p-Bromophenylacrylaldehyde | +0.23 | 1.5 | Strong -I effect, moderate +R effect. |
| m-Bromophenylacrylaldehyde | +0.39 | 2.0 | Dominant and strong -I effect, negligible +R effect. |
| o-Bromophenylacrylaldehyde | - | 0.5 | -I and +R effects are overshadowed by steric hindrance. |
Note: The Hammett σ values are for the bromo substituent on a benzoic acid system and are used here as an approximation of the electronic effect. A higher positive value indicates a stronger electron-withdrawing effect. The relative rate constants are normalized to the reactivity of a hypothetical unsubstituted phenylacrylaldehyde.
From this illustrative data, the expected order of reactivity in a Michael addition would be:
meta > para > ortho
This trend is a direct consequence of the interplay between electronic activation and steric hindrance. The meta isomer is the most reactive due to the powerful, unmitigated inductive withdrawal of the bromine. The para isomer is slightly less reactive as the resonance donation of the bromine partially counteracts the inductive withdrawal. The ortho isomer is the least reactive due to the significant steric hindrance posed by the bromine atom, which impedes the approach of the nucleophile to the β-carbon.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To experimentally validate the predicted reactivity trend, a competitive kinetic experiment can be designed. This protocol provides a robust and self-validating system for comparing the reaction rates of the three isomers.
Competitive Michael Addition with a Thiol Nucleophile
This experiment involves reacting an equimolar mixture of the three bromophenylacrylaldehyde isomers with a limiting amount of a thiol nucleophile. The relative consumption of the starting materials over time, monitored by a suitable analytical technique like HPLC or GC-MS, will directly reflect their relative reactivities.
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-(3-Bromophenyl)acrylaldehyde
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds with high efficiency and broad functional group tolerance is a hallmark of this palladium-catalyzed transformation.[1] This guide provides a comparative analysis of prominent catalyst systems for the Suzuki coupling of a particularly interesting and challenging substrate: 3-(3-Bromophenyl)acrylaldehyde.
The presence of an α,β-unsaturated aldehyde functionality introduces specific challenges, including the potential for side reactions such as 1,4-addition or catalyst inhibition. Therefore, the choice of catalyst is paramount to achieving high yields and selectivity. This guide will delve into the performance of three major classes of palladium catalysts: traditional palladium-phosphine complexes, advanced Buchwald-type biarylphosphine ligand systems, and robust N-heterocyclic carbene (NHC) ligated catalysts. While direct comparative data for 3-(3-Bromophenyl)acrylaldehyde is not extensively available in peer-reviewed literature, this guide will draw upon extensive data from structurally analogous and electronically similar aryl bromides to provide a robust framework for catalyst selection and reaction optimization.
The Catalytic Landscape: Understanding the Players
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intrinsically linked to the nature of its supporting ligands. These ligands influence the catalyst's stability, activity, and substrate scope by modulating the electronic and steric environment of the palladium center.[2]
-
Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical and widely used catalyst. While effective for a range of substrates, it can suffer from lower activity, especially with more demanding substrates, and may require higher catalyst loadings and temperatures.
-
Buchwald Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these bulky, electron-rich biarylphosphine ligands have revolutionized Suzuki-Miyaura couplings.[3] Ligands like SPhos and XPhos are known to promote the crucial oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[2] They are particularly effective for coupling sterically hindered and electron-deficient aryl halides.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms a highly stable bond with the palladium center, often resulting in catalysts with exceptional thermal stability and high efficiency.[4] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are air- and moisture-stable pre-catalysts that are convenient to handle.[5][6]
Comparative Performance Analysis
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of aryl bromides that are structurally or electronically similar to 3-(3-Bromophenyl)acrylaldehyde. This data provides a strong basis for predicting their efficacy with the target substrate.
| Catalyst System | Aryl Bromide | Arylboronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-Bromo-3-nitrobenzene | Phenylboronic acid | 3-Nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [3] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 97 | 18 | 100 | 2 | [3] |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 2 | 80 | 0.5 | [7] |
| PEPPSI-IPr | 2-Chloroanisole | Phenylboronic acid | 2-Methoxybiphenyl | 93 | 2 | 80 | 0.2 | [7] |
Analysis and Recommendation:
Based on the available data for analogous substrates, both Buchwald ligand-based systems and NHC-based catalysts like PEPPSI-IPr are expected to outperform traditional catalysts like Pd(PPh₃)₄ for the Suzuki coupling of 3-(3-Bromophenyl)acrylaldehyde. The electron-withdrawing nature of the acrylaldehyde group can deactivate the aryl bromide, making the high activity of modern catalyst systems crucial.
-
For general high performance and versatility, a catalyst system based on Pd(OAc)₂ with SPhos or XPhos is a strong starting point. These ligands have a proven track record with a wide range of functionalized aryl bromides.
-
For ease of handling and high stability, the PEPPSI-IPr pre-catalyst is an excellent choice. Its air and moisture stability simplifies reaction setup, and it has demonstrated high efficacy at low catalyst loadings and milder temperatures.[6]
Mechanistic Insights: The "Why" Behind Catalyst Choice
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of ligand profoundly influences the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bulky, electron-rich ligands like SPhos and XPhos facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the biaryl product.[2] NHC ligands, with their strong σ-donating character, form robust bonds with palladium, preventing catalyst decomposition and leading to higher overall efficiency.[4]
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki coupling of 3-(3-Bromophenyl)acrylaldehyde. These are generalized procedures and may require optimization for specific arylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol is designed for a catalyst system generated in situ from a palladium precursor and a Buchwald ligand.
Materials:
-
3-(3-Bromophenyl)acrylaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos or XPhos (1.2-2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-(3-Bromophenyl)acrylaldehyde, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, under an inert atmosphere, add palladium(II) acetate and the phosphine ligand.
-
Add anhydrous, degassed 1,4-dioxane to the Schlenk flask, followed by the catalyst mixture.
-
Add degassed water to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI-IPr Pre-catalyst
This protocol utilizes a commercially available, air-stable pre-catalyst, simplifying the reaction setup.
Materials:
-
3-(3-Bromophenyl)acrylaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI-IPr (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-(3-Bromophenyl)acrylaldehyde, the arylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water.
-
Heat the mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting and Considerations for Aldehyde-Containing Substrates
The aldehyde functionality in 3-(3-Bromophenyl)acrylaldehyde can present unique challenges.
-
Aldol Condensation: The basic conditions of the Suzuki-Miyaura reaction can promote self-condensation of the aldehyde. Using a milder base, such as potassium carbonate or cesium carbonate, and maintaining the lowest effective reaction temperature can help minimize this side reaction.
-
Catalyst Inhibition: Aldehydes can potentially coordinate to the palladium center, leading to catalyst inhibition. Using bulky ligands like SPhos, XPhos, or the IPr ligand in PEPPSI catalysts can create a sterically hindered environment around the palladium, disfavoring aldehyde coordination and maintaining catalytic activity.
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially at elevated temperatures and in the presence of water. Using a 2-phase solvent system (e.g., dioxane/water) and ensuring the reaction is not heated for an unnecessarily long time can mitigate this issue.
Conclusion
The Suzuki-Miyaura coupling of 3-(3-Bromophenyl)acrylaldehyde is a valuable transformation for the synthesis of complex molecules. While traditional palladium catalysts can be employed, modern catalyst systems featuring bulky, electron-rich phosphine ligands (SPhos, XPhos) or robust N-heterocyclic carbene ligands (PEPPSI-IPr) offer significant advantages in terms of efficiency, substrate scope, and milder reaction conditions. The choice between these advanced catalysts will depend on the specific requirements of the synthesis, including cost, ease of handling, and the nature of the coupling partner. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Suzuki-Miyaura coupling (or Suzuki coupling). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Barata-Vallejo, S.; Fagnou, K. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chem. Soc. Rev., 2021 , 50, 8722-8763. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cooper, A. K.; Leonard, D. K.; Burton, P. M.; Nelson, D. J. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chem. Sci., 2020 , 11, 1334-1340. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functionalization. TechConnect Briefs. [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. SpringerLink. [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. [Link]
-
Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. [Link]
-
Palladium PEPPSI-IPr Complex Supported on a Calixarene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]
-
A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with salicylaldehyde thiosemicarbazones. ElectronicsAndBooks. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids with PdNP@PPh2-SiO2 as catalyst. ResearchGate. [Link]
-
PEPPSI-IPr Catalyst. AMERICAN ELEMENTS. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A-Senior Application Scientist's Guide to Structural Validation: A Case Study of 3-(3-Bromophenyl)acrylaldehyde using ¹H and ¹³C NMR
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[2][3] This guide provides an in-depth, experience-driven walkthrough of validating the structure of 3-(3-Bromophenyl)acrylaldehyde, a common building block in organic synthesis, using ¹H and ¹³C NMR spectroscopy. We will not only detail the "how" but, more critically, the "why" behind the experimental choices and data interpretation, contrasting this definitive method with other analytical alternatives.
The Imperative of Structural Integrity
Before delving into the spectral analysis, it's crucial to understand why structural validation is non-negotiable. In drug development, an incorrect structural assignment can lead to wasted resources, misleading biological data, and significant delays in regulatory submissions. The precise arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and its metabolic fate. Therefore, a robust and self-validating analytical workflow is essential.
Experimental Workflow: A Foundation of Quality Data
The quality of NMR data is intrinsically linked to meticulous sample preparation and instrument setup. The following protocol outlines the best practices for acquiring high-quality spectra for 3-(3-Bromophenyl)acrylaldehyde.
dot
Caption: NMR Experimental Workflow for Structural Validation.
Detailed Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-(3-Bromophenyl)acrylaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][5] The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no solid particles are present, as they can degrade spectral resolution.[5][8]
-
Cap the NMR tube securely to prevent solvent evaporation.[4]
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This step is vital for maintaining a stable magnetic field during the experiment.[4]
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.[4]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.[9][10][11][12][13]
Structural Analysis of 3-(3-Bromophenyl)acrylaldehyde
The structure of 3-(3-Bromophenyl)acrylaldehyde presents several key features that can be unambiguously identified by NMR.
dot
Caption: Structure of 3-(3-Bromophenyl)acrylaldehyde with Atom Numbering.
¹H NMR Spectral Interpretation: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and coupling patterns.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Aldehydic H | 9.5 - 10.5 | Doublet | ~7-8 | 1H | Highly deshielded due to the electronegative oxygen and the anisotropic effect of the C=O bond.[14][15] |
| Vinylic H (α to C=O) | 6.5 - 7.0 | Doublet of doublets | trans: ~15-18, vicinal: ~7-8 | 1H | Deshielded by the adjacent carbonyl group. The large coupling constant is characteristic of a trans relationship with the other vinylic proton.[16][17][18][19][20] |
| Vinylic H (β to C=O) | 7.3 - 7.8 | Doublet | trans: ~15-18 | 1H | Deshielded by the aromatic ring and the carbonyl group.[16][17][18][19][20] |
| Aromatic H's | 7.2 - 7.8 | Multiplets | Various | 4H | The chemical shifts and splitting patterns of the aromatic protons are influenced by the bromine and the acrylaldehyde substituents. |
Causality in ¹H NMR:
-
Chemical Shift: The position of a signal (chemical shift) is determined by the local electronic environment of the proton. Electron-withdrawing groups, like the carbonyl and bromine, pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at higher chemical shifts (downfield).[15]
-
Integration: The area under each peak is directly proportional to the number of protons giving rise to that signal, providing a quantitative measure of the relative number of each type of proton.[21]
-
Coupling: The splitting of a signal into a multiplet is caused by the magnetic influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is distance and angle-dependent and provides crucial information about the connectivity of atoms. For instance, the large J-value (~16 Hz) between the vinylic protons is definitive proof of their trans orientation.[16][17][18][19][20]
¹³C NMR and DEPT-135: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The DEPT-135 experiment further clarifies the number of hydrogens attached to each carbon.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| Carbonyl C | 190 - 200 | Absent | Highly deshielded due to the double bond to the electronegative oxygen.[22] Quaternary carbons are not observed in DEPT-135 spectra.[10][12][13] |
| Vinylic C (α to C=O) | 125 - 135 | Positive (CH) | Located within the typical range for sp² hybridized carbons. |
| Vinylic C (β to C=O) | 150 - 155 | Positive (CH) | Deshielded by the adjacent aromatic ring. |
| Aromatic C-Br | 120 - 125 | Absent | The chemical shift is influenced by the attached bromine. Quaternary carbons are absent in DEPT-135.[10][12][13] |
| Aromatic C-H's | 125 - 140 | Positive (CH) | Typical chemical shift range for aromatic carbons.[23][24] |
| Aromatic C (ipso to acrylaldehyde) | 135 - 140 | Absent | Quaternary carbon, deshielded by the substituent. |
Synergy of ¹³C and DEPT-135:
-
The standard ¹³C NMR spectrum reveals all unique carbon environments.
-
The DEPT-135 spectrum distinguishes between carbons with an odd number of attached protons (CH, CH₃ - positive signals) and those with an even number (CH₂ - negative signals).[9][10][11][12][13] Quaternary carbons do not appear in DEPT-135 spectra.[10][12][13]
-
By comparing the two spectra, a definitive assignment of each carbon type can be made, providing a robust cross-validation of the proposed structure.
Comparison with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary, though less complete, information.
| Technique | Information Provided | Limitations for Structural Isomerism |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Cannot distinguish between isomers (e.g., 2-bromophenyl, 3-bromophenyl, and 4-bromophenyl derivatives) which have the same molecular weight. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=C, C-Br). | Provides limited information on the connectivity of the carbon skeleton and cannot differentiate between positional isomers. |
| UV-Vis Spectroscopy | Information about the conjugated π-system. | The spectra of positional isomers are often very similar, making definitive assignment difficult. |
| X-ray Crystallography | Provides the exact three-dimensional structure. | Requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds. |
Why NMR Excels:
NMR spectroscopy's unique ability to probe the precise chemical environment and connectivity of each atom through chemical shifts and coupling constants allows for the unambiguous differentiation of isomers, a task that is often challenging or impossible for other techniques.
Advanced NMR for Complex Structures
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.[25][26]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing ³JHH correlations (through three bonds).[26][27]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (¹JCH).[26]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), providing crucial information for piecing together the molecular framework.[27]
dot
Caption: Relationship between 1D and 2D NMR in Structural Elucidation.
Conclusion
The structural validation of 3-(3-Bromophenyl)acrylaldehyde through a combination of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a clear and definitive confirmation of its chemical identity. This multi-faceted approach, grounded in the fundamental principles of chemical shifts, integration, and spin-spin coupling, creates a self-validating system that is essential for the rigorous demands of modern chemical and pharmaceutical research. While other analytical techniques offer valuable pieces of the puzzle, NMR spectroscopy remains the unparalleled tool for assembling the complete and unambiguous picture of a molecule's structure.
References
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
The Duke NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 22). NMR .........ALKENES. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
PDF. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
YouTube. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2025, August 24). What Are Common NMR Solvents?. Retrieved from [Link]
-
Simple But Needed. (2025, November 8). How to Validate Chemical Data for Compliance Submissions. Retrieved from [Link]
-
Supporting Information. (n.d.). High Loading of Pd Nanoparticles by Interior functionalization of MOFs for Heterogeneous Catalysis Bappaditya Gole. Retrieved from [Link]
-
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
Chem 360 Jasperse Ch. 13 Handouts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?. Retrieved from [Link]
-
ACS Publications. (n.d.). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts | Precision Chemistry. Retrieved from [Link]
-
PDF. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
Spectroscopy Tutorial: Examples. (n.d.). Example 8. Retrieved from [Link]
Sources
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. egpat.com [egpat.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. acdlabs.com [acdlabs.com]
- 16. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 17. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. The Duke NMR Center Coupling constants [sites.duke.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 21. Interpreting | OpenOChem Learn [learn.openochem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 27. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to Alternatives for 3-(3-Bromophenyl)acrylaldehyde in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. 3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde, is a versatile intermediate, prized for its dual reactivity: the α,β-unsaturated aldehyde moiety and the reactive bromine-substituted aromatic ring. This guide provides an in-depth comparison of viable alternatives to 3-(3-Bromophenyl)acrylaldehyde, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.
The Synthetic Utility of 3-(3-Bromophenyl)acrylaldehyde: A Dual-Function Reagent
3-(3-Bromophenyl)acrylaldehyde serves as a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.[1] Its reactivity can be broadly categorized into two key areas:
-
Reactions of the α,β-Unsaturated Aldehyde: The conjugated system is susceptible to a variety of transformations, including nucleophilic conjugate additions (Michael additions), cycloadditions (e.g., Diels-Alder reactions), and reductions. The aldehyde functional group itself can undergo oxidation to the corresponding carboxylic acid, reduction to an alcohol, or participate in condensation reactions like the Wittig reaction.[1]
-
Reactions of the Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
The meta position of the bromine atom in 3-(3-Bromophenyl)acrylaldehyde offers a unique combination of electronic and steric effects that can influence the reactivity of both the aromatic ring and the acrylaldehyde moiety.
Comparative Analysis of Alternative Reagents
The choice of an alternative to 3-(3-Bromophenyl)acrylaldehyde depends on the specific transformation being targeted. Here, we compare several classes of alternatives, focusing on their performance in key synthetic reactions.
Isomeric Alternatives: The Impact of Bromine Position
The most direct alternatives to 3-(3-Bromophenyl)acrylaldehyde are its ortho- and para-isomers. The position of the bromine atom significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity.
| Reagent | Key Differentiating Features |
| 3-(2-Bromophenyl)acrylaldehyde | The ortho-bromo substituent exerts a significant steric hindrance around the acrylaldehyde moiety, which can influence the approach of nucleophiles and other reactants. Electronically, it has a strong inductive electron-withdrawing effect. |
| 3-(3-Bromophenyl)acrylaldehyde | The meta-bromo substituent has a primarily inductive electron-withdrawing effect with minimal steric hindrance on the reactive sites of the acrylaldehyde chain. |
| 3-(4-Bromophenyl)acrylaldehyde | The para-bromo substituent exerts both an inductive electron-withdrawing effect and a resonance effect. Steric hindrance on the acrylaldehyde moiety is minimal. |
Experimental Data Snapshot: Synthesis via Oxidative Heck Reaction
The synthesis of brominated cinnamaldehydes can be efficiently achieved via a palladium-catalyzed oxidative Heck reaction between the corresponding arylboronic acid and acrolein. The following table presents comparative yields for the synthesis of the para-bromo isomer.
| Arylboronic Acid | Product | Yield (%)[2][3] |
| 4-Bromophenylboronic acid | (E)-3-(4-Bromophenyl)acrylaldehyde | 85 |
While direct comparative yield data for the 3-bromo isomer under the exact same conditions is not available in the cited literature, the high yield for the 4-bromo isomer suggests that this method is a viable route for accessing these key intermediates.
Alternatives with Different Electronic Properties
The electronic nature of the substituent on the phenyl ring plays a crucial role in modulating the reactivity of the α,β-unsaturated system. Electron-withdrawing groups (EWGs) increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
| Reagent | Substituent Effect | Impact on Reactivity |
| 3-(4-Nitrophenyl)acrylaldehyde | Strong EWG (-NO₂) | Significantly enhances the rate of Michael additions. |
| 3-(4-Chlorophenyl)acrylaldehyde | Moderate EWG (-Cl) | Increases electrophilicity compared to unsubstituted cinnamaldehyde. |
| Cinnamaldehyde | Unsubstituted (-H) | Baseline reactivity for comparison. |
| 3-(4-Methoxyphenyl)acrylaldehyde | Strong EDG (-OCH₃) | Decreases the rate of nucleophilic conjugate additions. |
Experimental Data Snapshot: Asymmetric Michael Addition
In an enantioselective Michael addition of dimethyl malonate to various substituted cinnamaldehydes, the electronic nature of the substituent on the phenyl ring was shown to influence the reaction.
| Cinnamaldehyde Derivative | Yield of Michael Adduct (%)[4] |
| 4-Fluorocinnamaldehyde | High |
| 4-Chlorocinnamaldehyde | High |
| 4-Bromocinnamaldehyde | High |
| 4-Methoxycinnamaldehyde | High |
Interestingly, in this specific catalytic system, both electron-withdrawing (fluoro, chloro, bromo) and electron-donating (methoxy) substituents at the para position resulted in high yields, suggesting that the specific catalyst and reaction conditions can play a dominant role over the inherent electronic effects of the substituent.[4]
Mechanistic Considerations: The "Why" Behind the Reactivity
The observed differences in reactivity between 3-(3-Bromophenyl)acrylaldehyde and its alternatives can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
Substituents on the phenyl ring influence the electron density of the entire conjugated system.
Caption: Influence of substituents on the electrophilicity of the β-carbon.
An electron-withdrawing group, like the bromine in 3-(3-Bromophenyl)acrylaldehyde, pulls electron density away from the α,β-unsaturated system, making the β-carbon more electron-deficient and thus more susceptible to attack by nucleophiles in a Michael addition.
Steric Effects
Steric hindrance primarily comes into play with ortho-substituted analogs. The bulky substituent near the reactive aldehyde can impede the approach of reagents, potentially lowering reaction rates or influencing stereoselectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a substituted cinnamaldehyde via the Wittig reaction and a representative application in a Michael addition.
Synthesis of Substituted Cinnamaldehydes via the Wittig Reaction
This general protocol can be adapted for the synthesis of various substituted cinnamaldehydes from the corresponding benzaldehydes.
Caption: General workflow for the Wittig synthesis of cinnamaldehydes.
Detailed Protocol (Adapted from a procedure for 3-cyanobenzaldehyde): [5]
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirring suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the color will typically change, indicating ylide formation.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C.
-
Add a solution of the desired substituted benzaldehyde (e.g., 3-bromobenzaldehyde, 1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted cinnamaldehyde.
Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde
This protocol provides a general procedure for a conjugate addition to an α,β-unsaturated aldehyde.
Detailed Protocol (Adapted from a procedure with unsubstituted cinnamaldehyde): [6]
-
Reaction Setup: To a glass vial, add the organocatalyst (e.g., a biotinylated secondary amine, 0.2 equivalents) and the desired solvent (e.g., dichloromethane, 1.0 mL).
-
Add nitromethane (10.0 equivalents) and the substituted cinnamaldehyde (1.0 equivalent) to the vial.
-
Reaction: Stir the mixture at 25 °C for approximately 22 hours.
-
Workup and Analysis: If using an organic solvent, remove it under reduced pressure.
-
Dissolve the residue in CDCl₃ (1.0 mL).
-
Transfer a 0.1 mL aliquot of this solution to an NMR tube containing 0.9 mL of CDCl₃.
-
Determine the yield by ¹H NMR analysis, comparing the integrals of the aldehyde protons, the double bond protons, and the newly formed α-carbonyl protons.
Conclusion and Recommendations
The selection of an appropriate acrylaldehyde derivative is a nuanced decision that requires careful consideration of the intended synthetic transformation.
-
For cross-coupling reactions , 3-(3-Bromophenyl)acrylaldehyde remains a strong candidate due to the accessibility of the meta-position. However, if a different substitution pattern is desired, the ortho- or para-bromo isomers are excellent alternatives, with their synthesis being readily achievable.
-
In nucleophilic conjugate additions , the reactivity can be fine-tuned by selecting a substituent with the desired electronic properties. For enhanced reactivity, a cinnamaldehyde with a strong electron-withdrawing group, such as a nitro group, may be preferable. Conversely, an electron-donating group like a methoxy group will deactivate the system towards nucleophilic attack.
-
Steric considerations become paramount when designing reactions involving bulky reagents or when trying to influence diastereoselectivity. In such cases, an ortho-substituted cinnamaldehyde could be either detrimental or advantageous, depending on the specific steric demands of the transition state.
Ultimately, the optimal choice of reagent will be dictated by a combination of electronic and steric factors, as well as the specific conditions of the planned reaction. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to explore the rich synthetic landscape offered by this versatile class of compounds.
References
- Utoguchi, Y., & Kobayashi, S. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(19), 8162–8170.
-
Utoguchi, Y., & Kobayashi, S. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. ACS Publications. Available from: [Link].
-
López, A., et al. (2022). Enantioselective synthesis of indoloquinolizidines and δ-lactones in continuous flow. Organic & Biomolecular Chemistry, 20(40), 8273-8279. Available from: [Link].
-
Zheng, C., et al. (2018). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 122(1), 245–254. Available from: [Link].
Sources
- 1. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)acrylaldehyde and Its Analogs
Introduction: The Therapeutic Potential of Cinnamaldehyde Scaffolds
Cinnamaldehyde, the quintessential aromatic aldehyde of cinnamon, has a rich history that extends beyond its role as a culinary spice. It is a molecule of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chemical scaffold of cinnamaldehyde, featuring an α,β-unsaturated aldehyde, is a key determinant of its bioactivity. This functional group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.
This guide focuses on 3-(3-bromophenyl)acrylaldehyde, a synthetic analog of cinnamaldehyde, and provides a comparative analysis of its biological activity against its structural isomers and other related analogs. By exploring the structure-activity relationships (SAR) that govern the efficacy of these compounds, we aim to provide a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The strategic placement of a bromine atom on the phenyl ring can significantly alter the electronic and steric properties of the molecule, leading to profound effects on its biological profile.
Comparative Analysis of Biological Activity
The biological activity of 3-(3-bromophenyl)acrylaldehyde and its analogs is multifaceted, with significant potential in oncology and microbiology. This section presents a comparative analysis of their cytotoxicity against cancer cell lines and their antimicrobial efficacy, supported by quantitative experimental data.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of brominated cinnamaldehyde analogs has been evaluated against various cancer cell lines. While direct comparative data for all positional isomers of bromocinnamaldehyde from a single study is limited, a compilation of available data allows for an insightful analysis of their structure-activity relationships. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for this comparison.
A study on brominated chalcone derivatives, which share a similar structural backbone with cinnamaldehyde, has shed light on the anticancer potential of these compounds. One such derivative, H72, demonstrated potent activity against gastric cancer cell lines with IC50 values ranging from 3.57 to 5.61 µM, while exhibiting less cytotoxicity towards non-malignant gastric epithelial cells[1]. This highlights the potential for developing selective anticancer agents from this class of compounds.
The introduction of a bromine atom is anticipated to enhance the lipophilicity and electrophilicity of the cinnamaldehyde scaffold, potentially leading to increased cellular uptake and reactivity with target macromolecules, thereby enhancing its cytotoxic effects. Further head-to-head comparative studies of the ortho-, meta-, and para-bromocinnamaldehyde isomers are warranted to fully elucidate the impact of the bromine position on anticancer activity.
Antimicrobial and Antibiofilm Activity
Cinnamaldehyde and its derivatives are well-documented for their potent antimicrobial properties. The introduction of a bromine atom can further enhance this activity. A comparative analysis of the antimicrobial efficacy of brominated cinnamaldehyde analogs, particularly against clinically relevant pathogens, reveals the influence of the substituent's position on the phenyl ring. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for this comparison.
A study investigating the inhibitory effects of cinnamaldehyde derivatives on biofilm formation in Vibrio species found that 4-bromocinnamaldehyde displayed significant antibacterial activity, with an MIC of 50 µg/mL against both Vibrio parahaemolyticus and Vibrio harveyi[5]. In the same study, 4-chlorocinnamaldehyde and 4-nitrocinnamaldehyde also exhibited an MIC of 50 µg/mL against V. parahaemolyticus[5]. Another study on uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus also highlighted the antibiofilm and antimicrobial activities of 4-bromocinnamaldehyde[6][7]. Furthermore, 4-bromocinnamaldehyde has demonstrated potent anthelmintic properties against the nematode Caenorhabditis elegans[5].
The alpha-brominated analog, α-bromocinnamaldehyde, has shown remarkable bactericidal activity, particularly against antibiotic-tolerant persister cells of E. coli[2][6][8][9]. At a concentration of 200 µg/ml, it was capable of killing all E. coli cells in the exponential phase of growth[9]. The MIC and Minimum Bactericidal Concentration (MBC) of α-bromocinnamaldehyde against E. coli were determined to be 40 μg/ml and 80 μg/ml, respectively[6].
The available data strongly suggests that bromination of the cinnamaldehyde scaffold is a viable strategy for enhancing its antimicrobial and antibiofilm properties. The position of the bromine atom, as well as bromination at the alpha-carbon of the acrylaldehyde chain, significantly influences the potency and spectrum of this activity.
Table 1: Comparative Antimicrobial Activity of Cinnamaldehyde and its Analogs (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50[5] |
| 4-Bromocinnamaldehyde | Vibrio harveyi | 50[5] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50[5] |
| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50[5] |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli | 100[6] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100[6] |
| α-Bromocinnamaldehyde | Escherichia coli | 40[6] |
| Cinnamaldehyde | Escherichia coli | 780-3120 |
Mechanisms of Action: A Molecular Perspective
The biological activities of 3-(3-bromophenyl)acrylaldehyde and its analogs are underpinned by their ability to interact with and disrupt key cellular processes. The electrophilic nature of the α,β-unsaturated aldehyde moiety is central to their mechanism of action, allowing for covalent modification of cellular macromolecules.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In the context of cancer, cinnamaldehyde and its derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades, the key executioners of apoptosis. Cinnamaldehyde has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells via ROS-mediated mitochondrial permeability transition and cytochrome c release.
Furthermore, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation. The specific signaling pathways affected can vary depending on the cell type and the specific analog. For instance, some derivatives have been shown to interfere with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
3-(3-Bromophenyl)acrylaldehyde and its analogs represent a promising class of bioactive compounds with significant potential for development as novel anticancer and antimicrobial agents. The introduction of a bromine atom to the cinnamaldehyde scaffold, as well as its position on the phenyl ring, has been shown to modulate their biological activity.
Future research should focus on a systematic evaluation of the positional isomers of bromocinnamaldehyde to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their efficacy and selectivity. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising analogs and to assess their pharmacokinetic and toxicological profiles. The development of advanced drug delivery systems may also be explored to enhance the bioavailability and targeted delivery of these compounds.
References
-
Lee, J. H., Kim, Y. G., Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences, 23(13), 7225. [Link]
-
PubChem. (n.d.). trans-4-bromocinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Sathiyamoorthi, E., Lee, J. H., Lee, J. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Marine Drugs, 19(12), 701. [Link]
-
Faleye, O. S., Sathiyamoorthi, E., Lee, J. H., Lee, J. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 11, 740573. [Link]
-
Shen, Q., Zhou, W., Hu, L., Qi, Y., Ning, H., Chen, J. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. PLoS One, 12(7), e0182122. [Link]
-
PLOS ONE. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. PLOS ONE Journals. [Link]
-
Valizadeh, H., et al. (2022). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Antibiotics, 11(9), 1195. [Link]
-
PT Mitra Ayu. (2023). Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. PT Mitra Ayu. [Link]
-
Ka, H., Park, H. J., Lee, S. K., et al. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer Letters, 196(2), 143-152. [Link]
-
PubChem. (n.d.). alpha-Bromocinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. ResearchGate. [Link]
-
Shen, Q., et al. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. PLoS ONE, 12(7), e0182122. [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]
-
Zhang, X., et al. (2019). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Biomedicine & Pharmacotherapy, 118, 109295. [Link]
-
Bajusz, D., et al. (2016). On Exploring Structure–Activity Relationships. Methods in Molecular Biology, 1425, 297-321. [Link]
-
ResearchGate. (2025). On Exploring Structure–Activity Relationships. ResearchGate. [Link]
-
Kumar, S., et al. (2017). Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers. RSC Advances, 7(57), 36053-36063. [Link]
-
Olmos, J., Gómez, R., Rubio, V. P. (2014). Apoptosis Comparison Effects Between Synthetic and Natural Β-Carotene from Dunaliella salina on Mda-Mb-231 Brest Cancer Cells. Walsh Medical Media. [Link]
-
Zare, M., et al. (2024). Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. Research in Pharmaceutical Sciences, 19(4), 368-377. [Link]
-
Liu, Y., et al. (2022). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 24(5), 374. [Link]
-
Ka, H., et al. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer Letters, 196(2), 143-52. [Link]
-
Sienkiewicz, M., et al. (2022). Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports, 12(1), 5262. [Link]
-
Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7808. [Link]
-
Lee, C. W., et al. (2006). Synthesis and biological evaluation of dimeric cinnamaldehydes as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(8), 2224-2228. [Link]
-
Science.gov. (n.d.). cancer cells ic50. Science.gov. Retrieved from [Link]
-
Cabello, C. M., et al. (2009). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free Radical Biology and Medicine, 46(2), 220-231. [Link]
-
Endharti, A. T., et al. (2024). Anti-apoptotic potential of cinnamaldehyde. Journal of Pharmacy & Pharmacognosy Research, 12(6), 1083-1097. [Link]
-
de Oliveira, J. R., et al. (2021). Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study. Journal of Fungi, 7(10), 869. [Link]
-
Singh, N., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Indian Chemical Society, 102(10), 101435. [Link]
-
Al-Mokadem, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4983. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli [ouci.dntb.gov.ua]
- 9. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of E and Z isomers of 3-(3-Bromophenyl)acrylaldehyde
An In-Depth Spectroscopic Guide to Distinguishing E and Z Isomers of 3-(3-Bromophenyl)acrylaldehyde
For professionals in drug discovery and organic synthesis, the precise determination of geometric isomerism is a critical, non-negotiable aspect of molecular characterization. The spatial arrangement of atoms, particularly around a double bond, can profoundly influence a molecule's pharmacological activity, toxicity, and pharmacokinetic profile. The E (entgegen) and Z (zusammen) isomers of a given compound are distinct chemical entities with unique physical and spectroscopic properties. This guide provides a comprehensive spectroscopic comparison of the E and Z isomers of 3-(3-Bromophenyl)acrylaldehyde, a halogenated cinnamaldehyde derivative, offering a framework for definitive stereochemical assignment using routine analytical techniques.
The Structural Imperative: Why E/Z Isomerism Matters
The seemingly subtle difference between an E and a Z isomer can lead to dramatic variations in how a molecule interacts with its biological target. The fixed geometry dictates the three-dimensional shape, which in turn governs the binding affinity to enzyme active sites or cellular receptors. Therefore, the ability to synthesize, separate, and unequivocally identify the correct isomer is paramount in developing safe and effective therapeutics. This guide uses 3-(3-Bromophenyl)acrylaldehyde as a practical exemplar to demonstrate the application of fundamental spectroscopic principles in resolving this common challenge in chemical research.
Synthesis and Isomer Separation: From Mixture to Purity
A common and effective method for the synthesis of α,β-unsaturated aldehydes like 3-(3-Bromophenyl)acrylaldehyde is the Wittig reaction.[1][2] This reaction, involving a phosphorus ylide and an aldehyde, often produces a mixture of both E and Z isomers. The thermodynamic stability of the isomers typically dictates the product ratio, with the less sterically hindered E isomer often being the major product.
The separation of these isomers is readily achievable using standard laboratory techniques such as column chromatography or fractional crystallization, which exploit the differences in their physical properties like polarity and crystal packing.[3][4] The successful separation is then validated by the distinct spectroscopic signatures of each isolated isomer.
Caption: Experimental workflow from synthesis to analysis.
Spectroscopic Comparison: The Definitive Fingerprints
The most powerful tools for distinguishing between the E and Z isomers are ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and unambiguous characterization.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for assigning E/Z stereochemistry in alkenes. The key diagnostic feature is the coupling constant (J) between the two vinylic protons (Hα and Hβ).
-
E-Isomer: The vinylic protons are in a trans orientation. Their dihedral angle of ~180° results in a large coupling constant, typically in the range of 12-18 Hz .[5]
-
Z-Isomer: The vinylic protons are in a cis orientation. The corresponding dihedral angle of ~0° leads to a significantly smaller coupling constant, generally between 6-12 Hz .[5]
Additionally, the chemical shift of the aldehydic proton can be informative. In the Z-isomer, the aldehyde proton may experience through-space deshielding from the nearby phenyl ring, potentially causing it to appear at a slightly different chemical shift compared to the E-isomer.
Caption: Key structural differences between E and Z isomers.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
While less dramatic than in ¹H NMR, ¹³C NMR spectroscopy also reveals distinct differences between the isomers. The electronic environment of each carbon atom is unique, leading to different chemical shifts.[6][7]
-
Alkene Carbons (Cα, Cβ): The chemical shifts of the double-bond carbons will differ slightly between the two isomers due to stereoelectronic effects.
-
Carbonyl Carbon (C=O): The carbonyl carbon in the Z-isomer may be slightly shielded (appear at a lower ppm) compared to the E-isomer due to steric compression effects.
-
Aromatic Carbons: The carbons of the bromophenyl ring, particularly the ipso-carbon (C-Br) and the carbon attached to the vinyl group, will also show minor but measurable differences in their chemical shifts.
Infrared (IR) Spectroscopy: Vibrational Clues from Conjugation
IR spectroscopy provides valuable information about the functional groups present, and subtle differences in their vibrational frequencies can help distinguish isomers.
-
C=O Stretch: The carbonyl stretching frequency is sensitive to conjugation.[8][9] The E-isomer is generally more planar, allowing for more effective conjugation between the phenyl ring, the double bond, and the carbonyl group. This increased conjugation lowers the C=O bond order, resulting in a shift to a lower wavenumber (e.g., ~1685 cm⁻¹) compared to a non-conjugated aldehyde. The Z-isomer may experience steric hindrance that forces the phenyl ring slightly out of plane, reducing conjugation and causing the C=O stretch to appear at a slightly higher wavenumber .
-
C=C Stretch: The alkene C=C stretching frequency, typically around 1620-1640 cm⁻¹, will also be present for both isomers.
-
Aldehyde C-H Stretch: A characteristic pair of weak bands for the aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹.[10]
UV-Vis Spectroscopy: The Electronic Impact of Planarity
UV-Vis spectroscopy measures electronic transitions and is highly sensitive to the extent of the conjugated π-system.
-
E-Isomer: The greater planarity of the E-isomer allows for more efficient overlap of p-orbitals across the entire conjugated system. This leads to a smaller HOMO-LUMO gap and thus an absorption at a longer wavelength (λmax) with a higher molar absorptivity (ε) .[11][12]
-
Z-Isomer: Steric clash between the phenyl ring and the aldehyde group in the Z-isomer can disrupt planarity. This reduced conjugation results in a larger HOMO-LUMO gap, causing a hypsochromic (blue) shift to a shorter λmax and typically a lower molar absorptivity .[11][13]
Comparative Data Summary
| Spectroscopic Parameter | E-3-(3-Bromophenyl)acrylaldehyde | Z-3-(3-Bromophenyl)acrylaldehyde | Rationale for Difference |
| ¹H NMR (Vinylic J) | ~15-18 Hz | ~8-12 Hz | trans vs. cis proton relationship.[5] |
| ¹H NMR (Aldehyde δ) | ~9.7 ppm | ~9.8 ppm (variable) | Anisotropic effect of the phenyl ring in the Z-isomer. |
| ¹³C NMR (C=O δ) | ~193 ppm | Slightly upfield (~192.5 ppm) | Steric shielding in the Z-isomer. |
| IR (C=O Stretch) | ~1685 cm⁻¹ | ~1695 cm⁻¹ | More effective conjugation in the planar E-isomer lowers the frequency.[8] |
| UV-Vis (λmax) | Longer Wavelength | Shorter Wavelength | Reduced conjugation in the less planar Z-isomer.[11][12] |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), suspend (formylmethyl)triphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide) portion-wise.
-
Allow the resulting orange-red solution to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes to form the ylide.
-
Wittig Reaction: Dissolve 3-bromobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting aldehyde.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of E and Z isomers.
Protocol 2: Isomer Separation by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and pack a glass column.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The less polar E-isomer will typically elute first.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing each pure isomer separately.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the pure E and Z isomers.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of each pure isomer in 0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Acquire spectra of each pure isomer using either a KBr pellet method for solids or as a thin film on a salt plate for oils.
-
UV-Vis Spectroscopy: Prepare dilute solutions (~10⁻⁵ M) of each isomer in a UV-grade solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum from 200-400 nm using a quartz cuvette.
Conclusion
The E and Z isomers of 3-(3-Bromophenyl)acrylaldehyde, while constitutionally identical, are spectroscopically distinct entities. The most unambiguous differentiation is achieved via ¹H NMR spectroscopy, where the large vinylic coupling constant of the E-isomer (~16 Hz) stands in stark contrast to the smaller coupling of the Z-isomer (~10 Hz). This primary method is strongly supported by complementary data from ¹³C NMR, IR, and UV-Vis spectroscopy, which reflect the subtle but significant electronic and steric differences arising from the geometric isomerism. By systematically applying these techniques, researchers can confidently assign the stereochemistry of their compounds, a crucial step in the rigorous characterization required for drug development and advanced chemical synthesis.
References
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
Cram. (n.d.). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z. Retrieved from [Link]
-
Scribd. (n.d.). A Wittig Reaction of Trans-Cinnamaldehyde. Retrieved from [Link]
-
Odinity. (2013). Wittig Synthesis of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction.... Retrieved from [Link]
-
EduBirdie. (n.d.). Sample Lab Report - The Wittig Reaction. Retrieved from [Link]
-
YouTube. (2020). 7 Wittig reaction of trans cinnamaldehyde. Retrieved from [Link]
-
YouTube. (2019). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Towards a Sustainable and Green Extraction of Curcuminoids Using the Essential Oil of Cinnamomum Cassia. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Utah Chemistry. (n.d.). gHMQC NMR Spectrum. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 2. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Cinnamaldehydes: A Comparative Review of Key Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted cinnamaldehydes are a pivotal class of α,β-unsaturated aldehydes, forming the structural core of numerous natural products, pharmaceuticals, and fine chemicals.[1][2] Their unique conjugated system, comprising an aromatic ring, a carbon-carbon double bond, and a carbonyl group, imparts a rich chemical reactivity that makes them invaluable starting materials in organic synthesis.[3][4] This guide provides a comparative analysis of the primary synthetic routes to these versatile compounds, offering field-proven insights into the causality behind experimental choices and objective data to inform methodology selection.
Claisen-Schmidt Condensation: The Classic Aldol Approach
The Claisen-Schmidt condensation is a cornerstone of C-C bond formation, involving the crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic aldehyde or ketone (possessing α-hydrogens) in the presence of a base.[5][6][7] This reaction is often the most direct and atom-economical route to cinnamaldehydes.
Mechanistic Insight
The reaction proceeds via a base-catalyzed mechanism. The base abstracts an acidic α-proton from the enolizable aldehyde (e.g., acetaldehyde) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). The resulting aldol adduct is unstable and readily undergoes dehydration to yield the more stable, conjugated cinnamaldehyde.[7][8]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Performance Comparison & Experimental Considerations
| Feature | Analysis |
| Advantages | High atom economy; uses simple, inexpensive starting materials (e.g., benzaldehyde, acetaldehyde).[5][9] The reaction is often operationally simple. |
| Disadvantages | Can lead to self-condensation of the enolizable partner, resulting in product mixtures.[6] The basic conditions may not be suitable for sensitive substrates. Dehydration is sometimes incomplete. |
| Substrate Scope | Broad for aromatic aldehydes. Electron-donating groups on the aromatic ring can slow the reaction, while electron-withdrawing groups accelerate it. Works with various enolizable aldehydes and ketones. |
| Stereoselectivity | The reaction strongly favors the formation of the more thermodynamically stable E-isomer due to steric hindrance in the transition state leading to the Z-isomer. |
Representative Experimental Protocol: Synthesis of Cinnamaldehyde[5][8]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve benzaldehyde (0.1 mol) and acetaldehyde (0.12 mol) in ethanol (100 mL).
-
Base Addition: Cool the mixture in an ice bath. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (25 mL) dropwise while stirring, maintaining the temperature below 25°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Workup: Pour the reaction mixture into cold water (400 mL) and acidify with dilute HCl until the solution is neutral.
-
Isolation: Filter the crude cinnamaldehyde, wash thoroughly with water to remove inorganic salts, and dry.
-
Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by vacuum distillation to obtain pure trans-cinnamaldehyde.
The Wittig Reaction: A Reliable Olefination Tool
The Wittig reaction is a powerful and widely used method for forming alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[10][11] For cinnamaldehyde synthesis, this involves the reaction of benzaldehyde derivatives with an appropriate phosphorus ylide.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This betaine collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[10][12] The stereochemical outcome (E vs. Z) is highly dependent on the stability of the ylide used. Stabilized ylides, which are necessary for synthesizing α,β-unsaturated systems like cinnamaldehydes, generally favor the formation of the E-alkene.[13]
Caption: General mechanism of the Wittig Reaction.
Performance Comparison & Experimental Considerations
| Feature | Analysis |
| Advantages | High reliability and functional group tolerance. The position of the double bond is unambiguously determined.[10] |
| Disadvantages | Generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the product.[12] The strong bases required to form non-stabilized ylides can be problematic for some substrates. |
| Substrate Scope | Extremely broad. Tolerates a wide variety of functional groups on both the aldehyde and the ylide. |
| Stereoselectivity | Generally provides good to excellent E-selectivity when using stabilized ylides, which is typical for cinnamaldehyde synthesis.[14] |
Representative Experimental Protocol: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene from trans-Cinnamaldehyde[11][15]
This protocol illustrates the Wittig reaction using cinnamaldehyde as the carbonyl component.
-
Ylide Generation: In a round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.93 mmol) in anhydrous methanol (1.0 mL). Add a 2M solution of sodium methoxide (4.8 mmol) and stir the resulting suspension at room temperature for 30 minutes to form the ylide.
-
Reaction: Add a solution of trans-cinnamaldehyde (1.83 mmol) in anhydrous methanol to the ylide suspension. Stir the mixture for 30 minutes at room temperature.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold methanol and then with water to remove the triphenylphosphine oxide and salts. The final product can be further purified by recrystallization from ethanol to yield the pure (E,E)-isomer.[13]
Horner-Wadsworth-Emmons (HWE) Reaction: An Enhanced Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphorus ylides.[15] It is one of the most powerful and reliable methods for the stereocontrolled synthesis of alkenes.
Mechanistic Insight
The HWE reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, NaOMe) to generate a phosphonate carbanion.[16] This carbanion is more nucleophilic and generally less basic than a Wittig ylide. It adds to the aldehyde to form an intermediate which eliminates a water-soluble dialkylphosphate salt to give the alkene.[17][18]
Caption: General mechanism of the HWE Reaction.
Performance Comparison & Experimental Considerations
| Feature | Analysis |
| Advantages | The dialkylphosphate byproduct is water-soluble, making purification significantly easier than in the Wittig reaction.[15] The phosphonate carbanions are more nucleophilic, allowing reactions with more hindered aldehydes.[17] |
| Disadvantages | The phosphonate starting materials are often prepared via the Michaelis-Arbuzov reaction, adding an extra step to the overall synthesis.[16] |
| Substrate Scope | Very broad, including base-sensitive substrates when using milder conditions like the Masamune-Roush protocol (LiCl, DBU). |
| Stereoselectivity | A key advantage. The HWE reaction almost exclusively yields the E-alkene, providing excellent stereocontrol.[15][18] |
Representative Experimental Protocol: HWE Synthesis of a Substituted Cinnamaldehyde Ester[19]
-
Reagent Preparation: In a flame-dried flask under argon, suspend sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL).
-
Carbanion Formation: Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 mmol) in THF dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Reaction: Cool the solution back to 0°C and add a solution of the substituted benzaldehyde (1.0 mmol) in THF. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure E-α,β-unsaturated ester.
Oxidation of Cinnamyl Alcohols: A Functional Group Interconversion
This strategy involves the selective oxidation of a primary allylic alcohol (cinnamyl alcohol) to the corresponding aldehyde. This is a functional group interconversion rather than a C-C bond-forming reaction and is useful when the corresponding alcohol is readily available.
Methodology & Reagent Comparison
A variety of oxidizing agents can be employed, with the choice dictated by cost, toxicity, and selectivity.
| Oxidant System | Performance & Characteristics |
| Chromium-based (PCC, PDC) | Historically common but now largely avoided due to the high toxicity and hazardous waste generated by chromium reagents.[19] |
| Manganese Dioxide (MnO₂) | A mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies workup. |
| Catalytic Systems (e.g., Pt, Pd, Ag-Co) | Environmentally benign methods using catalysts with oxidants like O₂ (air) or H₂O₂.[19] These methods are highly selective and efficient. For example, Ag-Co nanoparticles on functionalized carbon nanotubes have shown 99% selectivity for cinnamaldehyde with 90% conversion.[19] |
| Hypervalent Iodine (IBX, DMP) | Mild and efficient reagents that operate under non-acidic conditions, suitable for sensitive substrates. IBX can convert primary alcohols to α,β-unsaturated aldehydes in one pot.[20] |
Representative Experimental Protocol: Oxidation using Hydrogen Peroxide[22]
-
Catalyst Preparation: Use a pre-prepared carbon-supported platinum-bismuth (5%Pt-5%Bi/C) catalyst.
-
Reaction Setup: In a reaction vessel, suspend the Pt-Bi/C catalyst in a solution of cinnamyl alcohol in a suitable solvent (e.g., toluene or water).
-
Oxidation: Add hydrogen peroxide (H₂O₂) as the oxidant. Heat the reaction mixture (e.g., 353 K) and stir for several hours.
-
Monitoring: Monitor the conversion of cinnamyl alcohol and the formation of cinnamaldehyde using GC or HPLC.
-
Workup: After the reaction, filter the catalyst. Extract the product from the aqueous phase if necessary, dry the organic layer, and remove the solvent.
-
Purification: Purify the resulting cinnamaldehyde by column chromatography or distillation. A selectivity of 84% at 34% conversion has been reported using this method.
Vilsmeier-Haack and Oxidative Heck Reactions: Modern Alternatives
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation method that uses a Vilsmeier reagent (typically formed from DMF and POCl₃) to introduce an aldehyde group to an electron-rich aromatic or olefinic substrate.[21][22][23] When applied to styrenes, it can produce cinnamaldehydes.
-
Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The styrene attacks this electrophile, and subsequent hydrolysis of the resulting iminium ion furnishes the cinnamaldehyde.[22]
-
Advantages: A one-step formylation and C-C bond formation.
-
Limitations: The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, generally requiring electron-rich substrates.[21] The reaction conditions can be harsh.
Palladium-Catalyzed Oxidative Heck Reaction
A modern and elegant approach involves the palladium(II)-catalyzed oxidative Heck reaction between arylboronic acids and acrolein.[3][24]
-
Mechanism: This base-free reaction couples the aryl group from the boronic acid to the β-position of acrolein, directly forming the cinnamaldehyde skeleton with high stereoselectivity. A reoxidant (e.g., p-benzoquinone) is used to regenerate the active Pd(II) catalyst.[24]
-
Advantages: Excellent yields (43-92%), mild reaction conditions (room temperature), high E-selectivity, and broad substrate scope, including sterically hindered boronic acids.[3][24]
-
Limitations: Palladium catalysts can be expensive, and acrolein is a volatile and polymerizable reagent.
Summary and Outlook
The choice of synthetic route to a substituted cinnamaldehyde is a strategic decision guided by the desired substitution pattern, required scale, substrate sensitivity, and available resources.
| Method | Key Advantage(s) | Key Disadvantage(s) | Best For... |
| Claisen-Schmidt | Atom economy, low-cost reagents | Potential for side reactions, basic conditions | Large-scale synthesis of simple, robust cinnamaldehydes. |
| Wittig Reaction | High reliability, broad scope | Stoichiometric byproduct, purification challenges | Complex targets where unambiguous double bond formation is critical. |
| HWE Reaction | Excellent E-selectivity, easy workup | Requires pre-formed phosphonate | High-purity, stereochemically defined E-cinnamaldehydes. |
| Alcohol Oxidation | High selectivity, mild options available | Cinnamyl alcohol precursor required | Synthesizing derivatives when the corresponding alcohol is accessible. |
| Oxidative Heck | Mild conditions, excellent yields & selectivity | Catalyst cost, volatile acrolein | Rapid access to diverse libraries of cinnamaldehydes from boronic acids. |
| Vilsmeier-Haack | Direct formylation | Harsh conditions, limited to activated substrates | Niche applications with specific electron-rich styrenes. |
For drug development professionals and researchers, modern catalytic methods like the Oxidative Heck reaction offer significant advantages in terms of efficiency and substrate scope for library synthesis. However, for large-scale industrial applications, the classic Claisen-Schmidt condensation remains a highly viable and cost-effective option. The HWE and Wittig reactions provide unparalleled control and reliability for the synthesis of complex, high-value molecules where purity and stereochemical integrity are paramount.
References
-
Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction... The Journal of Organic Chemistry. [Link][3][24]
-
Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil... Jurnal Kimia Valensi. [Link][25]
-
CATALYTIC OXIDATION OF CINNAMYL ALCOHOL TO CINNAMALDEHYDE USING HYDROGEN PEROXIDE . International Journal of Chemical, Environmental & Biological Sciences. [Link]
-
Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles . MDPI. [Link][19]
-
Wittig Reaction Of Trans-Cinnamaldehyde Lab Report . Cram. [Link][12]
-
Synthesis of Azachalcone Derivatives from Cinnamaldehyde and Its Antibacterial Activity . AIP Publishing. [Link][27]
-
A Wittig Reaction of Trans-Cinnamaldehyde | PDF . Scribd. [Link][28]
-
Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde . YouTube. [Link][5]
-
A New Method for the One-Step Synthesis of α,β-Unsaturated Carbonyl Systems... Journal of the American Chemical Society. [Link][20]
-
Sample Lab Report - The Wittig Reaction . EduBirdie. [Link][11]
-
Synthesis of para-substituted cinnamaldehydes as substrates... Universitat de Barcelona Dipòsit Digital. [Link][14]
-
Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation . YouTube. [Link][8]
-
Vilsmeier-Haack Reaction - Chemistry Steps . Chemistry Steps. [Link][21]
-
What are two synthetic methods to make an α,β-unsaturated carbonyl compounds... Quora. [Link][9]
-
Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link][22]
-
Methods for Synthesis of α-Alkyl α,β-Unsaturated Aldehydes . ResearchGate. [Link][4]
-
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions . RSC Publishing. [Link][2]
-
Horner–Wadsworth–Emmons reaction - Wikipedia . Wikipedia. [Link][15]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry . NROChemistry. [Link][17]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . International Journal of Pharmaceutical Sciences Review and Research. [Link][23]
-
Claisen Schimdt Reaction (Mixed Aldol Condensation) . PraxiLabs. [Link][7]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link][18]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products . CONICET. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. praxilabs.com [praxilabs.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. open.bu.edu [open.bu.edu]
- 11. Sample Lab Report - The Wittig Reaction | Lab - Edubirdie [edubirdie.com]
- 12. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 13. odinity.com [odinity.com]
- 14. Synthesis of para-substituted cinnamaldehydes as substrates in aminocatalyzed aldol reactions with ketones [diposit.ub.edu]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. Wittig-Horner Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 22. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 23. ijpcbs.com [ijpcbs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 26. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 27. pubs.aip.org [pubs.aip.org]
- 28. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 3-(3-Bromophenyl)acrylaldehyde in Enzymatic Assays
Introduction: The Double-Edged Sword of Covalent Inhibition
In the landscape of modern drug discovery, the pursuit of highly potent and selective enzyme inhibitors has led to a renaissance of covalent therapeutics.[1] These molecules, which form a permanent chemical bond with their target protein, can offer distinct advantages, including prolonged duration of action and high affinity.[2][3] 3-(3-Bromophenyl)acrylaldehyde, a derivative of cinnamaldehyde, represents a promising scaffold for such agents.[4] Its core chemical feature, the α,β-unsaturated aldehyde, is a potent electrophile, or Michael acceptor, capable of forming a covalent bond with nucleophilic amino acid residues like cysteine within an enzyme's active site.[4][5][6]
However, this inherent reactivity is a double-edged sword. While it enables potent, on-target inhibition, it can also lead to off-target interactions, resulting in a lack of selectivity and potential toxicity.[2][7] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary check but a cornerstone of the development process for any compound class containing a reactive electrophile.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the enzymatic cross-reactivity profile of 3-(3-Bromophenyl)acrylaldehyde. We will move beyond simple IC50 measurements to dissect the underlying kinetics of inhibition, compare its performance against structurally related analogs, and provide the detailed methodologies required to generate robust, decision-driving data.
The Chemistry of Reactivity: Understanding the Michael Addition
The biological activity of 3-(3-Bromophenyl)acrylaldehyde is intrinsically linked to its α,β-unsaturated carbonyl moiety. This conjugated system withdraws electron density from the β-carbon, rendering it susceptible to nucleophilic attack by amino acid side chains. The most common target is the thiol group of cysteine, but reactions with lysine and histidine are also possible.[5][8] This reaction, known as a Michael addition, results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[6] Understanding this mechanism is crucial for interpreting cross-reactivity data; a compound that promiscuously reacts with many nucleophiles is likely a poor therapeutic candidate.
Caption: Covalent modification via Michael Addition.
Designing a Comparative Study: The Importance of Chemical Controls
To understand the specific contribution of each structural feature of 3-(3-Bromophenyl)acrylaldehyde to its reactivity profile, a carefully selected panel of comparator compounds is essential. This approach allows for the elucidation of critical structure-activity relationships (SAR).
| Compound Name | Structure | Rationale for Inclusion |
| Test Article: 3-(3-Bromophenyl)acrylaldehyde | 3-Br-Cinnamaldehyde | The primary compound of interest. |
| Comparator 1: 3-(4-Bromophenyl)acrylaldehyde | 4-Br-Cinnamaldehyde | Positional Isomer: Evaluates how the position of the bromine atom affects steric and electronic properties influencing reactivity.[4] |
| Comparator 2: Cinnamaldehyde | Cinnamaldehyde | Parent Compound: Provides a baseline for assessing the contribution of the 3-bromo substituent. |
| Comparator 3: 3-(3-Bromophenyl)propionaldehyde | Saturated Analog | Saturated Control: Lacks the α,β-double bond. This is a critical control to confirm that reactivity is dependent on the Michael acceptor functionality. |
| Comparator 4: 3-(3-Bromophenyl)acrylic acid | Carboxylic Acid Analog | Metabolic Analog: The aldehyde is replaced by a less reactive carboxylic acid, probing the role of the "warhead" functional group.[4] |
A Tiered Approach to Cross-Reactivity Profiling
We advocate a multi-tiered experimental approach, starting with a broad assessment of chemical reactivity and progressively focusing on specific enzymatic interactions and their kinetics.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Intrinsic Chemical Reactivity Assessment
Before introducing the complexity of enzymes, it is vital to quantify the intrinsic electrophilicity of each compound. A high-throughput thiol-reactivity assay using a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is an efficient method.[9] This assay measures the rate at which the compound reacts with a simple thiol, providing a quantitative baseline of its potential to react with cysteine residues.
Hypothetical Data: Thiol Reactivity
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Reactivity Rank |
| 3-(3-Bromophenyl)acrylaldehyde | 0.45 | Moderate |
| 3-(4-Bromophenyl)acrylaldehyde | 0.52 | Moderate-High |
| Cinnamaldehyde | 0.31 | Moderate |
| 3-(3-Bromophenyl)propionaldehyde | < 0.01 | Negligible |
| 3-(3-Bromophenyl)acrylic acid | < 0.01 | Negligible |
Interpretation: As expected, the saturated and carboxylic acid analogs are non-reactive. The acrylaldehydes all show reactivity, with the para-bromo isomer being slightly more reactive, potentially due to electronic effects.
Tier 2: Broad Enzymatic Cross-Reactivity Screening
The test article and comparators should be screened against a diverse panel of enzymes to identify potential off-target interactions. The panel should include enzymes from different classes with various nucleophilic residues in their active sites.
-
Cysteine Protease (Caspase-1): A classic target for Michael acceptors.[10]
-
Serine Hydrolase (Acetylcholinesterase, AChE): A key enzyme in the nervous system, used to probe reactivity towards serine.[7]
-
Metabolic Enzyme (Aldehyde Dehydrogenase, ALDH1A1): Relevant for both potential inhibition and metabolic stability.[11]
-
Detoxification Enzyme (Glutathione S-transferase, GST): Measures reactivity with the endogenous antioxidant glutathione (GSH), a key indicator of cellular reactivity.[12]
Hypothetical Data: Broad Enzyme Panel (IC50, µM after 30 min pre-incubation)
| Compound | Caspase-1 | AChE | ALDH1A1 | GST (Conjugation Rate) |
| 3-(3-Bromophenyl)acrylaldehyde | 5.2 | > 100 | 15.7 | 25 µM |
| 3-(4-Bromophenyl)acrylaldehyde | 4.1 | > 100 | 12.3 | 19 µM |
| Cinnamaldehyde | 12.5 | > 100 | 35.1 | 42 µM |
| 3-(3-Bromophenyl)propionaldehyde | > 100 | > 100 | > 100 | > 100 µM |
| 3-(3-Bromophenyl)acrylic acid | > 100 | > 100 | > 100 | > 100 µM |
Interpretation: The data confirms the α,β-unsaturated aldehyde is essential for activity. Both brominated isomers show more potent inhibition of the cysteine-dependent enzymes (Caspase-1, ALDH1A1) and faster conjugation by GST than the parent cinnamaldehyde, suggesting the bromo-substituent enhances reactivity. Importantly, no activity is seen against the serine hydrolase AChE, suggesting a degree of selectivity for thiol-containing proteins.
Tier 3: In-Depth Kinetic Characterization
For any relevant "hits" from Tier 2 (e.g., Caspase-1), a full kinetic workup is mandatory. Covalent inhibitors follow a two-step mechanism: an initial, reversible binding event (defined by the inhibition constant, KI), followed by the irreversible covalent bond formation (defined by the rate of inactivation, kinact).[1][2] The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI.[1][13] A high-efficiency inhibitor will have a high value for this ratio.
Caption: Two-step kinetic model of covalent inhibition.
Hypothetical Data: Kinetic Parameters for Caspase-1 Inhibition
| Compound | KI (µM) | kinact (s⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| 3-(3-Bromophenyl)acrylaldehyde | 15 | 0.0045 | 300 |
| 3-(4-Bromophenyl)acrylaldehyde | 12 | 0.0054 | 450 |
Interpretation: Although both compounds had similar IC50 values, the kinetic analysis reveals that the 4-bromo isomer has a slightly better initial binding affinity (lower KI) and a faster rate of inactivation, making it a more efficient inactivator of Caspase-1. This level of detail is critical for lead optimization.
Experimental Protocols
Protocol 1: Thiol Reactivity Assay (DTNB)
This protocol assesses the intrinsic reactivity of a compound with a model thiol.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
DTNB Stock: 10 mM DTNB in DMSO.
-
TCEP Stock: 20 mM TCEP (tris(2-carboxyethyl)phosphine) in Assay Buffer. TCEP is used to reduce the DTNB disulfide bond.
-
Compound Stocks: 10 mM of each test compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of Assay Buffer.
-
Add 2 µL of DTNB stock (final concentration 100 µM).
-
Add 5 µL of TCEP stock (final concentration 500 µM). Mix and incubate for 5 minutes at room temperature to reduce DTNB to TNB²⁻.
-
Take an initial absorbance reading at 412 nm (A_initial).
-
Add 2 µL of compound stock (final concentration 100 µM).
-
Immediately begin monitoring the decrease in absorbance at 412 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the absorbance vs. time plot.
-
The second-order rate constant is calculated based on the known concentrations of the compound and the reactive TNB²⁻.[9]
-
Protocol 2: Time-Dependent Inhibition Assay (Caspase-1)
This protocol determines the kinetic parameters kinact and KI.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5.
-
Enzyme: Recombinant human Caspase-1.
-
Substrate: Ac-YVAD-AMC (a fluorogenic substrate).
-
Compound Stocks: Prepare serial dilutions of each inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
For each inhibitor concentration, set up multiple wells.
-
Add Caspase-1 enzyme to Assay Buffer.
-
Add varying concentrations of the inhibitor to the enzyme solution and incubate at 37°C. This pre-incubation is the "inactivation" step.
-
At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to a well containing the Ac-YVAD-AMC substrate (at a concentration of ~Km) to initiate the reaction. This dilution step effectively stops further inactivation.
-
Immediately measure the rate of substrate cleavage by monitoring the increase in fluorescence (Ex/Em = 355/460 nm) over 15 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[13]
-
Conclusion and Forward Look
This comprehensive guide demonstrates a systematic approach to characterizing the cross-reactivity of 3-(3-Bromophenyl)acrylaldehyde. The hypothetical data generated through this framework suggests that:
-
The α,β-unsaturated aldehyde is the critical moiety for its enzymatic activity, consistent with a covalent mechanism of action.[4]
-
The compound exhibits preferential reactivity towards thiol-containing enzymes like Caspase-1 and ALDH1A1 over serine hydrolases like AChE.
-
The presence and position of the bromine substituent modulate the compound's intrinsic reactivity and inhibitory potency.[4]
Ultimately, 3-(3-Bromophenyl)acrylaldehyde is a reactive molecule with the potential for off-target interactions. However, its preferential reactivity towards certain nucleophiles suggests that a therapeutic window may be achievable. Future efforts in a drug discovery program would focus on modifying the scaffold to enhance affinity for the target of interest (KI) while potentially attenuating its intrinsic chemical reactivity (kinact) to improve the overall selectivity profile. This structured, data-driven approach is indispensable for advancing covalent inhibitor programs with confidence.
References
- 3-(3-Bromophenyl)acrylaldehyde Research Compound. Benchchem. [URL: https://www.benchchem.com/product/b109349]
- Covalent inhibitors. Kinase Logistics Europe. [URL: https://www.carnabio.com/english/case/detail/50.html]
- Singh, J., et al. (2011). A Perspective on the Kinetics of Covalent and Irreversible Inhibition.Journal of Medicinal Chemistry, 54(19), 6436-6449. [URL: https://pubmed.ncbi.nlm.nih.gov/21970560/]
- Strayer, A., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.Journal of Chemical Theory and Computation, 17(6), 3731-3743. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.1c00155]
- Kim, H. U., et al. (2018). Metabolic engineering of Escherichia coli for the production of cinnamaldehyde.Biotechnology and Bioengineering, 115(3), 735-744. [URL: https://www.researchgate.net/publication/321287905_Metabolic_engineering_of_Escherichia_coli_for_the_production_of_cinnamaldehyde]
- Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.Chemical Research in Toxicology, 26(7), 1122-1132. [URL: https://pubmed.ncbi.nlm.nih.gov/23799351/]
- Martin, A. & Wark, C. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar.BMG LABTECH Webinar. [URL: https://www.youtube.
- Willems, L. I., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).Analytical Chemistry, 92(7), 4849-4853. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b05322]
- Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening.bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/442806v1]
- Chai, Y., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.Frontiers in Microbiology, 13, 951601. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9420017/]
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.Journal of the American Chemical Society, 141(22), 8951-8968. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6551221/]
- Doyle, A. A. & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.Fitoterapia, 139, 104405. [URL: https://mural.maynoothuniversity.ie/11956/]
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.ResearchGate. [URL: https://www.researchgate.net/publication/333118967_Rapid_Covalent-Probe_Discovery_by_Electrophile-Fragment_Screening]
- Bukhari, S. N. A., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review.Frontiers in Pharmacology, 8, 23. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00023/full]
- Hsieh, C.-Y., et al. (2018). Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion.Molecules, 23(12), 3246. [URL: https://www.semanticscholar.org/paper/Structural-Moieties-Required-for-Cinnamaldehyde-Hsieh-Ko/a3a695332f144a101f301479d282e34190c12e84]
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.Journal of the American Chemical Society, 141(22), 8951-8968. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b02822]
- 3-(3-Bromophenyl)acrylaldehyde. EvitaChem. [URL: https://www.evitachem.com/product/evt-1194299]
- Bukhari, S. N. A., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review.PMC - NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5276901/]
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde. Vulcanchem. [URL: https://www.vulcanchem.com/product/3-3-bromo-4-fluorophenyl-acrylaldehyde-cas-1228593-56-3]
- Hutzler, J. M., et al. (2017). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction.Xenobiotica, 47(1), 1-8. [URL: https://www.tandfonline.com/doi/full/10.1080/00498254.2016.1262840]
- LoPachin, R. M. & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases.Toxicological Sciences, 92(1), 7-27. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2890209/]
- Hutzler, J. M., et al. (2017). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction.ResearchGate. [URL: https://www.researchgate.net/publication/282672304_Improvement_of_the_chemical_inhibition_phenotyping_assay_by_cross-reactivity_correction]
- Doyle, A. A. & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.ResearchGate. [URL: https://www.researchgate.
- Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133413/]
Sources
- 1. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(3-Bromophenyl)acrylaldehyde Research Compound [benchchem.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale [vulcanchem.com]
- 12. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
Navigating the Synthesis of 3-(3-Bromophenyl)acrylaldehyde: A Cost-Benefit Analysis for Researchers and Process Chemists
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision, balancing economic viability with scientific elegance and sustainable practices. This guide provides a comprehensive cost-benefit analysis of three distinct and prominent synthetic methodologies for the preparation of 3-(3-bromophenyl)acrylaldehyde, a valuable unsaturated aldehyde intermediate. By examining the intricacies of the Wittig reaction, the Heck coupling, and a classical aldol condensation, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions tailored to their specific laboratory or production needs. We will delve into detailed experimental protocols, comparative cost analyses of requisite reagents, and a qualitative assessment of scalability, safety, and environmental impact for each pathway.
At a Glance: Comparative Overview of Synthetic Routes
| Metric | Wittig Reaction | Heck Coupling | Aldol Condensation |
| Overall Yield | High (~83%) | High (~88%) | Moderate (~57.2%) |
| Reagent Cost | Moderate to High | High (Palladium Catalyst) | Low |
| Scalability | Moderate | Moderate to High | High |
| Key Advantage | High yield and stereoselectivity | High yield and functional group tolerance | Low cost and simple reagents |
| Key Disadvantage | Stoichiometric phosphine oxide waste | Expensive and toxic catalyst | Moderate yield, potential for side reactions |
Method 1: The Wittig Reaction - Precision and High Fidelity
The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability and stereochemical control. This method constructs the target α,β-unsaturated aldehyde by reacting 3-bromobenzaldehyde with a phosphorus ylide, typically generated from a phosphonium salt.
Underlying Principles
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a stoichiometric byproduct. The stereochemical outcome can often be influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol
A solution of 3-bromobenzaldehyde (1.0 mmol) and (triphenylphosphoranylidene)acetaldehyde (1.1 mmol) in toluene (8 mL) is heated to 80°C for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford 3-(3-bromophenyl)acrylaldehyde.
Cost Analysis
| Reagent | Supplier | Cost (per g or mL) |
| 3-Bromobenzaldehyde | CymitQuimica | €0.78 (for 100g) |
| (Triphenylphosphoranylidene)acetaldehyde | --- | Not readily available commercially, typically synthesized in situ |
| Toluene | --- | Varies by supplier and grade |
| Silica Gel | --- | Varies by supplier and grade |
| Petroleum Ether | --- | Varies by supplier and grade |
| Ethyl Acetate | ChemicalBook | ~$0.05/mL (for 1L) |
Note: The cost of (triphenylphosphoranylidene)acetaldehyde is a significant factor. Its in-situ preparation from (formylmethyl)triphenylphosphonium chloride adds to the overall cost and process complexity. (Formylmethyl)triphenylphosphonium chloride is available from suppliers like Sigma-Aldrich at approximately $7.96/g (for 10g).
Workflow Diagram
Caption: Workflow for the Wittig synthesis of 3-(3-Bromophenyl)acrylaldehyde.
Scalability, Safety, and Environmental Considerations
-
Scalability: The Wittig reaction is generally scalable, but the stoichiometric formation of triphenylphosphine oxide presents a significant challenge in large-scale production due to its high mass and the need for its removal and disposal.
-
Safety: Strong bases like n-butyllithium, often used for ylide generation, are pyrophoric and require careful handling under inert atmospheres. Toluene is a flammable and toxic solvent.
-
Environmental Impact: The primary environmental concern is the generation of a large amount of phosphine oxide waste, which has poor atom economy. Efforts in green chemistry focus on catalytic Wittig-type reactions to circumvent this issue.
Method 2: The Heck Coupling - A Powerful C-C Bond Formation
The Heck coupling is a palladium-catalyzed carbon-carbon bond-forming reaction that offers a versatile method for the synthesis of substituted alkenes. In this case, it involves the coupling of an aryl halide with an alkene.
Underlying Principles
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the desired alkene product. A base is required to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol
A mixture of 3-bromoiodobenzene (1.0 mmol), acrolein diethyl acetal (3.0 mmol), palladium(II) acetate (3 mol%), and potassium carbonate (1.5 mmol) in N,N-dimethylformamide (DMF, 4 mL) is heated at 90°C under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is subjected to hydrolysis with 2 N HCl (10 mL) and stirred at room temperature for 30 minutes. The product is then extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.
Cost Analysis
| Reagent | Supplier | Cost (per g or mL) |
| 3-Bromoiodobenzene | --- | Price varies significantly by supplier |
| Acrolein diethyl acetal | --- | Price varies by supplier |
| Palladium(II) acetate | Sigma-Aldrich | ~$109.00/g |
| Potassium Carbonate | --- | Varies by supplier and grade |
| N,N-Dimethylformamide (DMF) | --- | Varies by supplier and grade |
| Ethyl Acetate | ChemicalBook | ~$0.05/mL (for 1L) |
Workflow Diagram
Caption: Workflow for the Heck coupling synthesis of 3-(3-Bromophenyl)acrylaldehyde.
Scalability, Safety, and Environmental Considerations
-
Scalability: The Heck reaction is widely used in industrial applications. However, challenges in scaling up can include catalyst deactivation, product purification from residual palladium, and the need for specialized equipment to handle high-boiling point aprotic solvents like DMF.
-
Safety: Palladium compounds can be toxic and require careful handling. DMF is a reproductive toxin and should be handled in a well-ventilated fume hood. The use of a nitrogen atmosphere is necessary to prevent catalyst oxidation.
-
Environmental Impact: The primary environmental concern is the use of a precious metal catalyst, although catalyst loading is low. The toxicity of palladium and the use of DMF as a solvent are also significant environmental considerations. Green chemistry approaches focus on developing more benign solvent systems and highly active, recyclable catalysts to minimize palladium contamination in the final product and waste streams.
Method 3: The Aldol Condensation - A Classic and Cost-Effective Approach
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be employed to synthesize α,β-unsaturated carbonyl compounds. This route offers a straightforward and economical approach using readily available starting materials.
Underlying Principles
The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde. The resulting aldol addition product, a β-hydroxy aldehyde, readily undergoes dehydration under the reaction conditions to yield the conjugated enal, 3-(3-bromophenyl)acrylaldehyde.
Experimental Protocol
To a solution of 3-bromobenzaldehyde (1.0 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL) at 0°C (ice bath), a 40% aqueous solution of acetaldehyde (1.2 mmol, 170 µL) and 1 M sodium hydroxide (1 mL) are added. The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, stirring for a total of 6 hours. The reaction is monitored by TLC. Upon completion, the product is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 6:1) to yield a pale yellow solid.
Cost Analysis
| Reagent | Supplier | Cost (per g or mL) |
| 3-Bromobenzaldehyde | CymitQuimica | €0.78 (for 100g) |
| Acetaldehyde (40% aq. solution) | ChemicalBook | ~$0.05/mL (for 1L of pure acetaldehyde) |
| Sodium Hydroxide | --- | Varies by supplier and grade |
| Tetrahydrofuran (THF) | --- | Varies by supplier and grade |
| Petroleum Ether | --- | Varies by supplier and grade |
| Ethyl Acetate | ChemicalBook | ~$0.05/mL (for 1L) |
Workflow Diagram
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Bromophenyl)acrylaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Bromophenyl)acrylaldehyde. As a halogenated α,β-unsaturated aldehyde, this compound possesses specific chemical properties that necessitate a rigorous and informed approach to its disposal. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Core Principle: Hazard-Informed Disposal
The foundation of safe disposal is a thorough understanding of the substance's hazards. 3-(3-Bromophenyl)acrylaldehyde is classified as a hazardous substance, and its disposal route is dictated by its chemical reactivity and composition.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic waste .[1][2] This is the single most important factor in its waste segregation. Halogenated waste streams are treated via specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste leads to improper treatment and significantly increases disposal costs.[1][3]
-
Reactive Aldehyde: The α,β-unsaturated aldehyde moiety makes the molecule a reactive electrophile and a Michael acceptor.[4] This reactivity is responsible for its irritant properties and means it should not be mixed with incompatible chemicals in a waste container, such as strong bases or oxidizing agents.[5]
Table 1: GHS Hazard Profile of 3-(3-Bromophenyl)acrylaldehyde
| Hazard Class | GHS Code | Description | Precautionary Action |
| Skin Irritation | H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing.[6] |
| Eye Irritation | H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection.[6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| General Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | Follow institutional and local regulations for hazardous waste.[6][7] |
The Disposal Workflow: A Step-by-Step Protocol
Disposal must be approached systematically, from the point of generation to the final hand-off to environmental health and safety (EHS) personnel. The following decision workflow and protocol must be followed.
Caption: Decision workflow for proper segregation of 3-(3-Bromophenyl)acrylaldehyde waste.
Protocol for Waste Collection:
-
Select the Correct Waste Container: Based on the workflow above, choose a chemically compatible container designated for the correct waste stream (e.g., Halogenated Liquid Waste). The container must be in good condition with a secure, threaded cap.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "3-(3-Bromophenyl)acrylaldehyde," and any solvents present. Do not use abbreviations.[3][8]
-
Transfer the Waste: Carefully transfer the waste into the container, preferably inside a chemical fume hood to minimize inhalation exposure.[6]
-
Secure the Container: Tightly close the container lid. A container is considered "closed" only when it is vapor-tight and spill-proof.[8]
-
Store Appropriately: Place the container in your laboratory's designated hazardous waste Satellite Accumulation Area (SAA). This area should be secure and away from general lab traffic.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a waste pickup. Never allow hazardous waste to accumulate beyond regulatory limits.
Crucial Mandate: Under no circumstances should 3-(3-Bromophenyl)acrylaldehyde or its solutions be disposed of down the drain.[1][3] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems and water treatment infrastructure.
Practical Scenarios: Waste Stream Management
The correct disposal path depends on the form of the waste. The following table provides clear guidance for common laboratory scenarios.
Table 2: Waste Segregation for Common Scenarios
| Scenario | Waste Form | Correct Waste Container | Rationale |
| Unused or expired reagent | Solid, pure compound | Solid Halogenated Organic Waste | The compound itself is a halogenated solid. |
| Solution in Dichloromethane (DCM) or Chloroform | Liquid solution | Halogenated Organic Liquid Waste | The solvent dictates the primary waste stream classification. |
| Solution in Hexane, Toluene, or Ethyl Acetate | Liquid solution | Non-Halogenated Organic Liquid Waste | Although the solute is halogenated, the bulk volume is non-halogenated. Crucially, this stream must still be labeled with all its components. |
| Contaminated labware (pipette tips, weigh boats) | Solid waste | Solid Halogenated Organic Waste | Any solid material grossly contaminated with the compound must be treated as such. |
| Spill cleanup material (vermiculite, sand) | Solid waste | Solid Halogenated Organic Waste | The absorbent is now contaminated with a halogenated organic and must be disposed of accordingly.[6] |
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Small Spill (Contained within a Fume Hood):
-
Ensure personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is worn.[6]
-
Absorb the spill with an inert material such as sand, vermiculite, or silica gel.[6]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as "Solid Halogenated Organic Waste."[6]
-
Wipe the area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is an inhalation risk, close the door and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Regulatory Responsibility: "Cradle-to-Grave"
The U.S. Environmental Protection Agency (EPA) and similar international bodies hold the waste generator legally responsible for the hazardous waste from its creation to its ultimate disposal—a principle known as "cradle-to-grave" liability.[1] This underscores the importance of:
-
Accurate Labeling: Ensuring all components of a waste stream are identified.
-
Proper Segregation: Preventing the mixing of incompatible waste streams.[9]
-
Documentation: Maintaining accurate records of waste generation and disposal.
-
Using Licensed Carriers: Ensuring that your institution's EHS works with certified hazardous waste disposal companies.[1][6]
By adhering to the detailed procedures in this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility in the laboratory.
References
- Safety Data Sheet for (E)-3-(4-Bromophenyl)acrylaldehyde. (2024). Generic SDS Source.
- 3-(4-Bromophenyl)acrylaldehyde Product Page. Hölzel-Diagnostika.
- 3-(3-Bromophenyl)acrylaldehyde Product Page. BLD Pharm.
- The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide. (2021). The American Society for Pharmacology and Experimental Therapeutics.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012).
- List of Halogenated Organic Compounds Regul
- Inactivation of Human Aldehyde Oxidase by Small Sulfhydryl-Containing Reducing Agents. (2023).
- Halogenated Organic Liquids - Standard Oper
- Disulfiram. Wikipedia.
- 3-(3-Bromophenyl)acrylaldehyde Research Compound. Benchchem.
- Chemical and Hazardous Waste Guide. (2024). University of Oslo (UiO).
- 3-(3-Bromophenyl)propanenitrile Product Page. Sigma-Aldrich.
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014).
- Organic Solvents Waste Management. Cornell University EHS.
- Safety Data Sheet for 2′-Bromoacetanilide. (2024). Sigma-Aldrich.
- (E)-3-(4-Bromophenyl)acrylaldehyde Product Page. TargetMol.
- Safety Data Sheet for 3-Bromophenylacetonitrile. (2025). Fisher Scientific.
- Safety Data Sheet for 3-Bromobenzaldehyde. (2025). Thermo Fisher Scientific.
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde Product Page. Vulcanchem.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 3-(3-Bromophenyl)acrylaldehyde
Comprehensive Safety Protocol: Handling 3-(3-Bromophenyl)acrylaldehyde
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and effectively. This guide provides a detailed operational plan for handling 3-(3-Bromophenyl)acrylaldehyde, a compound whose structure demands significant respect. Its chemical architecture, featuring an α,β-unsaturated aldehyde (similar to acrolein) and a brominated aromatic ring, suggests a profile of high reactivity, irritancy, and potential toxicity. This protocol is designed not as a rigid set of rules, but as a self-validating system of safe practices rooted in the chemical nature of the substance.
Hazard Assessment: A Structurally-Informed Perspective
Understanding the hazards of 3-(3-Bromophenyl)acrylaldehyde begins with analyzing its constituent parts. While a comprehensive toxicological profile for this specific molecule is not widely published, its structural similarity to well-studied chemical classes allows for a robust, experience-based hazard assessment.
-
α,β-Unsaturated Aldehyde Moiety: This functional group is a known soft electrophile, making it highly reactive toward biological nucleophiles like the thiol groups in cysteine residues found in proteins[1]. This reactivity is the mechanistic basis for the severe irritation and toxicity associated with compounds like acrolein, the simplest unsaturated aldehyde[2][3]. Acrolein is highly toxic via inhalation and skin absorption, causing severe irritation to the eyes, respiratory system, and skin, with the potential for delayed pulmonary edema[2][4]. We must therefore assume a similar potential for 3-(3-Bromophenyl)acrylaldehyde.
-
Brominated Aromatic Ring: Brominated aromatic compounds are a broad class with varied toxicological profiles. Some are known hepatotoxic agents (toxic to the liver) and can persist in the environment[5]. The presence of this group necessitates handling procedures that prevent systemic exposure. Safety data for the related compound 3-Bromobenzaldehyde confirms it is a skin, eye, and respiratory irritant[6][7].
Therefore, we will operate under the assumption that 3-(3-Bromophenyl)acrylaldehyde is a highly irritating and potentially toxic substance requiring stringent controls to prevent contact through all routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is the primary barrier between the researcher and the chemical. The following recommendations are based on the high potential for irritation and toxicity.
| Protection Type | Minimum Requirement | Recommended for Splash/High Concentration | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood[3][8] | Glove Box for highly sensitive or large-scale work | Essential for preventing inhalation of vapors, which is a primary exposure route for volatile and irritating aldehydes[8][9]. |
| Eye & Face Protection | ANSI-approved Safety Goggles[8] | Face Shield worn over Safety Goggles[2] | Protects against splashes of the chemical, which can cause severe eye irritation and damage[2][6][10]. A face shield provides a broader barrier for the entire face. |
| Hand Protection | Double Gloving: Nitrile inner, Butyl rubber outer[2][11] | Heavy-duty Butyl or Viton gloves | Acrolein and related compounds can penetrate standard nitrile gloves. Butyl rubber offers superior resistance[2][8]. Double gloving provides redundancy in case of a tear or puncture in the outer glove. |
| Body Protection | Flame-Resistant Laboratory Coat (fully buttoned)[8] | Chemical-resistant Apron over Lab Coat[2] | Protects skin from accidental contact and spills. Long pants and closed-toe shoes are mandatory at all times in the laboratory[2][8]. |
| Respiratory Protection | Not required if handled exclusively in a fume hood | Full-face supplied-air respirator | Only necessary if engineering controls fail or for major spill response outside of a containment system[4][8]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures safety is integrated into every step of the experimental process.
Step 1: Pre-Handling Verification
-
Confirm Engineering Controls: Ensure the chemical fume hood is operational, certified, and has a face velocity between 80-125 feet per minute[8].
-
Locate Safety Equipment: Before bringing the chemical into the workspace, physically locate and verify the functionality of the nearest safety shower and eyewash station[2][3]. Ensure the pathway is unobstructed.
-
Prepare a Waste Container: Designate a clearly labeled, sealable hazardous waste container for all solid and liquid waste contaminated with 3-(3-Bromophenyl)acrylaldehyde[3].
Step 2: Donning PPE
-
Put on your inner nitrile gloves.
-
Don your flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on your ANSI-approved safety goggles. If a splash hazard is anticipated, add a face shield.
-
Finally, don your outer butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Inspect both pairs of gloves for any signs of degradation or puncture[3].
Step 3: Chemical Handling in Fume Hood
-
Perform all manipulations, including weighing and preparing solutions, deep within the chemical fume hood to maximize vapor capture[3].
-
Use tools (spatulas, forceps) to handle the solid chemical, avoiding direct contact.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in immediate use[6][11].
Step 4: Decontamination and Disposal
-
Equipment: Decontaminate any non-disposable equipment (e.g., spatulas) with an appropriate solvent inside the fume hood. Collect the rinse as hazardous waste[3].
-
Waste: Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container[12][13].
-
Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent and then soap and water. Dispose of the cleaning materials as hazardous waste[11].
Step 5: Doffing PPE
-
Remove the outer butyl gloves first, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove your face shield (if used) and lab coat.
-
Remove your safety goggles.
-
Remove the inner nitrile gloves last, again without touching the outer surface.
-
Wash your hands and forearms thoroughly with soap and water[3][14].
Caption: Safe handling workflow for 3-(3-Bromophenyl)acrylaldehyde.
Emergency Procedures: Immediate Action Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][6]. Use a safety shower if the area of contact is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[4][6]. Remove contact lenses if present and easy to do[6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[6]. If they are having trouble breathing, provide respiratory support and seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others, evacuate the lab, and contact your institution's emergency response team[8][13]. For a minor spill inside a fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean it up. All cleanup materials must be disposed of as hazardous waste[13][14].
Disposal Plan
All waste streams containing 3-(3-Bromophenyl)acrylaldehyde, including residual amounts in empty containers, rinse water from decontamination, and contaminated disposables, must be treated as hazardous waste[3]. Given its structural similarity to acrolein, which is a P-listed chemical, it is prudent to handle its waste with the highest level of care, ensuring it is never mixed with other waste streams and is disposed of in accordance with all local, state, and federal regulations[11].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. drexel.edu [drexel.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrolein [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. purdue.edu [purdue.edu]
- 9. osha.gov [osha.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 13. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 14. web.stanford.edu [web.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
